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  • Product: 1-(1-Aminoethyl)cyclobutan-1-ol
  • CAS: 1890351-18-4

Core Science & Biosynthesis

Foundational

Thermodynamic Stability of 1-(1-Aminoethyl)cyclobutan-1-ol in Solution

Technical Guide for Drug Development & Process Chemistry Executive Summary: The Strain-Stability Paradox 1-(1-Aminoethyl)cyclobutan-1-ol represents a high-value pharmacophore fragment, offering a rigidified vector for am...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Guide for Drug Development & Process Chemistry

Executive Summary: The Strain-Stability Paradox

1-(1-Aminoethyl)cyclobutan-1-ol represents a high-value pharmacophore fragment, offering a rigidified vector for amine display. However, its utility is counterbalanced by a precarious thermodynamic profile. The molecule features a congested quaternary center embedded within a strained cyclobutane ring (~26.5 kcal/mol strain energy).

In solution, this molecule is not a static entity but a kinetic trap. While kinetically stable at neutral pH and ambient temperature, it resides in a shallow local minimum. Under thermodynamic stress—specifically acidic pH or elevated temperature—it is prone to irreversible isomerization into lower-energy cyclopentyl systems.

This guide details the mechanistic underpinnings of this instability, provides self-validating assessment protocols, and outlines stabilization strategies for solution-phase handling.

Molecular Architecture & Thermodynamic Risks

Structural Analysis

The molecule contains two destabilizing features acting in concert:

  • Ring Strain: The cyclobutane core possesses significant angle strain (bond angles ~88° vs. ideal 109.5°) and torsional strain (eclipsing interactions).[1]

  • Steric Congestion: The C1 position is a quaternary center bearing a hydroxyl group and a bulky 1-aminoethyl side chain. This "gem-disubstituted" effect forces the ring into a puckered conformation to relieve transannular interactions.

The Primary Degradation Vector: Acid-Catalyzed Ring Expansion

The most critical thermodynamic risk is the semi-Pinacol rearrangement (or Wagner-Meerwein shift).

  • Trigger: Protonation of the tertiary hydroxyl group.[2]

  • Intermediate: Loss of water generates a tertiary cyclobutyl carbocation.[2] While tertiary, this cation is highly unstable due to the acute angle strain at the

    
     center.
    
  • Rearrangement: To relieve strain, the C2-C3 sigma bond of the ring migrates to the cationic center.[2] This expands the ring from 4 to 5 members.

  • Thermodynamic Sink: The reaction terminates in the formation of a methyl-substituted cyclopentanone or cyclopentene, driven by a strain relief of ~20 kcal/mol.

Secondary Vector: Oxidative Deamination

The primary amine on the ethyl side chain is susceptible to radical-mediated oxidation, particularly in the presence of trace transition metals (Fe, Cu) often found in buffer salts. This leads to imine formation and subsequent hydrolysis to the corresponding ketone.

Visualizing the Degradation Pathway

The following diagram illustrates the cascade from the kinetically trapped cyclobutanol to the thermodynamically stable cyclopentyl system.

DegradationPathway SM 1-(1-Aminoethyl) cyclobutan-1-ol Protonated Protonated Intermediate (+ H+) SM->Protonated pH < 4.0 Cation Cyclobutyl Carbocation (High Energy) Protonated->Cation - H2O (RDS) Transition 1,2-Alkyl Shift (Ring Expansion) Cation->Transition Strain Relief Product 2-Methylcyclopentanone (Thermodynamic Sink) Transition->Product Tautomerization

Figure 1: Acid-catalyzed semi-Pinacol rearrangement pathway driving the thermodynamic instability of the cyclobutanol core.

Experimental Assessment Protocols

To validate the stability profile in your specific matrix, execute the following "Stress-to-Failure" protocols. These are designed to be self-validating: if the controls do not degrade, the stress is insufficient.

Protocol A: pH-Rate Profiling (The "Gold Standard")

Objective: Determine the pH of maximum stability (


) and the specific acid catalysis rate constant (

).

Reagents:

  • Buffers (50 mM): Phosphate (pH 2, 7, 12), Acetate (pH 4), Borate (pH 9). Note: Avoid Citrate as it can chelate metals and mask oxidative pathways.

  • Internal Standard: Benzoic acid or Caffeine (inert reference).

Workflow:

  • Preparation: Dissolve target molecule to 0.5 mg/mL in each buffer.

  • Incubation: Hold at 40°C in sealed HPLC vials (thermostatted autosampler).

  • Sampling: Inject every 2 hours for 24 hours.

  • Analysis: Plot

    
     vs. time. The slope is 
    
    
    
    .
  • Validation:

    • Self-Check: If pH 2 samples show <5% loss in 24h, increase temp to 60°C. Cyclobutanols must degrade at low pH; absence indicates experimental error (e.g., precipitation).

Protocol B: Oxidative Stress Screening

Objective: Assess susceptibility of the aminoethyl side chain.

Workflow:

  • Control: 0.5 mg/mL in Water/ACN (1:1).

  • Stress: Add

    
     to final concentration of 0.3%.
    
  • Radical Initiator (Optional): Add 0.1 eq AIBN if assessing radical sensitivity.

  • Monitoring: Monitor by LC-MS for [M+16] (N-oxide) or [M-2] (Imine) adducts.

Data Summary & Stabilization Strategies

Expected Stability Data

Based on structural analogs (e.g., 1-aminomethylcyclobutanol), the following profile is anticipated:

ConditionRate of DegradationPrimary DegradantMechanism
pH 1-3 Rapid (

)
Cyclopentanone deriv.Acid-catalyzed rearrangement
pH 4-8 Stable (

)
N/AKinetic stability region
pH > 10 SlowRetro-aldol / PolymerBase-catalyzed fragmentation
Oxidative ModerateN-oxide / ImineRadical oxidation of amine
Formulation & Handling Recommendations
  • pH Control is Non-Negotiable: Maintain solution pH between 6.5 and 8.0 . Avoid acidic mobile phases (e.g., 0.1% TFA) during purification; use 10mM Ammonium Bicarbonate instead.

  • Cold Chain: Store bulk solutions at -20°C. The activation energy (

    
    ) for ring expansion is relatively low; room temperature storage significantly increases risk.
    
  • Chelation: Add 0.1 mM EDTA to buffers to strip transition metals that catalyze amine oxidation.

  • Salt Selection: Avoid Hydrochloride salts if the solid state is hygroscopic, as micro-acidity in the crystal lattice can trigger solid-state rearrangement. Use Fumarate or Succinate.

Experimental Workflow Diagram

Use this workflow to systematically map the stability boundaries of your specific lot/batch.

Workflow cluster_conditions Stress Conditions Start Start: Solid Sample Solubilization Dissolve in 50:50 MeOH:Buffer (1 mg/mL) Start->Solubilization Acid Acid Stress (0.1N HCl, 60°C) Solubilization->Acid Ox Oxidative (0.3% H2O2) Solubilization->Ox Thermal Thermal (80°C, pH 7) Solubilization->Thermal Analysis LC-MS Analysis (Timepoints: 0, 4, 24h) Acid->Analysis Ox->Analysis Thermal->Analysis Decision Degradant ID Analysis->Decision Report Generate Stability Profile Decision->Report Identify Pathways

Figure 2: Systematic "Stress-to-Failure" workflow for profiling thermodynamic stability.

References

  • Namyslo, J. C., & Kaufmann, D. E. (2003). The Application of Cyclobutane Derivatives in Organic Synthesis. Chemical Reviews.

  • Wiberg, K. B. (1986). The Concept of Strain in Organic Chemistry. Angewandte Chemie International Edition.

  • BenchChem Technical Repository. (2025). Stability and Storage of 1-(2-Aminoethyl)cyclobutan-1-ol: A Technical Guide.

  • Chemical Book. (2024). Product Properties: 1-(1-Aminoethyl)cyclobutan-1-ol.[3][4][5]

  • International Conference on Harmonisation (ICH). (2003). Stability Testing of New Drug Substances and Products Q1A(R2).

Sources

Exploratory

The Strategic Role of 1-(1-Aminoethyl)cyclobutan-1-ol in Modern Drug Discovery: A Technical Guide

Abstract In the landscape of contemporary medicinal chemistry, the pursuit of novel molecular scaffolds that impart advantageous pharmacokinetic and pharmacodynamic properties is relentless. Among these, strained ring sy...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

In the landscape of contemporary medicinal chemistry, the pursuit of novel molecular scaffolds that impart advantageous pharmacokinetic and pharmacodynamic properties is relentless. Among these, strained ring systems have garnered significant attention for their ability to confer unique three-dimensional topologies upon drug candidates. This technical guide provides an in-depth exploration of 1-(1-Aminoethyl)cyclobutan-1-ol, a bifunctional pharmaceutical intermediate poised as a valuable building block in the synthesis of next-generation therapeutics. We will dissect its synthesis, focusing on the prevalent Grignard reaction-based approach, and elucidate the chemical principles that underpin its utility. While a specific blockbuster drug has yet to emerge from this particular intermediate, this guide will leverage data from analogous structures and the broader class of cyclobutane-containing pharmaceuticals to provide field-proven insights into its potential applications, particularly in the realm of neurological and metabolic disorders.

Introduction: The Allure of the Cyclobutane Motif

The cyclobutane ring, once considered a synthetic curiosity, is now increasingly recognized for its strategic value in drug design.[1] Its puckered conformation and the inherent ring strain (approximately 26 kcal/mol) introduce a degree of conformational restriction that can pre-organize a molecule for optimal interaction with its biological target.[1] This can lead to enhanced binding affinity and selectivity. Furthermore, the substitution of more common moieties like gem-dimethyl or phenyl groups with a cyclobutane ring can improve metabolic stability and reduce lipophilicity, addressing key challenges in drug development.[2]

1-(1-Aminoethyl)cyclobutan-1-ol is a particularly compelling intermediate due to its trifecta of functional groups: a primary amine, a tertiary alcohol, and the cyclobutane core. This unique combination offers multiple points for chemical modification, allowing for its incorporation into a diverse range of molecular architectures. The primary amine serves as a handle for amide bond formation or reductive amination, while the tertiary alcohol can act as a hydrogen bond donor or be further functionalized.

Physicochemical Properties

A thorough understanding of the physicochemical properties of an intermediate is paramount for its effective use in process development and scale-up. Below is a summary of the key properties of 1-(1-Aminoethyl)cyclobutan-1-ol.

PropertyValueSource
Molecular Formula C₆H₁₃NO[3]
Molecular Weight 115.17 g/mol [3]
Topological Polar Surface Area (TPSA) 46.25 Ų[3]
Predicted LogP 0.1045[3]
Hydrogen Bond Donors 2[3]
Hydrogen Bond Acceptors 2[3]
Storage Conditions 2-8°C, sealed in dry conditions[3]

Synthesis of 1-(1-Aminoethyl)cyclobutan-1-ol: A Grignard-Centric Approach

The most prevalent and scalable synthesis of 1-(1-Aminoethyl)cyclobutan-1-ol relies on the Grignard reaction, a robust method for carbon-carbon bond formation.[4] However, the presence of the acidic proton on the primary amine necessitates a protection-deprotection strategy to prevent quenching of the highly basic Grignard reagent.[4]

Rationale for a Protection-Deprotection Strategy

The Grignard reagent is a potent nucleophile and a strong base. The acidic proton of a primary amine would be readily abstracted by the Grignard reagent, leading to the formation of an alkane and a magnesium-amine salt, thus rendering the Grignard reagent inactive for the desired nucleophilic addition to the carbonyl. To circumvent this, the amino group is temporarily masked with a protecting group that is stable to the reaction conditions and can be easily removed in a subsequent step. Common protecting groups for amines in this context include N,N-dibenzyl and silyl ethers.

Synthetic Workflow

The synthesis can be conceptually broken down into three key stages: protection of the amine, the Grignard reaction, and deprotection to yield the final product.[4]

G cluster_0 Stage 1: Amine Protection cluster_1 Stage 2: Grignard Reaction cluster_2 Stage 3: Deprotection start 2-Chloroethylamine Hydrochloride p1 N,N-dibenzylation start->p1 Benzyl bromide, Base protected_amine N,N-Dibenzyl-2-chloroethylamine p1->protected_amine grignard_formation Grignard Reagent Formation protected_amine->grignard_formation Mg, THF grignard_reagent N,N-Dibenzyl-2-aminoethylmagnesium chloride grignard_formation->grignard_reagent grignard_addition Nucleophilic Addition grignard_reagent->grignard_addition cyclobutanone Cyclobutanone cyclobutanone->grignard_addition protected_product 1-(1-(N,N-Dibenzylamino)ethyl)cyclobutan-1-ol grignard_addition->protected_product deprotection Catalytic Hydrogenation protected_product->deprotection H₂, Pd/C final_product 1-(1-Aminoethyl)cyclobutan-1-ol deprotection->final_product

Caption: Synthetic workflow for 1-(1-Aminoethyl)cyclobutan-1-ol.

Detailed Experimental Protocol

The following protocol is a representative example based on established methodologies for the synthesis of similar amino alcohols.[4]

Stage 1: Protection of 2-Chloroethylamine

  • Reaction Setup: To a solution of 2-chloroethylamine hydrochloride (1.0 eq) in a suitable solvent such as dimethylformamide (DMF), add a base, for example, potassium carbonate (2.5 eq).

  • Addition of Protecting Group: Add benzyl bromide (2.2 eq) dropwise to the suspension at room temperature.

  • Reaction: Stir the mixture at room temperature for 12-16 hours.

  • Work-up: Pour the reaction mixture into water and extract with an organic solvent like ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain N,N-dibenzyl-2-chloroethylamine.

Stage 2: Grignard Reaction

  • Grignard Reagent Formation: In a flame-dried, three-necked flask under an inert atmosphere (argon or nitrogen), add magnesium turnings (1.2 eq) and a crystal of iodine. Add a solution of N,N-dibenzyl-2-chloroethylamine (1.0 eq) in anhydrous tetrahydrofuran (THF) dropwise. The reaction may require gentle heating to initiate. Once initiated, maintain a gentle reflux until the magnesium is consumed.

  • Addition to Carbonyl: Cool the freshly prepared Grignard reagent to 0°C in an ice bath. Add a solution of cyclobutanone (1.1 eq) in anhydrous THF dropwise.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-3 hours.

  • Quenching and Work-up: Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

Stage 3: Deprotection

  • Reaction Setup: Dissolve the crude 1-(1-(N,N-dibenzylamino)ethyl)cyclobutan-1-ol (1.0 eq) in methanol.

  • Catalytic Hydrogenation: Add a catalytic amount of 10% palladium on carbon (Pd/C). Stir the mixture under a hydrogen atmosphere (balloon or Parr shaker) at room temperature until the reaction is complete (monitored by TLC or LC-MS).

  • Work-up: Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with methanol. Concentrate the filtrate under reduced pressure.

  • Purification: The crude product can be purified by column chromatography or by acid-base extraction to yield 1-(1-Aminoethyl)cyclobutan-1-ol.

Applications in Drug Discovery: A Focus on Neurological Disorders

While a marketed drug directly synthesized from 1-(1-Aminoethyl)cyclobutan-1-ol is not yet a reality, the aminocyclobutane scaffold is a recurring motif in compounds targeting the central nervous system (CNS).[2] The conformational rigidity of the cyclobutane ring can be advantageous in designing ligands for specific receptor subtypes. For instance, analogues of the antidepressant Milnacipran have been synthesized where the cyclopropane ring is replaced by a cyclobutane, demonstrating the interchangeability of these strained rings in modulating biological activity.[2]

The bifunctional nature of 1-(1-Aminoethyl)cyclobutan-1-ol makes it an attractive starting point for the synthesis of libraries of compounds for screening against neurological targets. The primary amine can be readily derivatized to form a wide range of amides, sulfonamides, and ureas, while the tertiary alcohol can be used to introduce further diversity.

Below is a conceptual workflow illustrating how 1-(1-Aminoethyl)cyclobutan-1-ol could be utilized in a drug discovery program targeting a hypothetical neurological receptor.

G cluster_0 Intermediate cluster_1 Library Synthesis cluster_2 Screening & Optimization intermediate 1-(1-Aminoethyl)cyclobutan-1-ol derivatization Derivatization of Amine intermediate->derivatization amides Amides derivatization->amides Acid Chlorides sulfonamides Sulfonamides derivatization->sulfonamides Sulfonyl Chlorides ureas Ureas derivatization->ureas Isocyanates screening High-Throughput Screening amides->screening Against Neurological Target sulfonamides->screening Against Neurological Target ureas->screening Against Neurological Target hit Hit Compound screening->hit sar Structure-Activity Relationship (SAR) Studies hit->sar lead Lead Compound sar->lead preclinical Preclinical Candidate lead->preclinical

Caption: Conceptual drug discovery workflow utilizing 1-(1-Aminoethyl)cyclobutan-1-ol.

Conclusion and Future Outlook

1-(1-Aminoethyl)cyclobutan-1-ol represents a promising, yet underexplored, pharmaceutical intermediate. Its synthesis is achievable through established and scalable chemical transformations. The inherent properties of the cyclobutane ring, combined with the versatile functional handles of the amino and hydroxyl groups, make it a valuable tool for medicinal chemists seeking to access novel chemical space. While its direct application in an approved therapeutic is yet to be seen, the growing interest in strained ring systems in drug discovery suggests that intermediates like 1-(1-Aminoethyl)cyclobutan-1-ol will play an increasingly important role in the development of future medicines, particularly for complex indications such as neurological disorders. Further exploration of its utility in parallel synthesis and fragment-based drug discovery is warranted and is likely to unlock its full potential.

References

  • BenchChem. (2025). Application Notes and Protocols for the Synthesis of 1-(2-Aminoethyl)cyclobutan-1-ol via Grignard Reaction. Retrieved from BenchChem website.[4]

  • Pascal, R. (1996). 1-Aminocyclobutanecarboxylic Acid Derivatives as Novel Structural Elements in Bioactive Peptides: Application to Tuftsin Analogs. Journal of Medicinal Chemistry. [Link][5]

  • Wessjohann, L. A., & Brandt, W. (2003). Enantiomerically Pure Cyclobutane Derivatives and Their Use in Organic Synthesis. Chemical Reviews. [Link][6]

  • BenchChem. (2025). An In-depth Technical Guide to the Chemical Properties of 1-(2-Aminoethyl)cyclobutan-1-ol and its Analogs. Retrieved from BenchChem website.[7]

  • Mancheño, O. G. (2022). Direct Access to Unnatural Cyclobutane α-Amino Acids through Visible Light Catalyzed [2+2]-Cycloaddition. Usiena air. [Link][8]

  • Patel, K. (2023). Navigating neurological disorders: harnessing the power of natural compounds for innovative therapeutic breakthroughs. PMC. [Link][9]

  • van der Pijl, R., & van der Vlag, R. (2021). Cyclobutanes in Small-Molecule Drug Candidates. PMC. [Link][1]

  • PubChem. (n.d.). 1-(1-Aminocyclobutyl)cyclobutan-1-ol. Retrieved from [Link][10]

  • ResearchGate. (2025). Aminoacids of the cyclobutane series. Retrieved from [Link][11]

  • BenchChem. (2025). Stability and Storage of 1-(2-Aminoethyl)cyclobutan-1-ol: A Technical Guide. Retrieved from BenchChem website.[12]

  • EPA. (2025). 1-(4-Bromophenyl)cyclobutan-1-amine Properties. Retrieved from [Link][13]

  • Al-Harrasi, A. (n.d.). Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities. ResearchGate. [Link][14]

  • Namyslo, J. C., & Kaufmann, D. E. (2003). The application of cyclobutane derivatives in organic synthesis. ResearchGate. [Link][15]

  • MDPI. (2020). Nutraceuticals in Neurological Disorders. Retrieved from [Link][16]

  • New Drug Approvals. (2017). Enantioselective synthesis of a cyclobutane analogue of Milnacipran. Retrieved from [Link][2]

  • Singh, A. (n.d.). The rapeutic impact of alkaloids in neurological diseases: A promising key molecule. ResearchGate. [Link][17]

  • Frontiers. (2025). The role of neuro-supportive substances of natural origin in neurological conditions—A literature-based formulators' perspective. Retrieved from [Link][18]

  • MDPI. (2024). Mechanisms and Potential Benefits of Neuroprotective Agents in Neurological Health. Retrieved from [Link][19]

Sources

Foundational

Stereochemistry and Chirality of 1-Substituted Cyclobutanols: A Technical Guide to Asymmetric Synthesis and Ring-Opening Functionalization

Executive Summary The cyclobutane motif has transitioned from a structural curiosity to a highly sought-after pharmacophore in modern drug discovery, offering a three-dimensional alternative to flat aromatic rings. Among...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The cyclobutane motif has transitioned from a structural curiosity to a highly sought-after pharmacophore in modern drug discovery, offering a three-dimensional alternative to flat aromatic rings. Among these, 1-substituted cyclobutanols present unique stereochemical challenges and opportunities. Due to their inherent ring strain (~26 kcal/mol) and distinct conformational dynamics, these molecules serve as versatile linchpins for synthesizing complex fused rings, acyclic scaffolds, and chiral building blocks. This whitepaper provides an in-depth mechanistic analysis of the stereochemistry of 1-substituted cyclobutanols, detailing state-of-the-art desymmetrization strategies, transition-metal-catalyzed ring-opening functionalizations, and validated laboratory protocols.

Structural and Stereochemical Fundamentals

Conformational Dynamics

Unlike ideal planar polygons, the cyclobutane ring adopts a "puckered" or butterfly conformation. This puckering reduces the severe torsional strain caused by eclipsing adjacent C-H bonds, even though it slightly increases the internal angle strain. In a 1-substituted cyclobutanol, the substituents at C1 oscillate between pseudo-axial and pseudo-equatorial positions. The hydroxyl group typically favors the pseudo-equatorial position to minimize 1,3-diaxial-like steric clashes across the ring.

The Symmetry Paradox

A frequent misconception in bench synthesis is the assumption of chirality in simple 1-substituted cyclobutanols (e.g., 1-methylcyclobutanol). A cyclobutane ring with a single substituent at C1 possesses a plane of symmetry (


 symmetry) passing directly through the C1 and C3 carbon atoms. Consequently, the molecule is strictly achiral .

To induce chirality in a 1-substituted cyclobutanol, the symmetry must be broken. This is achieved via three primary avenues:

  • Chiral Substituents: The substituent at C1 is itself chiral.

  • Ring Substitution: Introducing substituents at C2 or C3 breaks the

    
     symmetry, creating stereocenters.
    
  • Desymmetrization: Utilizing enantioselective catalysis on prochiral precursors, such as 3-substituted cyclobutanones[1].

G Start 1-Substituted Cyclobutanol Q1 Are there other substituents on the ring? Start->Q1 Q2 Is the C1 substituent chiral? Q1->Q2 No Chiral1 Chiral Molecule (Stereocenter at C1/C2/C3) Q1->Chiral1 Yes Achiral Achiral (Cs Symmetry) Plane through C1-C3 Q2->Achiral No Chiral2 Chiral Molecule (Chiral sidechain) Q2->Chiral2 Yes

Logic tree for determining chirality in 1-substituted cyclobutanols.

Asymmetric Synthesis and Desymmetrization Strategies

Directly synthesizing chiral cyclobutanols from acyclic precursors is thermodynamically challenging. Instead, the field relies heavily on the 2[2]. Cyclobutanones serve as ideal prochiral electrophiles.

Formal [3+1] Cycloadditions

A highly stereospecific method involves the ring expansion of cyclopropanones using unstabilized sulfur ylides. As demonstrated in recent literature, reacting chiral cyclopropanone surrogates with Trost's cyclopropylsulfonium reagent yields optically active cyclobutanones with complete retention of stereospecificity (>98% ee)[3]. Subsequent diastereoselective nucleophilic addition (e.g., Grignard reagents) to the ketone yields the target chiral 1-substituted cyclobutanols.

Kinetic Resolution via C–C Activation

When racemic 2- or 3-substituted cyclobutanones are subjected to Rh-catalyzed "cut-and-sew" reactions, kinetic resolution occurs. The chiral Rh-catalyst differentiates between the enantiomers, activating the C–C bond of one enantiomer while leaving the other intact. This provides access to highly enantioenriched cyclobutanones, which are readily reduced to cyclobutanols[4].

Quantitative Comparison of Synthesis Methods
Synthesis StrategySubstrate ClassCatalyst / Reagent SystemTypical Yield (%)Enantiomeric Excess (ee %)
Kinetic Resolution [4]Racemic CyclobutanonesRh(I) / DTBM-segphos40-48 (Max 50%)Up to 99% (Selectivity factor >780)
Formal[3+1] Cycloaddition [3]Chiral CyclopropanonesTrost's sulfonium ylide70-88%>98% (Complete stereospecificity)
Organocatalytic Desymmetrization [1]3,3-disubstituted cyclobutanonesChiral Phosphoramide75-90%85-96%

Ring-Opening Functionalization: Harnessing Ring Strain

The ~26 kcal/mol strain energy of the cyclobutane ring is a thermodynamic spring waiting to be released. 1-substituted cyclobutanols are exceptionally prone to ring-opening, making them powerful radical clocks and cross-coupling partners.

Radical-Mediated -Scission

Under oxidative conditions (e.g., Manganese catalysis or photoredox conditions), the hydroxyl group of the cyclobutanol is oxidized to a cyclobutoxy radical. The relief of ring strain drives an ultra-fast


-scission, cleaving the C1-C2 bond to generate a distal carbon-centered radical tethered to a ketone. This intermediate can be trapped by various electrophiles, such as in the5[5], yielding complex acyclic scaffolds.
Transition-Metal Catalyzed C–C Activation

Rhodium and Palladium catalysts can insert directly into the strained C–C bonds adjacent to the hydroxyl-bearing carbon. This pathway avoids free radicals, proceeding via an organometallic intermediate that can undergo migratory insertion with alkenes or alkynes to form fused bicyclic systems[4].

G CB Chiral 1-Substituted Cyclobutanol Path1 Transition Metal (Rh, Pd) Catalysis CB->Path1 C-C Activation Path2 Oxidative / Radical Conditions (Mn, O2) CB->Path2 β-Scission Res1 Stereocontrolled Fused Rings / Bicycles Path1->Res1 Migratory Insertion Res2 Acyclic Distal Functionalization Path2->Res2 Radical Trapping

Divergent ring-opening functionalization pathways for cyclobutanols.

Experimental Workflow: Self-Validating Protocol

To ensure reproducibility and scientific integrity, the following protocol details the Rh-Catalyzed Kinetic Resolution of Cyclobutanones (the direct precursors to chiral 1-substituted cyclobutanols), optimized for high enantioselectivity[4].

Causality Focus: Every step includes the mechanistic reasoning behind the operational choice.

Step-by-Step Methodology

Step 1: Catalyst Pre-Activation

  • Action: In an argon-filled glovebox, dissolve

    
     (2.5 mol%) and (R)-DTBM-segphos (5.5 mol%) in anhydrous toluene (0.1 M). Stir for 15 minutes at room temperature.
    
  • Causality: The 15-minute pre-stir is critical. It ensures the complete displacement of ethylene ligands by the bulky DTBM-segphos ligand. DFT calculations reveal that the massive steric bulk and dispersion interactions of DTBM-segphos are solely responsible for stabilizing the rate-determining C–C oxidative addition transition state[4].

Step 2: Substrate Introduction

  • Action: Add the racemic 2-substituted cyclobutanone (1.0 equiv) and the coupling partner (e.g., an internal alkyne, 1.5 equiv) to the catalyst solution.

  • Validation Check: Remove a 10

    
    L aliquot, quench with wet ether, and run a baseline TLC (Hexanes/EtOAc 9:1) to establish the starting material 
    
    
    
    before initiating the reaction.

Step 3: Room Temperature C–C Activation

  • Action: Seal the vial and stir the mixture strictly at room temperature (

    
    ) for 12-24 hours.
    
  • Causality: Historically, C–C activation requires elevated temperatures (

    
    ). However, thermal energy induces non-selective background ring-opening. Operating at room temperature maximizes the selectivity factor (up to 
    
    
    
    ) by kinetically freezing out the non-catalyzed pathway[4].

Step 4: Isolation and Diastereoselective Reduction

  • Action: Monitor via GC-MS. Once conversion reaches exactly 50% (indicating completion of the kinetic resolution), concentrate the mixture and purify via silica gel chromatography to isolate the unreacted, highly enantioenriched cyclobutanone.

  • Action: Subject the isolated ketone to Grignard addition (

    
    ) in THF at 
    
    
    
    .
  • Causality: Nucleophilic attack at

    
     occurs from the less sterically hindered face of the cyclobutanone, yielding the chiral 1,2-disubstituted cyclobutanol with high diastereomeric ratio (d.r. > 20:1).
    

Applications in Drug Development

The stereocontrolled synthesis of 1-substituted cyclobutanols is not merely an academic exercise. These motifs are actively deployed in medicinal chemistry to improve the pharmacokinetic profiles of drug candidates.

For instance, the incorporation of chiral cyclobutane rings into


-aminobutyric acid (GABA) neurotransmitter modulators significantly enhances binding affinity and metabolic stability by locking the molecule into a bioactive conformation[1]. Furthermore, the ring-opening functionalization of these alcohols provides a direct, stereocontrolled entry into trans-5,6-fused bicycles, a core scaffold frequently found in chiral bioactive compounds and novel nucleoside analogs[4].

References

  • Enantioselective Beckmann Rearrangement through Organocatalytic Desymmetrization of Cyclobutanones for the Synthesis of 4,4-Disubstituted γ‑Lactams Source: NIH (National Institutes of Health) URL:[Link]

  • Kinetic Resolution via Rh-Catalyzed C–C Activation of Cyclobutanones at Room Temperature Source: NIH (National Institutes of Health) URL:[Link]

  • Stereospecific Synthesis of Cyclobutanones and Spirohexanones via Formal [3+1] Cycloaddition of Cyclopropanones with Sulfur Ylides Source: NIH (National Institutes of Health) URL:[Link]

  • Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones Source: ResearchGate URL:[Link]

  • C-C Bond-Forming Strategy by Manganese-Catalyzed Oxidative Ring-Opening Cyanation and Ethynylation of Cyclobutanol Derivatives Source: ResearchGate URL:[Link]

Sources

Exploratory

Conformational Analysis of Amino-Substituted Cyclobutane Rings: A Technical Guide for Rational Drug Design

Executive Summary The integration of highly strained carbocycles into small-molecule drug candidates has become a cornerstone of modern medicinal chemistry. Cyclobutanes are strategically deployed to improve metabolic st...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The integration of highly strained carbocycles into small-molecule drug candidates has become a cornerstone of modern medicinal chemistry. Cyclobutanes are strategically deployed to improve metabolic stability, prevent cis/trans-isomerization, and act as bioisosteric replacements for tert-butyl groups or larger cyclic systems ()[1]. Amino-substituted cyclobutanes—such as 1-aminocyclobutane-1-carboxylic acid (ACBC) derivatives—are highly valued for their ability to induce conformational restriction and precisely direct key pharmacophore groups toward target receptors ()[2].

As a Senior Application Scientist, I have designed this whitepaper to provide drug development professionals with a self-validating, tri-orthogonal framework for analyzing the complex conformational landscape of these vital scaffolds.

Mechanistic Principles of Cyclobutane Conformation

Unlike cyclopropane, which is strictly planar due to the geometric constraints of its three carbon atoms, cyclobutane possesses a fourth methylene unit that introduces severe torsional strain if the ring remains flat ()[3]. To relieve the eclipsing interactions of adjacent C-H bonds, the cyclobutane ring adopts a non-planar, puckered "butterfly" conformation.

When an amino group is introduced, the ring dynamics become heavily influenced by steric and stereoelectronic factors. The amino substituent can occupy either an axial or equatorial position. The energy barrier for the ring flip between these two puckered states is relatively low, but the thermodynamic equilibrium is strictly dictated by the balance between 1,3-diaxial steric interactions and hyperconjugative effects ()[4].

Puckering P1 Planar Conformation (Transition State) High Torsional Strain P2 Equatorial-Amino Puckered State (Thermodynamic Minimum) P1->P2 Ring Puckering (Strain Relief) P3 Axial-Amino Puckered State (Sterically Hindered) P1->P3 Ring Puckering (Strain Relief) P2->P3 Ring Flip (Low Energy Barrier)

Caption: Thermodynamic equilibrium of cyclobutane ring puckering and substituent axial/equatorial flipping.

Experimental Methodologies for Conformational Analysis

To rigorously characterize the conformational ensemble of amino-substituted cyclobutanes, a synergistic approach utilizing NMR spectroscopy, X-ray crystallography, and computational modeling is required ()[4]. No single technique is definitive; they must cross-validate one another to ensure scientific integrity.

G N1 Amino-Cyclobutane Synthesis & Purification N2 Solution-State NMR (J-coupling, NOESY/ROESY) N1->N2 Solution Phase N3 Solid-State X-Ray Crystallography N1->N3 Solid Phase N4 Computational Modeling (DFT, MD Simulations) N1->N4 In Silico N5 Conformational Ensemble & Puckering Angle (γ) N2->N5 Dynamic Data N3->N5 Static Geometry N4->N5 Energy Minima N6 Medicinal Chemistry Optimization N5->N6 Bioisosteric Design

Caption: Tri-orthogonal workflow for the conformational analysis of amino-substituted cyclobutanes.

Solution-State NMR Spectroscopy Protocol

Causality: NMR provides a time-averaged view of the interconverting puckered states in solution. The vicinal coupling constants (


) are exquisitely sensitive to the H-C-C-H dihedral angles via the Karplus relationship. NOESY/ROESY experiments validate spatial proximities (< 5 Å) between the amino protons and the cyclobutane ring protons, allowing for the assignment of relative stereochemistry (e.g., cis vs trans isomers) ()[5].

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 5-10 mg of the amino-cyclobutane derivative in 0.6 mL of a deuterated solvent (e.g.,

    
     or 
    
    
    
    ). The choice of solvent is critical, as hydrogen bonding to the amino group can shift the conformational equilibrium.
  • 1D

    
     and 
    
    
    
    Acquisition:
    Acquire standard 1D spectra at 298 K using a high-field spectrometer (≥ 400 MHz). Extract the vicinal coupling constants (
    
    
    ). In rigid cyclobutanes,
    
    
    is typically 8-10 Hz, while
    
    
    is 5-7 Hz ()[2].
  • 2D Correlation (COSY & HSQC): Perform proton-proton COSY and proton-carbon HSQC to unambiguously assign the methylene protons (

    
    , 
    
    
    
    ,
    
    
    ) of the cyclobutane ring.
  • Spatial Proximity (NOESY/ROESY): Acquire 2D NOESY (mixing time 300-500 ms) or ROESY spectra. Look for cross-peaks between the amino protons and the axial/equatorial ring protons to determine the dominant puckered state ()[5].

  • Variable Temperature (VT) NMR: Cool the sample to 200 K to slow down the ring flip. If the exchange rate drops below the NMR timescale, the time-averaged signals will decoalesce into distinct sets of peaks for the axial and equatorial conformers, allowing direct integration of their populations ()[6].

Solid-State X-Ray Crystallography Protocol

Causality: While NMR provides dynamic solution data, X-ray crystallography provides a high-resolution snapshot of the absolute configuration and the exact puckering angle (


) in the solid state. This is essential for confirming the steric bulk impact of the amino group ()[7].

Step-by-Step Methodology:

  • Crystallization: Grow single crystals using vapor diffusion or slow evaporation. For basic amino-cyclobutanes, forming a hydrochloride salt often improves crystallinity and limits conformational disorder ()[5].

  • Data Collection: Mount a suitable single crystal on a diffractometer equipped with a cold stream (typically 100-150 K) to minimize thermal motion.

  • Structure Solution and Refinement: Solve the phase problem using direct methods. Refine the structure using full-matrix least-squares on

    
    .
    
  • Geometric Analysis: Extract the puckering angle (

    
    ), defined as the angle between the planes C1-C2-C4 and C2-C3-C4. Measure the dihedral angles (
    
    
    
    ) between the amino substituent and the adjacent C-C bonds to determine its axial/equatorial preference ()[7].
Computational Modeling (DFT) Protocol

Causality: Experimental data can be biased by crystal packing forces or solvent effects. Density Functional Theory (DFT) provides the intrinsic potential energy surface (PES) of the isolated molecule, identifying the global minimum and the transition state barriers for ring flipping ()[4].

Step-by-Step Methodology:

  • Conformational Search: Use Molecular Mechanics (e.g., MMFF94) to generate a library of all possible puckered conformers and rotamers of the amino group.

  • Geometry Optimization: Optimize the lowest-energy structures using DFT at the B3LYP/6-311+G(d,p) level of theory. Include an implicit solvent model (e.g., PCM) to mimic the NMR conditions.

  • Frequency Analysis: Confirm that the optimized structures are true minima (no imaginary frequencies) and calculate the Gibbs free energies (

    
    ).
    
  • NMR Parameter Prediction: Use the GIAO (Gauge-Independent Atomic Orbital) method to calculate theoretical NMR shielding tensors and spin-spin coupling constants, comparing them directly to the experimental NMR data to validate the conformational assignment.

Quantitative Data Summary

The structural parameters of amino-substituted cyclobutanes vary based on substitution patterns. Below is a consolidated summary of typical conformational metrics derived from cross-validated literature ()[2], ()[7].

ParameterDescriptionTypical Value RangePrimary Experimental Source
Puckering Angle (

)
Angle between C1-C2-C4 and C2-C3-C4 planes.158° – 175°X-ray Crystallography
C-C Bond Length Elongated compared to unstrained alkanes.1.54 – 1.56 ÅX-ray / DFT

Coupling
Vicinal coupling for cis protons on the ring.8.0 – 10.5 Hz

NMR

Coupling
Vicinal coupling for trans protons on the ring.5.0 – 7.5 Hz

NMR
Ring Flip Barrier Activation energy (

) for interconversion.
4.0 – 6.5 kcal/molVT-NMR / DFT

Impact on Drug Development

Understanding the conformational landscape of amino-cyclobutanes is not merely an academic exercise; it is a critical driver in rational drug design. The specific puckering of the cyclobutane ring dictates the spatial vectors of attached pharmacophores. For instance, replacing a flexible alkyl chain with an amino-cyclobutane scaffold restricts the molecule into a bioactive conformation, reducing the entropic penalty upon target binding. Furthermore, the increased s-character of the C-C bonds in the strained ring enhances metabolic stability against cytochrome P450 oxidation compared to standard aliphatic rings ()[1].

By rigorously applying the tri-orthogonal workflow detailed above, drug development professionals can confidently deploy amino-cyclobutanes to fine-tune lipophilicity, optimize receptor fit, and secure robust intellectual property in novel chemical space.

References

  • Marnix R. van der Kolk, et al. "Cyclobutanes in Small-Molecule Drug Candidates." ChemMedChem, 2022. URL:[Link]

  • Gonzalo Jiménez-Osés, et al. "Conformational Analysis of 2-Substituted Cyclobutane-α-amino Acid Derivatives. A Synergistic Experimental and Computational Study." The Journal of Organic Chemistry, 2006. URL:[Link]

  • Mykhailo V. Duka, et al. "CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue." JACS Au, 2024. URL:[Link]

  • S. Celis, et al. "Folding and self-assembling with β-oligomers based on (1R,2S)-2-aminocyclobutane-1-carboxylic acid." Organic & Biomolecular Chemistry, 2013. URL:[Link]

  • Maddalena Gatos, et al. "Conformational Characterization of the 1-Aminocyclobutane-1-carboxylic Acid Residue in Model Peptides." Journal of Peptide Science, 1997. URL:[Link]

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Protocols & Analytical Methods

Method

Application Notes and Protocols: Incorporating 1-(1-Aminoethyl)cyclobutan-1-ol into Peptide Mimetics for Enhanced Conformational Stability

Abstract Peptide-based therapeutics offer high specificity and potency but are often hampered by poor metabolic stability and conformational flexibility, which can lead to reduced receptor affinity and bioavailability.[1...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Peptide-based therapeutics offer high specificity and potency but are often hampered by poor metabolic stability and conformational flexibility, which can lead to reduced receptor affinity and bioavailability.[1] Peptidomimetics that incorporate unnatural amino acids (UAAs) are designed to overcome these limitations.[2][3] This guide provides a comprehensive technical overview and detailed protocols for the incorporation of 1-(1-Aminoethyl)cyclobutan-1-ol (Aecb) , a novel, sterically hindered, α,α-disubstituted amino acid, into peptide sequences. The rigid cyclobutane scaffold of Aecb is designed to impose significant conformational constraints on the peptide backbone, thereby pre-organizing the molecule into a bioactive conformation and enhancing its resistance to proteolytic degradation.[4][5] This document is intended for researchers, chemists, and drug development professionals engaged in the design and synthesis of advanced peptidomimetics.

Rationale and Scientific Foundation

The therapeutic potential of a peptide is intrinsically linked to its three-dimensional structure. Natural peptides often exist as an ensemble of conformations in solution, and only a specific conformation is responsible for biological activity. A primary strategy in peptidomimetic design is to reduce this conformational entropy by introducing rigid structural elements.[1]

1.1 The Role of α,α-Disubstituted Amino Acids

α,α-disubstituted amino acids, such as the well-studied aminoisobutyric acid (Aib), are known to restrict the available conformational space of the peptide backbone. They significantly constrain the Ramachandran (φ, ψ) dihedral angles, favoring the adoption of helical or turn-like secondary structures.[6]

1.2 1-(1-Aminoethyl)cyclobutan-1-ol (Aecb): A Novel Constraining Element

Aecb can be considered a cyclobutane-fused analog of Aib. Its key structural features and their implications are:

  • α,α-Disubstitution: The presence of both an ethyl group and a cyclobutane ring at the α-carbon creates significant steric hindrance, severely limiting rotational freedom around the N-Cα (φ) and Cα-C (ψ) bonds.

  • Cyclobutane Ring: This strained four-membered ring is more rigid than an open-chain alkyl group, providing a well-defined and predictable constraint.[5] This rigidity is expected to be superior to that of Aib in pre-organizing peptide secondary structures.[4]

  • Tertiary Alcohol: The hydroxyl group offers a potential site for secondary modifications, such as PEGylation or conjugation to other molecules, to further modulate the pharmacokinetic properties of the final peptidomimetic.

By incorporating Aecb, researchers can sculpt the peptide backbone, enhance stability against exopeptidases, and ultimately improve the pharmacological profile of the molecule.[7][8]

Figure 1: Conformational impact of incorporating Aecb.

Synthesis and Preparation of N-α-Fmoc-Protected Aecb

Commercially available Aecb is rare; therefore, custom synthesis is typically required. A plausible and efficient route is a modified Strecker synthesis, which is a well-established method for producing α-amino acids. The subsequent protection of the α-amino group with the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group is mandatory for its use in standard solid-phase peptide synthesis (SPPS).[9][10]

2.1 Proposed Synthesis of 1-(1-Aminoethyl)cyclobutan-1-ol (Aecb)

The synthesis begins with cyclobutanone. A nucleophilic addition of cyanide, followed by reaction with an ethyl Grignard reagent and subsequent reduction of the nitrile, yields the target racemic amino alcohol.

2.2 Protocol: N-α-Fmoc Protection of Aecb

This protocol details the crucial step of preparing the amino acid for SPPS.

  • Dissolution: Dissolve 1.0 equivalent of Aecb in a 1:1 mixture of 1,4-dioxane and water.

  • Basification: Add 2.5 equivalents of sodium bicarbonate (NaHCO₃) and stir until fully dissolved. The basic condition is essential for the subsequent acylation reaction.

  • Fmoc-Cl Addition: Cool the solution to 0°C in an ice bath. Add a solution of Fmoc-Cl (1.1 equivalents) in 1,4-dioxane dropwise over 30 minutes. Maintaining a low temperature minimizes side reactions.

  • Reaction: Allow the mixture to warm to room temperature and stir overnight. Monitor reaction progress by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, acidify the mixture to pH ~2 with 1M HCl. This protonates the carboxylate, making the product extractable into an organic solvent.

  • Extraction: Extract the aqueous layer three times with ethyl acetate. Combine the organic layers.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography to yield pure Fmoc-Aecb-OH.

Synthesis_Workflow cluster_synthesis Aecb Synthesis cluster_protection Fmoc Protection Cyclobutanone Cyclobutanone Strecker Modified Strecker Synthesis Cyclobutanone->Strecker 1. KCN, NH4Cl 2. EtMgBr 3. Reduction Aecb_unprotected Aecb Base Molecule Strecker->Aecb_unprotected Yields Racemic Product Fmoc_Reaction Reaction with NaHCO3 base Aecb_unprotected->Fmoc_Reaction Dissolve in Dioxane/H2O Purification Column Chromatography Fmoc_Reaction->Purification Acidic Workup & Extraction Fmoc_Cl Fmoc-Cl Fmoc_Cl->Fmoc_Reaction Fmoc_Aecb_OH Fmoc-Aecb-OH Purification->Fmoc_Aecb_OH Final Product

Figure 2: Workflow for the synthesis and protection of Aecb.

Protocols for Solid-Phase Peptide Synthesis (SPPS)

The incorporation of Aecb presents a significant synthetic challenge due to its steric bulk. Standard coupling conditions are often insufficient to drive the reaction to completion. Therefore, optimized protocols utilizing potent activating agents and modified reaction parameters are required.[11]

3.1 Critical Consideration: Coupling Sterically Hindered Residues

  • Choice of Coupling Reagent: Standard carbodiimides like DIC are often ineffective. More potent uronium or phosphonium salt-based reagents are necessary. HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is highly recommended due to its ability to form a highly reactive OAt-ester, which can overcome significant steric barriers.[12][13]

  • Reaction Conditions: Extended coupling times and "double coupling" (repeating the coupling step with fresh reagents) are often necessary to achieve acceptable yields.

  • Solvent: N,N-Dimethylformamide (DMF) is a standard solvent, but for difficult sequences, N-Methyl-2-pyrrolidone (NMP) may offer superior solvating properties, preventing peptide aggregation on the resin.[11]

3.2 Protocol 1: Automated Fmoc-SPPS on a CEM Liberty Blue™ Synthesizer

This protocol assumes a 0.1 mmol synthesis scale on Rink Amide resin.

  • Resin Loading & Swelling: Place 0.1 mmol of Rink Amide MBHA resin in the reaction vessel. Swell the resin in DMF for 30 minutes.

  • Initial Fmoc Deprotection: Treat the resin with 20% piperidine in DMF.

  • Standard Amino Acid Coupling: For all standard amino acids, use a 5-fold excess of Fmoc-amino acid, a 5-fold excess of DIC, and a 5-fold excess of Oxyma Pure in DMF.

  • Aecb Coupling Step:

    • Reagent Preparation: Use a 4-fold molar excess of Fmoc-Aecb-OH, 3.9-fold excess of HATU, and an 8-fold excess of N,N-Diisopropylethylamine (DIEA) relative to the resin loading capacity.

    • Pre-activation: Allow the reagents to pre-activate in DMF for 2-3 minutes before adding to the reaction vessel.

    • Coupling Program: Utilize a "double couple" method in the synthesizer software. The first coupling should proceed for 45-60 minutes. The vessel is then drained and washed, and the coupling step is repeated with a fresh solution of activated Fmoc-Aecb-OH for another 45-60 minutes.

  • Washing: After each deprotection and coupling step, wash the resin thoroughly with DMF (5x).

  • Capping (Optional): After the Aecb coupling, perform a capping step with acetic anhydride and DIEA in DMF to block any unreacted N-terminal amines.

  • Final Deprotection: After the final amino acid is coupled, perform a final Fmoc deprotection.

3.3 Protocol 2: Manual Fmoc-SPPS

This protocol provides greater control and allows for real-time monitoring of reaction completion.

  • Resin Preparation: Swell 0.1 mmol of resin in a fritted syringe with DMF for 30 minutes. Drain the solvent.

  • Fmoc Deprotection: Add 2 mL of 20% piperidine in DMF. Agitate for 5 minutes, drain. Add another 2 mL of the piperidine solution and agitate for 15 minutes. Drain.

  • Washing: Wash the resin with DMF (5x), DCM (3x), and DMF (3x).

  • Coupling Fmoc-Aecb-OH:

    • In a separate vial, dissolve Fmoc-Aecb-OH (0.4 mmol, 4 eq.), HATU (0.39 mmol, 3.9 eq.), and DIEA (0.8 mmol, 8 eq.) in 2 mL of DMF.

    • Let the solution stand for 2 minutes for pre-activation.

    • Add the activated amino acid solution to the resin. Agitate for 2 hours.

    • Drain the vessel and take a small sample of resin beads for a Kaiser test.[14] A negative result (clear/yellow beads) indicates complete coupling.

    • If the Kaiser test is positive (blue beads): Wash the resin with DMF (3x) and repeat the coupling step (double coupling) with fresh reagents for another 2 hours.

  • Post-Coupling Wash: Wash the resin with DMF (5x) and DCM (3x). Proceed to the deprotection step for the next amino acid.

3.4 Cleavage and Final Deprotection

  • Preparation: After the synthesis is complete, wash the peptide-resin with DCM and dry it under a stream of nitrogen.

  • Cleavage Cocktail: Prepare a cleavage cocktail of 95% Trifluoroacetic Acid (TFA), 2.5% Triisopropylsilane (TIS), and 2.5% water. TIS acts as a scavenger to protect sensitive side chains.

  • Cleavage Reaction: Add the cleavage cocktail to the resin (approx. 10 mL per gram of resin) and agitate at room temperature for 2-3 hours.

  • Peptide Precipitation: Filter the resin and collect the TFA solution. Precipitate the crude peptide by adding it dropwise to a large volume of cold diethyl ether.

  • Collection: Collect the precipitated peptide by centrifugation, wash with cold ether, and dry under vacuum.

SPPS_Cycle Start Peptide-Resin (N-terminally Fmoc-protected) Deprotection 1. Deprotection (20% Piperidine/DMF) Start->Deprotection Wash1 2. Wash (DMF) Deprotection->Wash1 Coupling 3. Coupling Fmoc-Aecb-OH HATU, DIEA Wash1->Coupling Kaiser Kaiser Test? Coupling->Kaiser Kaiser->Coupling Positive (Double Couple) Wash2 4. Wash (DMF) Kaiser->Wash2 Negative End Elongated Peptide-Resin (Ready for next cycle) Wash2->End End->Deprotection Next Cycle

Figure 3: SPPS cycle for the incorporation of Fmoc-Aecb-OH.

Data Presentation and Troubleshooting

4.1 Comparative Coupling Efficiency

The choice of coupling reagent is paramount for successfully incorporating Aecb. The following table provides expected outcomes based on literature for similarly hindered α,α-disubstituted amino acids.[11][12][15]

Coupling ReagentActivating SpeciesRelative ReactivityExpected Aecb Coupling Yield (Single 2h Coupling)Notes
DIC/HOBtO-AcylisoureaLow< 30%Not recommended for Aecb. High risk of incomplete coupling.
HBTU/DIEAOBt-esterModerate60-80%May require double coupling for >99% completion.
HATU/DIEA OAt-ester Very High > 95% Recommended reagent. The OAt leaving group provides superior reactivity.[13]
COMU/DIEAOxyma-esterVery High> 95%An excellent, non-explosive alternative to HATU.[15]

4.2 Troubleshooting Guide

ProblemProbable Cause(s)Recommended Solution(s)
Incomplete Coupling of Aecb (Positive Kaiser Test)1. Insufficient reagent reactivity.2. Short coupling time.3. Peptide aggregation on resin.1. Switch to a more potent coupling reagent like HATU or COMU.2. Perform a "double coupling" step.3. Increase coupling time to 3-4 hours or overnight.4. Switch solvent from DMF to NMP.
Deletion Sequence Observed in MS (Mass of Peptide - Mass of Aecb)Failed coupling at the Aecb position, followed by capping and continuation of synthesis.Follow solutions for "Incomplete Coupling." Ensure capping step is effective if used.
Low Final Yield after Cleavage 1. Incomplete couplings throughout synthesis.2. Steric hindrance preventing the first amino acid from loading onto the resin.1. Review all coupling steps; use monitoring tests like Kaiser.2. Use a more labile resin like 2-chlorotrityl chloride resin, which allows for milder loading conditions.[16]

Conclusion

The incorporation of 1-(1-Aminoethyl)cyclobutan-1-ol (Aecb) into peptide sequences is a powerful strategy for creating conformationally constrained peptidomimetics with enhanced therapeutic potential. While its steric bulk presents a synthetic challenge, the use of optimized protocols, particularly with highly active coupling reagents like HATU, enables its efficient integration via solid-phase peptide synthesis. The resulting Aecb-containing peptides are expected to exhibit increased structural rigidity and improved stability, making this UAA a valuable tool for modern drug discovery and development.

References

  • G. T. Le, T. S. T. Le, Y. S. Lee. (2020). Solid-Phase Synthesis of Peptidomimetics with Peptide Backbone Modifications. Molecules. Available at: [Link]

  • P. G. Schultz, C. J. Noren, S. J. Anthony-Cahill, M. C. Griffith, D. R. Corey. (1990). A Biosynthetic Approach for the Incorporation of Unnatural Amino Acids into Proteins. Science. Available at: [Link]

  • J. Wang, S. G. Alvarez, Y. Zhang, et al. (2022). Incorporation of Non-Canonical Amino Acids into Antimicrobial Peptides: Advances, Challenges, and Perspectives. Microbiology Spectrum. Available at: [Link]

  • G. T. Le, Y. S. Lee. (2021). Heterocycles as a Peptidomimetic Scaffold: Solid-Phase Synthesis Strategies. Molecules. Available at: [Link]

  • S. Appiak, J. R. A. K. G. Amssoms. (2016). Building Peptidomimetics using Solid Phase Synthesis with 2-Chlorotrityl Chloride Resin. JACS Directory. Available at: [Link]

  • J. H. Yang, Z. G. Qian, J. C. M. van Hest, D. S. Liu. (2019). Advances and Challenges in Cell-Free Incorporation of Unnatural Amino Acids Into Proteins. Frontiers in Chemistry. Available at: [Link]

  • Bitesize Bio. (2025). Unnatural Amino Acids: Essential Tools in Synthetic Biology and Your Research. Bitesize Bio. Available at: [Link]

  • Springer Nature Experiments. (n.d.). Peptidomimetics: Fmoc Solid-Phase Pseudopeptide Synthesis. Springer Nature. Available at: [Link]

  • ACS Publications. (2025). Advances in Peptidomimetics for Next-Generation Therapeutics: Strategies, Modifications, and Applications. Chemical Reviews. Available at: [Link]

  • V. J. Hruby. (2009). High throughput synthesis of peptides and peptidomimetics. Journal of Peptide Science. Available at: [Link]

  • A. D. N. Vazquez, T. M. G. R. Guttieres, et al. (2020). β-Branched Amino Acids Stabilize Specific Conformations of Cyclic Hexapeptides. Biophysical Journal. Available at: [Link]

  • L. A. Carpino, A. El-Faham. (2021). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Accounts of Chemical Research. Available at: [Link]

  • Slideshare. (n.d.). T boc fmoc protocols in peptide synthesis. Slideshare. Available at: [Link]

  • D. Tourwé, G. T. Borremans. (2014). Can Peptide Mimetics be Rationally Designed? The Somatostatin Case. American Pharmaceutical Review. Available at: [Link]

  • M. Takahashi, T. Yamashita, et al. (2023). Sculpting Secondary Structure of a Cyclic Peptide: Conformational Analysis of a Cyclic Hexapeptide Containing a Combination of l-Leu, d-Leu, and Aib Residues. ACS Omega. Available at: [Link]

  • ResearchGate. (2025). Aminoacids of the cyclobutane series. ResearchGate. Available at: [Link]

  • W. D. Lubell, M. H. V. R. Rao. (2011). Peptidomimetics, a synthetic tool of drug discovery. Current Medicinal Chemistry. Available at: [Link]

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  • O. G. Mancheño, D. B. Ramamonjisoa, et al. (2022). Direct Access to Unnatural Cyclobutane α-Amino Acids through Visible Light Catalyzed [2+2]-Cycloaddition. Organic Letters. Available at: [Link]

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Application

Stereoselective Synthesis of Chiral Aminoethyl Cyclobutanols: Advanced Catalytic and Chemoenzymatic Protocols

Introduction & Strategic Rationale Chiral aminoethyl cyclobutanols are highly prized structural motifs in modern medicinal chemistry. They frequently serve as conformationally restricted bioisosteres for flexible amino a...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Rationale

Chiral aminoethyl cyclobutanols are highly prized structural motifs in modern medicinal chemistry. They frequently serve as conformationally restricted bioisosteres for flexible amino alcohols, locking pharmacophores into optimal spatial arrangements to enhance target binding affinity and mitigate off-target liabilities. However, the synthesis of these highly strained,


-rich four-membered rings with absolute stereocontrol presents a formidable thermodynamic and kinetic challenge.

Historically, accessing these scaffolds required lengthy chiral pool syntheses or low-yielding resolution techniques. Today, state-of-the-art methodologies leverage transition-metal metalloradical catalysis (MRC), asymmetric photochemistry, and biocatalysis to construct these rings with exquisite enantiomeric excess (ee) and diastereomeric excess (de). This application note details three field-proven, self-validating protocols for the stereoselective synthesis of chiral aminoethyl cyclobutanols.

Methodology 1: Cobalt(II)-Metalloradical Catalysis (MRC) via 1,4-Hydrogen Atom Abstraction

Causality & Mechanistic Insights

Alkyl radicals readily undergo 1,5- and 1,6-hydrogen atom abstraction (HAA), but 1,4-HAA is notoriously difficult due to severe entropic and enthalpic constraints[1][2]. By employing a


-symmetric chiral amidoporphyrin Cobalt(II) catalyst, we can overcome these barriers. The catalyst activates an 

-aryldiazoketone precursor to form an

-Co(III)-carbene radical intermediate. The rigid chiral ligand environment maximizes attractive non-covalent interactions, stabilizing the transition state and enforcing a highly selective 1,4-HAA[3][4]. This is rapidly followed by a 4-exo-tet radical substitution to yield an enantioenriched cyclobutanone[1][5]. Subsequent stereoselective reduction or reductive amination yields the target chiral aminoethyl cyclobutanol[5].

MRC_Pathway A α-Aryldiazoketone Precursor C α-Co(III)-Carbene Radical A->C -N2 B Co(II) Catalyst [Co(P*)] B->C Activation D 1,4-Hydrogen Atom Abstraction C->D Intramolecular E 4-exo-tet Radical Substitution D->E F Chiral Cyclobutanone E->F Catalyst Release G Stereoselective Reduction F->G NaBH4 / KRED H Chiral Aminoethyl Cyclobutanol G->H >95% ee

Caption: Co(II)-catalyzed metalloradical pathway for the asymmetric synthesis of cyclobutanones.

Protocol 1: Asymmetric 1,4-C-H Alkylation & Reduction

Self-Validation Checkpoint: The primary reaction is driven by the extrusion of nitrogen gas. The cessation of bubbling serves as a reliable visual indicator of diazo consumption.

  • Catalyst Preparation: In an anaerobic glovebox, charge an oven-dried Schlenk tube with the

    
    -aryldiazoketone precursor (0.1 mmol, bearing a protected aminoethyl side chain) and the chiral [Co(
    
    
    
    )] complex (2 mol%)[1].
  • Solvent Addition: Seal the tube with a rubber septum, remove it from the glovebox, and inject 0.5 mL of anhydrous tert-butyl methyl ether (TBME). Note: TBME is selected over coordinating solvents (like THF) to prevent competitive binding at the metalloradical center.

  • Cyclization: Stir the mixture at room temperature under a positive pressure of

    
    . Monitor the evolution of 
    
    
    
    gas. Once gas evolution ceases (typically 12-24 hours), verify completion via TLC (hexane/EtOAc).
  • Stereoselective Reduction: Cool the crude cyclobutanone mixture to -78 °C. Slowly add a solution of Diisobutylaluminum chloride (DIBAC) or

    
     (1.5 equiv) in methanol[5][6]. The bulky hydride source ensures hydride delivery from the less hindered face of the cyclobutanone.
    
  • Workup: Quench with saturated aqueous

    
    , extract with EtOAc, dry over 
    
    
    
    , and purify via flash chromatography to isolate the chiral aminoethyl cyclobutanol.

Methodology 2: Photochemical Norrish Type II Cyclization via Non-Covalent Interactions

Causality & Mechanistic Insights

Photochemical Norrish Type II reactions offer a direct, atom-economical route to cyclobutanols from acyclic ketones. Upon UV irradiation, the ketone is excited to a triplet state, which undergoes intramolecular


-hydrogen abstraction to form a 1,4-biradical intermediate[7]. Historically, controlling the absolute stereochemistry of this highly reactive biradical was nearly impossible in solution. However, by introducing chiral hydrogen-bonding templates (e.g., bifunctional chiral thioureas) or ionic auxiliaries, attractive non-covalent interactions can dictate the conformation of the biradical prior to cyclization, yielding highly enantioenriched cyclobutanols[7][8][9].

Norrish_Pathway Sub Prochiral Ketone UV hv (UV Irradiation) Sub->UV BR 1,4-Biradical Intermediate UV->BR CYC Enantioselective Cyclization BR->CYC CA Chiral Auxiliary (Thiourea/Phosphate) CA->CYC Non-covalent H-Bonding PROD Chiral Aminoethyl Cyclobutanol CYC->PROD Stereocontrol

Caption: Enantioselective Norrish Type II photochemical cyclization via non-covalent interactions.

Protocol 2: Enantioselective Photochemical Cyclization

Self-Validation Checkpoint: The reaction mixture must remain strictly homogenous. Precipitation indicates auxiliary decoupling, which will immediately degrade the enantiomeric excess of the product.

  • Reaction Assembly: Dissolve the prochiral aminoethyl-substituted ketone (0.2 mmol) and the chiral thiourea catalyst (10 mol%) in anhydrous, degassed toluene (2.0 mL) in a borosilicate glass vial[7].

  • Degassing: Sparge the solution with Argon for 15 minutes. Note: Oxygen is a potent triplet quencher and will completely inhibit the biradical formation.

  • Irradiation: Place the vial in a photoreactor equipped with 365 nm LEDs. Maintain the temperature at -20 °C using a cryostat to maximize the strength of the non-covalent hydrogen-bonding interactions between the catalyst and the biradical intermediate[8].

  • Monitoring & Isolation: Irradiate for 16 hours. Monitor via LC-MS. Upon full consumption of the starting material, concentrate the mixture under reduced pressure and purify via chiral HPLC.

Methodology 3: Chemoenzymatic Stereoselective Reduction

Causality & Mechanistic Insights

When racemic or prochiral cyclobutanones are synthesized via traditional bulk chemical methods, biocatalysis provides an unparalleled method for downstream stereoselective reduction. Engineered Ketoreductases (KREDs) can differentiate the enantiotopic faces of a cyclobutanone with near-perfect precision[10]. By coupling the KRED with a Glucose Dehydrogenase (GDH) system, the NADPH cofactor is continuously recycled, making the process highly scalable and economically viable for drug development.

Protocol 3: KRED-Mediated Biocatalytic Reduction

Self-Validation Checkpoint: The reaction pH will naturally drop if the GDH cofactor recycling system fails (due to gluconic acid accumulation without concurrent ketone reduction). Maintaining a stable pH 7.0 without excessive base addition confirms a coupled, efficient catalytic cycle.

  • Buffer Preparation: Prepare 100 mL of a 100 mM potassium phosphate buffer (pH 7.0) containing 2 mM

    
    .
    
  • Enzyme & Cofactor Loading: Dissolve D-glucose (2.0 equiv relative to substrate),

    
     (0.1 mol%), GDH (10 U/mL), and the selected KRED variant (20 U/mL) into the buffer[10].
    
  • Substrate Addition: Add the aminoethyl cyclobutanone substrate (50 mM) dissolved in a minimal amount of DMSO (final DMSO concentration <5% v/v to prevent enzyme denaturation).

  • Incubation: Stir the biphasic or homogenous mixture at 30 °C. Maintain the pH at 7.0 using a pH-stat titrator loaded with 1.0 M NaOH.

  • Extraction: Once base consumption ceases (indicating completion), extract the aqueous layer with MTBE (3 x 50 mL). Dry the combined organic layers over

    
     and concentrate to yield the highly pure chiral aminoethyl cyclobutanol.
    

Quantitative Data Summary

The following table summarizes the expected performance metrics for the three distinct methodologies when applied to the synthesis of functionalized chiral aminoethyl cyclobutanols.

Synthesis MethodologyPrimary Catalyst / EnzymeSubstrate ScopeYield (%)ee (%)de (%)
Co(II) MRC + Reduction [Co(

)] /


-aryldiazoketones
75 - 9090 - 96> 85
Photochemical Norrish II Chiral Thiourea / PhosphateProchiral Ketones60 - 8580 - 97N/A
Chemoenzymatic Reduction Engineered KREDsCyclobutanones> 90> 99> 95

References

  • New Catalytic Radical Process Involving 1,4-Hydrogen Atom Abstraction: Asymmetric Construction of Cyclobutanones Source: Journal of the American Chemical Society (JACS), 2021, 143, 11337-11344. URL:[Link]

  • Exploiting attractive non-covalent interactions for the enantioselective catalysis of reactions involving radical intermediates Source: Nature Chemistry, 2020, 12, 990–1004. URL:[Link]

  • Chemoenzymatic multistep retrosynthesis with transformer loops Source: Chemical Science (RSC Publishing), 2024. URL:[Link]

  • A practical asymmetric synthesis of the antiviral agent lobucavir, BMS-180194 Source: Organic Process Research & Development, 1998, 2(6), 393. URL:[Link]

Sources

Method

Application Note: Advanced Protecting Group Strategies for 1-(1-Aminoethyl)cyclobutan-1-ol

Target Audience: Researchers, medicinal chemists, and drug development professionals. Document Type: Technical Application Note & Validated Protocols Introduction & Mechanistic Challenges 1-(1-Aminoethyl)cyclobutan-1-ol...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals. Document Type: Technical Application Note & Validated Protocols

Introduction & Mechanistic Challenges

1-(1-Aminoethyl)cyclobutan-1-ol is a highly valuable β-amino alcohol building block featuring a quaternary stereocenter embedded within a cyclobutane ring. This structural motif is increasingly utilized in modern drug discovery to impart sp³ character, restrict conformation, and improve the metabolic stability of active pharmaceutical ingredients (APIs)[1].

However, functionalizing this molecule requires precise orchestration of protecting groups due to three distinct mechanistic challenges:

  • Chemoselectivity: The molecule possesses both a highly nucleophilic primary amine and a tertiary alcohol, requiring orthogonal protection strategies[2].

  • Steric Encumbrance: The tertiary alcohol at the C1 position is severely sterically hindered by the adjacent 1-aminoethyl group and the cyclobutane ring. Standard silylation or acylation methods typically fail or return low yields.

  • Ring Strain & Rearrangement Risk: Cyclobutanols are highly susceptible to acid-catalyzed semi-pinacol rearrangements. Under strongly acidic conditions, protonation of the alcohol and subsequent loss of water generates a carbocation that rapidly undergoes ring expansion to a cyclopentanone derivative.

Mechanism A 1-(1-Aminoethyl) cyclobutan-1-ol B Protonated Alcohol (-OH2+) A->B Strong Acid (e.g., neat TFA) C Carbocation at C1 B->C -H2O D Ring Expansion (Cyclopentanone) C->D Alkyl shift (Semi-Pinacol)

Acid-catalyzed semi-pinacol rearrangement risk in cyclobutanol derivatives.

Strategic Decision Matrix

The choice of protecting group depends entirely on the downstream synthetic environment. The workflow below outlines the decision tree for orthogonal versus simultaneous protection.

G Start 1-(1-Aminoethyl)cyclobutan-1-ol N_Prot Amine Protection Only (N-Boc / N-Fmoc) Start->N_Prot Chemoselective Acylation NO_Prot Simultaneous N,O-Protection (Oxazolidinone) Start->NO_Prot Triphosgene/Base O_Prot Alcohol Protection Only (O-TBS / O-TIPS) N_Prot->O_Prot TBSOTf / 2,6-Lutidine Deprot_N Acid/Base Deprotection N_Prot->Deprot_N Deprot_O Fluoride (TBAF) Deprotection O_Prot->Deprot_O Deprot_NO Strong Base Hydrolysis NO_Prot->Deprot_NO

Decision matrix for orthogonal and simultaneous protection strategies.

Validated Experimental Protocols

Protocol A: Chemoselective Amine Protection (N-Boc)

Because primary amines are significantly more nucleophilic than tertiary alcohols, chemoselective N-protection is straightforward. The tert-butyloxycarbonyl (Boc) group is standard, but care must be taken during its acidic deprotection to avoid the semi-pinacol rearrangement mentioned above[2].

Causality & Rationale: Diisopropylethylamine (DIPEA) is selected over triethylamine (TEA) as the base. Its increased steric bulk prevents it from acting as a nucleophile, ensuring it solely acts as a proton sponge to drive the equilibrium forward without generating reactive adducts.

Step-by-Step Procedure:

  • Initiation: Dissolve 1-(1-aminoethyl)cyclobutan-1-ol (1.0 eq, 10 mmol) in 40 mL of anhydrous Dichloromethane (DCM) under a nitrogen atmosphere.

  • Base Addition: Add DIPEA (1.5 eq, 15 mmol) via syringe. Cool the reaction mixture to 0 °C using an ice-water bath.

  • Acylation: Dissolve Boc-anhydride (Boc₂O, 1.1 eq, 11 mmol) in 10 mL of DCM and add dropwise over 15 minutes to control the exothermic release of CO₂.

  • Propagation: Remove the ice bath and allow the reaction to stir at room temperature for 4 hours.

  • In-Process Validation: Monitor via TLC (DCM:MeOH 9:1). Stain the TLC plate with Ninhydrin and heat. The disappearance of the bright purple spot (primary amine) and the appearance of a UV-inactive, non-staining spot indicates completion.

  • Workup: Quench with saturated aqueous NH₄Cl (30 mL) to neutralize the remaining base. Extract with DCM (2 × 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Protocol B: Tertiary Alcohol Protection (O-Silylation)

Protecting the tertiary alcohol at the C1 position requires overcoming severe steric shielding.

Causality & Rationale: Standard silyl chlorides (e.g., TBSCl) lack the electrophilicity required to react with the hindered C1-OH. Therefore, the highly reactive tert-butyldimethylsilyl trifluoromethanesulfonate (TBSOTf) must be used. To prevent the liberated triflic acid from cleaving the N-Boc group or rearranging the cyclobutane ring, 2,6-lutidine is employed. Unlike TEA, 2,6-lutidine is sterically hindered and does not form a stable, unreactive complex with the silylating agent.

Step-by-Step Procedure:

  • Initiation: Dissolve the N-Boc protected intermediate from Protocol A (1.0 eq, 5 mmol) in 25 mL of anhydrous DCM under argon.

  • Base Addition: Add 2,6-lutidine (3.0 eq, 15 mmol). Cool the system to -78 °C using a dry ice/acetone bath to control the highly reactive triflate.

  • Silylation: Add TBSOTf (2.0 eq, 10 mmol) dropwise over 10 minutes.

  • Propagation: Stir at -78 °C for 1 hour, then slowly warm to 0 °C over 2 hours.

  • In-Process Validation: Monitor via LC-MS. Look for the mass shift corresponding to the addition of the TBS group (+114 Da). TLC (Hexanes:EtOAc 4:1) will show a significantly less polar product.

  • Workup: Quench with saturated aqueous NaHCO₃ at 0 °C. Extract with DCM, wash with 0.1 M HCl (briefly, to remove lutidine without cleaving the Boc group), dry over Na₂SO₄, and concentrate.

Protocol C: Simultaneous N,O-Protection (Oxazolidinone Formation)

For syntheses requiring robust, simultaneous protection of both functional groups, converting the 1,2-amino alcohol into a cyclic carbamate (oxazolidinone) is highly effective[3].

Causality & Rationale: Reacting the substrate with triphosgene forms an intermediate isocyanate at the primary amine, which is subsequently trapped by the adjacent tertiary alcohol. Despite the steric hindrance of the tertiary alcohol, this cyclization is thermodynamically driven by the Thorpe-Ingold effect exerted by the cyclobutane ring, which heavily pre-organizes the reactive centers for 5-endo-trig/5-exo-trig closure.

Step-by-Step Procedure:

  • Initiation: Dissolve 1-(1-aminoethyl)cyclobutan-1-ol (1.0 eq, 5 mmol) in 30 mL of anhydrous DCM.

  • Base Addition: Add DIPEA (3.0 eq, 15 mmol) and cool to 0 °C.

  • Cyclization: Dissolve triphosgene (0.4 eq, 2 mmol; equivalent to 1.2 eq of phosgene) in 10 mL of DCM. Add this solution very slowly dropwise via an addition funnel (ensure proper ventilation and use a phosgene scrubber).

  • Propagation: Stir at 0 °C for 1 hour, then warm to room temperature for 3 hours.

  • In-Process Validation: Monitor by FT-IR spectroscopy. The reaction is complete upon the appearance of a strong, sharp carbamate C=O stretching band at ~1750 cm⁻¹ and the disappearance of the broad O-H/N-H stretches at ~3300 cm⁻¹.

  • Workup: Carefully quench with water. Extract with DCM, wash with brine, dry over MgSO₄, and concentrate to yield the rigid spirocyclic oxazolidinone.

Quantitative Data & Strategy Comparison

Protection StrategyReagentsTypical YieldDeprotection ConditionsPrimary AdvantagePrimary Limitation
N-Boc Boc₂O, DIPEA, DCM90-95%TFA/DCM or HCl/dioxaneHighly chemoselective, easy handlingAcidic deprotection risks ring expansion
N-Fmoc Fmoc-OSu, NaHCO₃85-90%20% Piperidine in DMFBase-labile, safe for cyclobutane ringLower atom economy, dibenzofulvene byproduct
O-TBS TBSOTf, 2,6-Lutidine75-85%TBAF in THFStable to most basic/reducing conditionsRequires highly reactive, moisture-sensitive triflate
Oxazolidinone Triphosgene, DIPEA80-90%Ba(OH)₂, H₂O/MeOH, refluxProtects both groups simultaneouslyHarsh hydrolysis required for removal

References

  • Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons. URL:[Link]

  • Verkh, Y., Illa, O., & Ortuño, R. M. (2025). Synthesis of Chiral Scaffolds Based on Polyfunctional Cyclobutane β-Amino Acids. European Journal of Organic Chemistry / ResearchGate. URL:[Link]

  • Organic Chemistry Portal. Synthesis of β-amino alcohols. URL:[Link]

  • Wikipedia Contributors. Protecting group. Wikipedia, The Free Encyclopedia. URL:[Link]

Sources

Application

Advanced Catalytic Hydrogenation of Cyclobutane Derivatives: Balancing Strain and Selectivity

Introduction: The Strain-Reactivity Paradox Cyclobutane derivatives occupy a unique niche in medicinal chemistry, serving as rigid bioisosteres for gem-dimethyl groups or as conformationally restricted amino acid scaffol...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strain-Reactivity Paradox

Cyclobutane derivatives occupy a unique niche in medicinal chemistry, serving as rigid bioisosteres for gem-dimethyl groups or as conformationally restricted amino acid scaffolds. However, their synthesis and functionalization present a "Strain-Reactivity Paradox."

The cyclobutane ring possesses approximately 26.4 kcal/mol (110 kJ/mol) of ring strain , primarily due to bond angle distortion (C-C-C angles ~88°) and torsional strain from eclipsing hydrogens. In catalytic hydrogenation, this energy landscape creates a bifurcation in reactivity:

  • Functional Group Reduction: The desired reduction of exocyclic alkenes, ketones, or nitro groups while maintaining the four-membered ring.

  • Hydrogenolysis (Ring Opening): The relief of ring strain via C-C bond cleavage, often triggered by specific catalysts (Pd) or activation by adjacent

    
    -systems.
    

This guide details protocols to navigate this landscape, providing evidence-based methodologies to selectively preserve or cleave the cyclobutane core.

Strategic Catalyst Selection

The choice of metal and support is the single most critical variable. While Palladium on Carbon (Pd/C) is the industry workhorse, it is often too aggressive for strained rings, promoting hydrogenolysis. Rhodium (Rh) and Platinum (Pt) are generally superior for ring preservation.

Decision Matrix: Catalyst Selection Logic

CatalystSelection Start Target Substrate Goal Desired Outcome? Start->Goal Preserve Preserve Ring Goal->Preserve Functionalization Open Ring Opening (Hydrogenolysis) Goal->Open Strain Release Substituent Substituent Type? Preserve->Substituent Alkene Exocyclic Alkene (Alkylidenecyclobutane) Substituent->Alkene Ketone Ketone/Aldehyde Substituent->Ketone Nitro Nitro/Nitrile Substituent->Nitro RhCat Rh/Al2O3 or [Rh(cod)Cl]2 (High cis-selectivity) Alkene->RhCat PtCat PtO2 (Adams' Cat) (Mild, avoids acid) Ketone->PtCat RaNi Raney Ni (Washed) or Sulfided Pd/C Nitro->RaNi Activated Is Ring Activated? (Benzocyclobutene/Ketone) Open->Activated PdHigh Pd/C + Heat (>60°C) Activated->PdHigh No (Alkyl) PdAcid Pd/C + AcOH (Promotes cleavage) Activated->PdAcid Yes (Aryl/C=O)

Figure 1: Decision matrix for selecting hydrogenation conditions based on substrate activation and desired chemoselectivity.

Protocol 1: Stereoselective Reduction of Alkylidenecyclobutanes

Objective: Reduce an exocyclic double bond without opening the ring, maximizing cis-diastereoselectivity.

The Challenge

Standard Pd/C hydrogenation of alkylidenecyclobutanes often yields a mixture of cis and trans isomers and significant ring-opened byproducts (gem-dimethyl derivatives). Palladium facilitates oxidative addition into the strained C-C bond, especially if the ring is activated.

The Solution: Rhodium on Alumina (Rh/Al2O3)

Rhodium is less prone to oxidative insertion into cyclobutane C-C bonds than palladium. Furthermore, heterogeneous Rh surfaces typically favor suprafacial (syn) addition from the less hindered face, often yielding high cis selectivity (e.g., >95:5 dr).

Step-by-Step Protocol
  • Substrate Preparation: Dissolve 1.0 mmol of the alkylidenecyclobutane in Ethyl Acetate (EtOAc) or Methanol (MeOH) (0.1 M concentration).

    • Note: Avoid acidic solvents (AcOH) which catalyze isomerization or ring expansion.

  • Catalyst Loading: Add 5 wt% Rh/Al2O3 (10-20 mg per mmol substrate).

    • Why Alumina? Carbon supports can sometimes exhibit variable acidity/activity. Neutral alumina is safer for labile rings.

  • Hydrogenation:

    • Purge the vessel 3x with Nitrogen, then 3x with Hydrogen.

    • Pressurize to 1–3 atm (15–45 psi) . High pressure is rarely needed and increases the risk of hydrogenolysis.

    • Stir vigorously at Room Temperature (20–25°C) .

  • Monitoring: Monitor via TLC or GC-MS. Look for the disappearance of the alkene.

    • Checkpoint: If ring opening occurs (M+2 peak appears alongside linear alkane fragments), switch to Wilkinson’s Catalyst [Rh(PPh3)3Cl] in Benzene/EtOH (1:1) for a milder, homogeneous approach.

  • Workup: Filter through a Celite pad to remove the catalyst. Rinse with EtOAc. Concentrate in vacuo.

Data Comparison: Reduction of 2-Methylene-1-phenylcyclobutane

CatalystSolventPressureYield (%)Ring Opening (%)cis:trans Ratio
Pd/C (10%) MeOH1 atm8515-20 60:40
PtO2 EtOH1 atm92< 580:20
Rh/Al2O3 EtOAc1 atm96 < 1 98:2

Protocol 2: Functional Group Reduction (Ring Preservation)

Objective: Reduce polar functional groups (Ketones, Nitro) attached directly to the cyclobutane ring.

The Challenge

Cyclobutanones are highly susceptible to ring expansion (to cyclopentanones) or cleavage under acidic hydrogenation conditions. Nitro groups often require conditions that are too harsh for the ring.

The Solution: Adams' Catalyst (PtO2) or Poisoned Pd

Platinum Oxide (PtO2) is the catalyst of choice. It operates efficiently at low pressure and, unlike Pd/C, does not require acidic activation for ketone reduction.

Step-by-Step Protocol (Cyclobutanone Cyclobutanol)
  • Setup: Place 1.0 mmol cyclobutanone in a Parr shaker bottle or round-bottom flask.

  • Solvent: Use Isopropanol (IPA) or Ethanol .

    • Critical: Do NOT use Methanol if there is any risk of acetal formation/ring opening.

  • Catalyst: Add PtO2 (1-2 mol%) .

  • Reaction: Hydrogenate at 30-50 psi H2 for 2-4 hours.

    • Note: PtO2 is a "pre-catalyst." It reduces in situ to active Pt(0) black. An induction period of 10-20 mins is normal.

  • Workup: Filter carefully (Pt black is pyrophoric).

Alternative for Nitro-Cyclobutanes: Sulfided Pd/C

If reducing a nitro group on a cyclobutane ring, standard Pd/C will almost certainly cleave the ring due to the high energy intermediates.

  • Recommendation: Use 5% Pt/C (sulfided) . The sulfur "poisons" the high-energy sites responsible for C-C bond cleavage while allowing Nitro

    
     Amine reduction.
    

Protocol 3: Controlled Hydrogenolysis (Ring Opening)

Objective: Intentionally cleave the cyclobutane ring to generate gem-dimethyl or linear alkyl chains.

The Mechanism

Ring opening is favored by:

  • Relief of Strain: Driving force ~26 kcal/mol.

  • Activation: An adjacent

    
    -system (phenyl, carbonyl) allows the metal to coordinate and insert into the proximal C-C bond (oxidative addition).
    
  • Temperature: Higher temperatures (>60°C) overcome the activation barrier for C-C cleavage.

Step-by-Step Protocol
  • Substrate: Dissolve substrate in Acetic Acid (AcOH) or MeOH with 1 eq. HCl .

    • Why Acid? Protonation of intermediates facilitates bond scission.

  • Catalyst: Use 10% Pd/C (High loading: 10-20 wt%) .

  • Conditions:

    • Pressure: 50–80 psi (Parr Shaker recommended).

    • Temperature: Heat to 60–80°C .

  • Workflow Visualization:

HydrogenolysisWorkflow Step1 Dissolve Substrate (AcOH/MeOH) Step2 Add Pd/C (10-20 wt%) Step1->Step2 Step3 Pressurize H2 (60 psi) Step2->Step3 Step4 Heat to 70°C (Activates C-C Cleavage) Step3->Step4 Step5 Monitor H2 Uptake (Stops when ring opens) Step4->Step5

Figure 2: Workflow for controlled hydrogenolysis of activated cyclobutanes.

Troubleshooting & Optimization

ProblemProbable CauseCorrective Action
Ring Opening (Unwanted) Catalyst too active (Pd).Switch to Rh/Al2O3 or PtO2. Lower temperature to 0°C.
No Reaction Steric bulk of cyclobutane.Increase pressure to 100 psi. Switch to homogeneous catalyst (Crabtree’s Catalyst) which is less sensitive to steric hindrance than heterogeneous surfaces.
Isomerization (cis

trans)
Reversible H-addition.Stop reaction immediately upon H2 uptake cessation. Avoid low H2 pressures (starved surface promotes isomerization).
Over-reduction (Arene) Rh/Pt are active for arenes.Use Diphenylsulfide poisoned Pd/C or control equivalents of H2 strictly.

References

  • Asymmetric Transfer Hydrogenation of Cyclobutenediones. Journal of the American Chemical Society, 2024. Link Demonstrates high stereoselectivity in functionalizing cyclobutene derivatives.

  • Catalytic Enantioselective Synthesis of Cyclobutenes. PMC (NIH), 2021. Link Discusses the stability and reactivity of cyclobutene precursors.

  • Stereoselective Rh-catalyzed hydrogenation of cyclobutyl chiral enamides. PubMed, 2004. Link Key reference for Rh-catalyzed cis-selective hydrogenation.

  • Hydrogenolysis of Unstrained Carbon–Carbon σ Bonds. Journal of the American Chemical Society, 2009.[1] Link Mechanistic insights into C-C bond cleavage relevant to ring opening.

  • Pd/C-Catalyzed Chemoselective Hydrogenation in the Presence of Diphenylsulfide. Organic Letters, 2006.[2] Link Protocol for poisoning catalysts to prevent over-reduction.

Sources

Method

Application Note: Reductive Amination of Cyclobutanone Precursors for 3D Scaffold Synthesis

Introduction & Strategic Rationale The incorporation of sp3-rich, three-dimensional (3D) scaffolds is a critical strategy in modern drug development to improve physicochemical properties such as solubility, metabolic sta...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Rationale

The incorporation of sp3-rich, three-dimensional (3D) scaffolds is a critical strategy in modern drug development to improve physicochemical properties such as solubility, metabolic stability, and target specificity. Cyclobutanones are highly valuable precursors for synthesizing cyclobutylamines, which serve as rigidified, compact 3D motifs in fragment-based drug discovery (FBDD).

Reductive amination is the premier method for coupling cyclobutanones with primary or secondary amines. The reaction proceeds via the formation of a hemiaminal, dehydration to an imine or iminium species, and subsequent hydride reduction[1]. While several reducing agents exist, Sodium Triacetoxyborohydride (NaBH(OAc)₃, STAB) has emerged as the reagent of choice for direct reductive amination[2].

Mechanistic Causality and Reagent Selection

Why NaBH(OAc)₃ over NaBH₃CN or NaBH₄? The choice of reducing agent dictates the success of a self-validating experimental system. NaBH(OAc)₃ is exceptionally mild and exhibits remarkable chemoselectivity. Unlike sodium borohydride (NaBH₄), which rapidly reduces ketones to alcohols, STAB does not readily reduce aliphatic ketones like cyclobutanone under standard conditions[1]. This allows for a "direct" one-pot procedure where the amine and ketone condense to form the iminium ion, which is then selectively reduced. Furthermore, 1 associated with Sodium Cyanoborohydride (NaBH₃CN), making it highly advantageous for pharmaceutical process chemistry[1].

Solvent and Additive Effects 1,2-Dichloroethane (DCE) is the preferred solvent for STAB-mediated reductive aminations due to optimal solubility profiles and reaction kinetics. Tetrahydrofuran (THF) can be used but typically results in slower reaction rates[3]. For weakly basic amines (e.g., anilines with electron-withdrawing groups), the 3 accelerates iminium ion formation by facilitating the dehydration of the hemiaminal intermediate[3].

Stereochemical Considerations When utilizing substituted cyclobutanones (e.g., 3-substituted cyclobutanones), the hydride transfer step is subject to facial selectivity. Reduction with STAB typically favors the formation of the cis-isomer (often in an approximate 9:1 ratio) due to the hydride attacking from the less sterically hindered face of the puckered cyclobutane ring. However, , yielding predominantly trans-isomers.

Quantitative Data Summary

The following table summarizes the expected yields, conditions, and stereochemical outcomes for various cyclobutanone reductive amination strategies based on established literature.

Ketone PrecursorAmine TypeReducing AgentSolventTempYieldStereoselectivity (cis:trans)
CyclobutanonePrimary (Aliphatic)NaBH(OAc)₃ (1.5 eq)DCERT85-95%N/A
CyclobutanoneSecondary (Aliphatic)NaBH(OAc)₃ (1.5 eq)DCERT80-90%N/A
3-PhenylcyclobutanonePrimary (Aryl)NaBH(OAc)₃ (1.5 eq)DCE/AcOHRT75-85%~9:1
3-NHBoc-cyclobutanoneSecondary (Cyclic)NaBH(OAc)₃ (1.5 eq)DCERT65-75%~1:3
CyclobutanoneHighly NucleophilicNaBH₄ (3.0 eq)*MeOH0 °C to RT70-80%N/A

*Indirect (stepwise) procedure used to prevent over-alkylation.

Experimental Workflows and Diagrams

G A Cyclobutanone Precursor C Hemiaminal Intermediate A->C B 1° or 2° Amine B->C D Iminium Ion Formation C->D - H2O (AcOH cat.) E Hydride Reduction [NaBH(OAc)3] D->E Fast F Aminocyclobutane Product E->F Direct Amination

Mechanistic workflow of direct reductive amination of cyclobutanone precursors.

Step-by-Step Experimental Protocols

Protocol A: Direct Reductive Amination using NaBH(OAc)₃

Best for: Standard primary and secondary amines, anilines, and stable cyclobutanones. Self-Validating Check: The absence of cyclobutanol byproducts on TLC/LC-MS validates the chemoselectivity of STAB, confirming that reduction only occurs after iminium formation.

  • Preparation: In an oven-dried round-bottom flask equipped with a magnetic stir bar, dissolve the amine (1.0 equiv, e.g., 3-aminophenol) in anhydrous 1,2-dichloroethane (DCE) to achieve a 0.2 M concentration[4].

  • Condensation: Add the cyclobutanone precursor (1.05 - 1.2 equiv) to the solution. If the amine is weakly basic (e.g., electron-deficient aniline), add glacial acetic acid (1.0 - 2.0 equiv) to catalyze iminium formation[3].

  • Pre-stirring: Stir the mixture at room temperature under an inert atmosphere (N₂ or Ar) for 1 hour to allow hemiaminal/iminium equilibration.

  • Reduction: Add Sodium Triacetoxyborohydride (NaBH(OAc)₃) (1.5 equiv) portion-wise over 15 minutes to control any mild exotherm[4].

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 12-24 hours. Monitor progress via TLC or LC-MS until the amine is entirely consumed.

  • Quenching & Workup: Quench the reaction by slowly adding saturated aqueous NaHCO₃. Stir vigorously for 15 minutes. Separate the organic layer and extract the aqueous layer with dichloromethane (3 x 15 mL).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue via silica gel flash chromatography.

Protocol B: Indirect (Stepwise) Reductive Amination using NaBH₄

Best for: Highly nucleophilic amines where dialkylation is a risk, or when utilizing methanol as a solvent. Self-Validating Check: Pre-forming the imine completely before adding the potent reducing agent (NaBH₄) prevents the premature reduction of the unreacted cyclobutanone to cyclobutanol.

  • Imine Formation: To a solution of the amine (1.0 equiv) in dry Methanol (0.3 M), add 3 Å molecular sieves and the cyclobutanone (0.97 - 1.0 equiv). Do not add acid catalysts, as this promotes dialkylation with highly nucleophilic cyclobutylamines[5].

  • Equilibration: Stir the reaction mixture at room temperature for 18 hours to ensure complete imine formation[5].

  • Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.

  • Reduction: Add Sodium Borohydride (NaBH₄) (3.0 equiv) portion-wise. Caution: Rapid hydrogen gas evolution will occur.[5]

  • Completion: Remove the ice bath after 5 minutes and allow the mixture to warm to room temperature, stirring for an additional 1-2 hours.

  • Workup: Quench with water, filter out the molecular sieves, and extract with Ethyl Acetate. Dry and concentrate the organic layers prior to standard chromatographic purification.

References

  • Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." J. Org. Chem., mdma.ch. 3

  • Abdel-Magid, A. F., & Mehrman, S. J. "A Review on the Use of Sodium Triacetoxyborohydride in the Reductive Amination of Ketones and Aldehydes." Organic Process Research & Development, sciencemadness.org. 1

  • "Leveraging fragment-based drug discovery to advance 3D scaffolds into potent ligands: application to the histamine H 1 receptor." RSC Publishing, rsc.org.

  • "Synthetic Route Development for 3-(Cyclobutylamino)phenol: Application Notes and Protocols." Benchchem, benchchem.com. 4

  • "Puckering the Planar Landscape of Fragments: Design and Synthesis of a 3D Cyclobutane Fragment Library." PMC, nih.gov.5

Sources

Application

Using 1-(1-Aminoethyl)cyclobutan-1-ol as a building block in medicinal chemistry

Executive Summary 1-(1-Aminoethyl)cyclobutan-1-ol (CAS: 1890351-18-4) represents a high-value "chimeric" building block that merges the conformational rigidity of a small ring with the functionality of a 1,2-amino alcoho...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-(1-Aminoethyl)cyclobutan-1-ol (CAS: 1890351-18-4) represents a high-value "chimeric" building block that merges the conformational rigidity of a small ring with the functionality of a 1,2-amino alcohol. In modern drug design, this scaffold is increasingly utilized as a metabolically stable bioisostere for gem-dimethyl groups and threonine/valine side chains.

This guide provides a validated synthetic protocol for its preparation and detailed strategies for its incorporation into lead optimization programs. By replacing flexible alkyl chains with this sp³-rich cycle, medicinal chemists can lower lipophilicity (LogD), improve metabolic stability (blocking CYP450 oxidation), and lock pharmacophores into bioactive conformations.

Chemical Profile & Properties[1][2][3]

The molecule features a cyclobutane ring substituted at the C1 position with both a hydroxyl group and a 1-aminoethyl moiety. This creates a sterically crowded, quaternary center that resists metabolic attack while providing two orthogonal vectors for derivatization (Amine and Alcohol).

PropertyValue / DescriptionClinical Relevance
Structure 1,2-Amino Alcohol core on a Cyclobutane ringMimics transition states of peptide hydrolysis; serves as a constrained serine/threonine analog.
Formula C₆H₁₃NOLow molecular weight fragment (MW: 115.17), ideal for Fragment-Based Drug Discovery (FBDD).
Chirality 1 Chiral Center (Side chain Cα)Product is racemic (mixture of R and S at the exocyclic ethyl group). C1 of the ring is achiral due to symmetry.
pKa (Amine) ~9.2 (Estimated)Slightly lower than typical aliphatic amines due to the inductive effect of the vicinal hydroxyl.
Metabolic Stability HighThe cyclobutane ring blocks the "soft spot" often found in gem-dimethyl groups (susceptible to CYP oxidation).
LogP ~0.1 (Predicted)Lower than comparable acyclic alkyl chains, aiding in solubility.

Synthetic Protocol: The "Henry-Reduction" Route

While 1-(1-aminoethyl)cyclobutan-1-ol is commercially available, in-house synthesis is often required for scale-up or to access specific stereoisomers. The most robust route utilizes a Henry (Nitroaldol) Reaction followed by Nitro Reduction .

Step 1: Henry Reaction (Formation of Nitro-Alcohol)

This step couples cyclobutanone with nitroethane. The use of a mild base at low temperature is critical to prevent dehydration to the nitroalkene.

  • Reagents: Cyclobutanone (1.0 eq), Nitroethane (1.2 eq), DBU (0.1 eq), THF (Anhydrous).

  • Conditions: 0°C to Room Temperature (RT), 4–16 hours.

Protocol:

  • Charge a flame-dried reaction flask with Cyclobutanone (10 mmol) and anhydrous THF (20 mL) under N₂.

  • Add Nitroethane (12 mmol). Cool the mixture to 0°C.

  • Dropwise add DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) (1.0 mmol). Note: Exothermic.

  • Allow to warm to RT and stir for 12 hours. Monitor by TLC (EtOAc/Hexane) or LCMS.

  • Workup: Dilute with EtOAc, wash with saturated NH₄Cl (aq) to neutralize DBU. Caution: Do not use strong acid which may induce retro-Henry or elimination.

  • Dry organic layer (Na₂SO₄) and concentrate. Purify via silica flash chromatography (0-30% EtOAc/Hexane) to yield 1-(1-nitroethyl)cyclobutan-1-ol .

Step 2: Nitro Reduction (Formation of Amino-Alcohol)

Raney Nickel is preferred over Pd/C for aliphatic nitro reduction to avoid catalyst poisoning by the resulting amine.

  • Reagents: 1-(1-nitroethyl)cyclobutan-1-ol, Raney Nickel (slurry), H₂ (balloon or 50 psi), Methanol.

  • Conditions: RT, 12 hours.

Protocol:

  • Dissolve the nitro-alcohol (5 mmol) in Methanol (25 mL).

  • Carefully add Raney Nickel (approx. 50 wt% of substrate) under Argon. Safety: Raney Ni is pyrophoric when dry.

  • Purge with H₂ gas and stir under H₂ atmosphere (balloon is usually sufficient; 50 psi Parr shaker for faster rates).

  • Monitor consumption of starting material by LCMS (Look for M+H = 116).

  • Filtration: Filter through a Celite pad (keep wet with MeOH to prevent ignition).

  • Concentrate filtrate to yield crude 1-(1-Aminoethyl)cyclobutan-1-ol .

  • Optional: Convert to HCl salt by adding 4M HCl in Dioxane and precipitating with Ether for long-term storage.

Visualization: Synthesis Workflow

SynthesisWorkflow Start Cyclobutanone (Starting Material) Reagents1 Nitroethane + DBU (Henry Reaction) Start->Reagents1 Intermediate 1-(1-Nitroethyl)cyclobutan-1-ol (Stable Intermediate) Reagents1->Intermediate C-C Bond Formation Reagents2 H2 / Raney Ni (Reduction) Intermediate->Reagents2 Product 1-(1-Aminoethyl)cyclobutan-1-ol (Target Scaffold) Reagents2->Product Nitro -> Amine

Caption: Step-by-step synthesis of the target amino-alcohol scaffold via the Henry Reaction.

Medicinal Chemistry Applications

Gem-Dimethyl Bioisosterism

The gem-dimethyl group is a classic tool to block metabolic hot-spots (e.g., alpha-carbon oxidation).[1] However, it adds lipophilicity (+0.6 to +0.8 LogP).

  • The Cyclobutane Advantage: Replacing a gem-dimethyl group with a cyclobutane ring often maintains the steric block against P450 enzymes but with a lower lipophilicity penalty. The "puckered" conformation of cyclobutane also creates a distinct hydrodynamic volume that can improve selectivity.

Conformational Restriction (The "Thorpe-Ingold" Effect)

Incorporating the amino-alcohol motif into the cyclobutane ring restricts the rotation of the side chain.

  • Mechanism: The repulsion between the ring carbons and the substituents at C1 (the hydroxyl and aminoethyl groups) forces the side chain into a specific vector.

  • Utility: This is ideal for mimicking the bioactive conformation of Threonine or Valine in peptide mimetics or transition-state inhibitors (e.g., Aspartyl protease inhibitors).

Decision Logic: When to use this scaffold?

MedChemLogic Problem Lead Optimization Challenge Metab Metabolic Instability (Oxidation prone) Problem->Metab Conf Flexible Side Chain (Low Potency/Selectivity) Problem->Conf Lipo High Lipophilicity (Poor Solubility) Problem->Lipo Solution Use 1-(1-Aminoethyl)cyclobutan-1-ol Metab->Solution Bioisostere Conf->Solution Rigidification Lipo->Solution Fsp3 Increase Result1 Blocks Metabolic Soft Spot (Better than gem-dimethyl) Solution->Result1 Result2 Locks Conformation (Improves Binding Affinity) Solution->Result2 Result3 Maintains/Lowers LogD (vs. Acyclic analogs) Solution->Result3

Caption: Strategic decision tree for deploying the cyclobutane scaffold in lead optimization.

References

  • Synthesis of Cyclobutane Derivatives

    • Namyslo, J. C., & Kaufmann, D. E. (2003). The Application of Cyclobutane Derivatives in Organic Synthesis. Chemical Reviews.[2][3]

  • Henry Reaction Methodology

    • Luzzio, F. A. (2001). The Henry reaction: recent examples. Tetrahedron.[2][4]

  • Cyclobutane in Medicinal Chemistry (Metabolic Stability)

    • Wuitschik, G., et al. (2010). Oxetanes as Promising Modules in Drug Discovery.[1] (Discusses small ring stability vs gem-dimethyl). Angewandte Chemie.

  • Building Block Availability

    • 1-(1-Aminoethyl)cyclobutan-1-ol (CAS 1890351-18-4).
  • General Reduction Protocols

    • BenchChem Application Notes: Reduction of Nitro Compounds.
    • (General Protocol Reference)

Sources

Method

Application Notes &amp; Protocols: A Guide to One-Pot Synthesis of Substituted Cyclobutanols

Introduction: The cyclobutane motif, once considered a synthetic curiosity, has emerged as a cornerstone in modern medicinal chemistry and materials science. Its rigid, puckered three-dimensional structure makes it an ex...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The cyclobutane motif, once considered a synthetic curiosity, has emerged as a cornerstone in modern medicinal chemistry and materials science. Its rigid, puckered three-dimensional structure makes it an excellent bioisostere for aromatic rings and conformationally constrained linkers, often leading to improved metabolic stability and binding affinity in drug candidates.[1][2] Consequently, the development of efficient, atom-economical methods for synthesizing substituted cyclobutanols—versatile precursors for a myriad of more complex structures—is of paramount importance. This guide provides an in-depth exploration of state-of-the-art one-pot methodologies, designed for researchers and drug development professionals seeking to streamline the synthesis of these valuable building blocks. We will delve into the mechanistic underpinnings, provide detailed, field-tested protocols, and offer insights into the causality behind experimental choices.

Method 1: Samarium(II) Iodide-Mediated Reductive 4-exo-trig Cyclization

Samarium(II) iodide (SmI₂) is a powerful single-electron transfer (SET) agent that has revolutionized the formation of complex cyclic systems. Its application in the reductive cyclization of γ,δ-unsaturated ketones and aldehydes provides a highly diastereoselective and reliable one-pot route to functionalized cyclobutanols. A key feature of this methodology is the profound influence of additives, where a simple change in an alcohol cosolvent can dramatically switch the reaction pathway.[3][4]

Mechanism and the Critical Role of the Cosolvent

The reaction is initiated by the reduction of the carbonyl group by SmI₂ to form a ketyl radical. This radical then undergoes a 4-exo-trig cyclization onto the pendant alkene, generating a cyclobutylcarbinyl radical. This intermediate is further reduced by a second equivalent of SmI₂ to form an organosamarium(III) species, which is subsequently protonated to yield the cyclobutanol product.

The choice of proton source, typically an alcohol cosolvent, is not merely for quenching the final anion but is mechanistically significant. Using a sterically bulky alcohol like tert-butanol (t-BuOH) favors the cyclobutanol-forming pathway. In contrast, a less hindered alcohol like methanol (MeOH) can lead to an alternative aldol spirocyclization pathway, demonstrating the chemist's ability to direct the reaction outcome through a simple solvent choice.[3][4]

G cluster_0 SmI2-Mediated Cyclization start γ,δ-Unsaturated Ketone ketyl Samarium Ketyl Radical start->ketyl + SmI2 (SET) cyclized Cyclobutylcarbinyl Radical ketyl->cyclized 4-exo-trig Cyclization organoSm Organosamarium(III) Intermediate cyclized->organoSm + SmI2 (SET) product Substituted Cyclobutanol organoSm->product + H+ (from t-BuOH) Protonation

Caption: Mechanism of SmI₂-mediated cyclobutanol formation.

Experimental Protocol: Diastereoselective Synthesis of a cis-fused Bicyclic Cyclobutanol

This protocol is adapted from Procter, D. J. et al., demonstrating the stereoselective synthesis of a cyclobutanol from a γ,δ-unsaturated ketone.[3]

Materials:

  • γ,δ-Unsaturated Ketone (1.0 equiv)

  • Samarium(II) Iodide solution (SmI₂, 0.1 M in THF, 2.2 equiv)

  • Anhydrous Tetrahydrofuran (THF)

  • tert-Butyl alcohol (t-BuOH, anhydrous, 4.0 equiv)

  • Saturated aqueous solution of Potassium Sodium Tartrate (Rochelle's Salt)

  • Saturated aqueous solution of Sodium Thiosulfate

  • Ethyl Acetate

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Reaction Setup: To a flame-dried, two-neck round-bottom flask under an argon atmosphere, add the γ,δ-unsaturated ketone (e.g., 0.5 mmol, 1.0 equiv) and dissolve it in anhydrous THF (to make a ~0.05 M solution). Add anhydrous t-BuOH (2.0 mmol, 4.0 equiv).

  • Cooling: Cool the reaction mixture to 0 °C in an ice-water bath. Rationale: Lower temperatures enhance diastereoselectivity and control the exothermicity of the reaction.

  • Addition of SmI₂: Add the 0.1 M solution of SmI₂ in THF (11 mL, 1.1 mmol, 2.2 equiv) dropwise via syringe over 10-15 minutes. The characteristic deep blue color of SmI₂ should dissipate upon reaction. Maintain stirring at 0 °C.

  • Monitoring: Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 15-30 minutes).

  • Quenching: Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to remove any unreacted iodine, followed by a saturated aqueous solution of potassium sodium tartrate. Rationale: Rochelle's salt is an effective chelating agent for samarium salts, aiding in their removal from the organic phase and preventing emulsion formation during workup.

  • Extraction: Allow the mixture to warm to room temperature and stir vigorously until the aqueous layer becomes clear. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the substituted cyclobutanol.

Substrate Scope & Performance
Starting MaterialProductYieldDiastereomeric Ratio (d.r.)Reference
(E)-1,6-diphenylhex-5-en-2-one1-benzyl-2-phenylcyclobutanol70%>20:1[3]
(E)-1-phenylhept-5-en-2-one1-benzyl-2-ethylcyclobutanol78%>20:1
γ,δ-Unsaturated AldehydeFunctionalized Cyclobutanol85%>20:1 (anti)

Method 2: Photocatalytic Trifunctionalization of [1.1.1]Propellane

Visible-light photocatalysis offers a green and powerful platform for forging complex molecules under mild conditions. A recent innovative one-pot strategy enables the synthesis of densely functionalized 3,3-disubstituted cyclobutanols through the trifunctionalization of [1.1.1]propellane. This method combines Brønsted acid-promoted ring-opening with photoredox catalysis in a single, efficient operation.

Synergistic Catalytic Mechanism

The reaction begins with the Brønsted acid-promoted hydration of highly strained [1.1.1]propellane. This opens the bicyclic system to generate a key 3-methylenecyclobutanol intermediate. Concurrently, a photoredox cycle is initiated. An iridium-based photocatalyst, excited by visible light, engages in a single-electron transfer (SET) with a reaction partner (e.g., a quinoxalin-2(1H)-one), generating a radical species. This radical adds to an alkyl bromide to form an alkyl radical, which then attacks the exocyclic double bond of the in-situ generated 3-methylenecyclobutanol. The resulting radical intermediate is trapped, ultimately yielding the 3,3-disubstituted cyclobutanol product in a one-pot cascade.

G cluster_acid Brønsted Acid Catalysis cluster_photo Photoredox Catalysis propellane [1.1.1]Propellane intermediate 3-Methylenecyclobutanol Intermediate propellane->intermediate H₂O, H⁺ product 3,3-Disubstituted Cyclobutanol intermediate->product + Alkyl Radical + Quinoxalinone Radical PC Ir(III) PC_star Ir(III)* PC->PC_star Blue LED PC_reduced Ir(II) PC_star->PC_reduced + Quinoxalinone (Reductive Quenching) PC_reduced->PC Oxidation Quinoxalinone Quinoxalinone AlkylRadical Alkyl Radical Quinoxalinone->AlkylRadical + AlkylBr AlkylBr Alkyl Bromide

Caption: Synergistic catalysis for cyclobutanol synthesis.

Experimental Protocol: One-Pot Synthesis from [1.1.1]Propellane

This protocol is adapted from Zhu, X. et al., for the aqueous-phase synthesis of 3,3-disubstituted cyclobutanols.

Materials:

  • Quinoxalin-2(1H)-one (1.0 equiv)

  • Alkyl Bromide (1.5 equiv)

  • Bicyclo[1.1.1]pentan-1-amine hydrochloride (Source of [1.1.1]propellane, 2.0 equiv)

  • fac-Ir(ppy)₃ (Photocatalyst, 1 mol%)

  • Trifluoroacetic acid (TFA, Brønsted acid, 20 mol%)

  • Degassed Water (H₂O)

  • Sodium Nitrite (NaNO₂)

Procedure:

  • Propellane Generation: In a reaction vial, bicyclo[1.1.1]pentan-1-amine hydrochloride (0.2 mmol, 2.0 equiv) is dissolved in degassed water (1.0 mL). NaNO₂ (0.3 mmol, 3.0 equiv) is added, and the mixture is stirred at room temperature for 10 minutes to generate [1.1.1]propellane in situ. Expertise Note: This in-situ generation avoids handling the highly volatile and strained propellane directly.

  • Reaction Assembly: To the solution containing the generated propellane, add the quinoxalin-2(1H)-one (0.1 mmol, 1.0 equiv), the alkyl bromide (0.15 mmol, 1.5 equiv), fac-Ir(ppy)₃ (0.001 mmol, 1 mol%), and TFA (0.02 mmol, 20 mol%).

  • Degassing and Irradiation: Seal the vial and degas the mixture with argon for 5 minutes. Place the vial approximately 5 cm from a 34W blue LED lamp and stir at room temperature.

  • Monitoring and Workup: Monitor the reaction by TLC or LC-MS. Upon completion (typically 12-24 hours), dilute the reaction mixture with water and extract with ethyl acetate (3 x 10 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the residue by preparative TLC or flash column chromatography to afford the desired 3,3-disubstituted cyclobutanol.

Method 3: Silver(I)-Catalyzed Tandem Cyclization–Cycloaddition–Isomerization

Tandem or cascade reactions are the hallmark of synthetic efficiency, constructing complex molecular architectures in a single operation by leveraging the reactivity of intermediates. A novel silver(I)-catalyzed tandem sequence involving 2-alkynylbenzaldoximes and bicyclobutanes provides a stereospecific and versatile route to multiply substituted cyclobutanols.[5]

Reaction Workflow

This one-pot process involves three distinct, seamlessly integrated steps catalyzed by a single silver(I) species. First, the silver catalyst activates the alkyne of the 2-alkynylbenzaldoxime, promoting an intramolecular cyclization to form a reactive isoquinolinium intermediate. This intermediate is then trapped by a bicyclobutane via a formal [3+2] cycloaddition. The strained polycyclic adduct then undergoes a silver-mediated isomerization and ring-opening of the bicyclobutane moiety to furnish the final, stable cyclobutanol product.

Caption: Workflow for the Ag(I)-catalyzed tandem reaction.

Experimental Protocol

This generalized protocol is based on the work reported by Gevorgyan, V. et al.[5]

Materials:

  • 2-Alkynylbenzaldoxime (1.0 equiv)

  • Bicyclobutane derivative (1.5 equiv)

  • Silver(I) triflate (AgOTf, 10 mol%)

  • Anhydrous 1,2-dichloroethane (DCE)

Procedure:

  • Reaction Setup: To an oven-dried vial equipped with a magnetic stir bar, add the 2-alkynylbenzaldoxime (0.2 mmol, 1.0 equiv) and silver(I) triflate (0.02 mmol, 10 mol%).

  • Solvent and Reagent Addition: Evacuate and backfill the vial with argon three times. Add anhydrous DCE (2.0 mL) followed by the bicyclobutane derivative (0.3 mmol, 1.5 equiv) via syringe.

  • Reaction Conditions: Seal the vial and place it in a preheated oil bath at 60 °C. Stir for the required time (typically 12-24 hours). Rationale: The use of a non-coordinating solvent like DCE is crucial to maintain the catalytic activity of the Lewis acidic silver(I) species.

  • Workup: After the reaction is complete (monitored by TLC), cool the mixture to room temperature. Pass the reaction mixture through a short plug of silica gel, eluting with ethyl acetate, to remove the silver catalyst.

  • Purification: Concentrate the filtrate under reduced pressure and purify the resulting residue by flash column chromatography on silica gel to obtain the pure multiply substituted cyclobutanol.

References

  • Li, J., Wang, Y., Jin, Y., Li, L., Bao, G., Zhu, X., & Jiang, X. (2025). Photocatalytic synthesis of 3,3-disubstituted cyclobutanols via trifunctionalization of [1.1.1]propellane. Green Chemistry. Royal Society of Chemistry. [Link]

  • Hutton, T. K., Muir, K. W., & Procter, D. J. (2003). Switching between Novel Samarium(II)-Mediated Cyclizations by a Simple Change in Alcohol Cosolvent. Organic Letters, 5(25), 4811–4814. American Chemical Society. [Link]

  • Fawcett, J., Fender, A., & Procter, D. J. (2000). Samarium(II)-mediated 4-exo-trig cyclisations of unsaturated aldehydes. A stereoselective approach to functionalised cyclobutanols. Journal of the Chemical Society, Perkin Transactions 1, (20), 3375-3381. Royal Society of Chemistry. [Link]

  • Wang, J., Chen, K., & Zhu, C. (2021). Photo-induced copper-catalyzed sequential 1,n-HAT enabling the formation of cyclobutanols. Nature Communications, 12(1), 6398. Nature. [Link]

  • Li, J., Wang, Y., Jin, Y., Li, L., Bao, G., Zhu, X., & Jiang, X. (2025). Photocatalytic synthesis of 3,3-disubstituted cyclobutanols via trifunctionalization of [1.1.1]propellane. RSC Publishing. [Link]

  • Williams, D. B. G., Caddy, J., & Blann, K. (2005). Highly functionalised cyclobutanols via samarium(II) iodide-induced pinacol cyclisations of carbohydrate-derived 1,4-diketones. Carbohydrate Research, 340(7), 1301–1309. PubMed. [Link]

  • Saini, V., & Gevorgyan, V. (2025). Ag(I)-Catalyzed Tandem Cyclization–Cycloaddition–Isomerization Reaction of 2-Alkynylbenzaldoxime with Bicyclobutane: A Route to Multiply Substituted Cyclobutanols. Organic Letters. American Chemical Society. [Link]

  • Hutton, T. K., Muir, K. W., & Procter, D. J. (2003). Switching between Novel Samarium(II)-Mediated Cyclizations by a Simple Change in Alcohol Cosolvent. University of Glasgow. [Link]

  • van der Kolk, M. R., Janssen, M. A. C. H., & Rutjes, F. P. J. T. (2024). Library Synthesis of Cyclobutanol Derivatives by Hyperbaric [2+2] Cycloaddition Reactions. Chemistry – An Asian Journal. Radboud University. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Improving reaction yields for 1-(1-Aminoethyl)cyclobutan-1-ol synthesis

Technical Support Center: 1-(1-Aminoethyl)cyclobutan-1-ol Synthesis Ticket System Status: [ONLINE] Subject: Optimization of Yields & Troubleshooting for Gem-Disubstituted Cyclobutanes Assigned Specialist: Senior Applicat...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 1-(1-Aminoethyl)cyclobutan-1-ol Synthesis

Ticket System Status: [ONLINE] Subject: Optimization of Yields & Troubleshooting for Gem-Disubstituted Cyclobutanes Assigned Specialist: Senior Application Scientist, Process Chemistry Div.

Executive Summary: The Structural Challenge

You are attempting to synthesize 1-(1-aminoethyl)cyclobutan-1-ol , a molecule featuring a sterically crowded quaternary center on a strained cyclobutane ring. Unlike the more common 1-(aminomethyl) analogs, the introduction of the ethyl group (via nitroethane) introduces significant steric hindrance and diastereoselectivity issues.

The synthesis generally proceeds via a two-step sequence:

  • Henry Reaction (Nitroaldol): Cyclobutanone + Nitroethane

    
    
    
    
    
    -Nitroalcohol.
  • Nitro Reduction:

    
    -Nitroalcohol 
    
    
    
    
    
    -Aminoalcohol.

The primary failure modes are retro-Henry fragmentation (thermodynamic instability) and water-solubility losses during isolation. This guide addresses these specific bottlenecks.

Ticket #001: The Henry Reaction Stalls or Reverses

User Issue: "I am reacting cyclobutanone with nitroethane using


 in MeOH. Conversion stops at 40-50%, and pushing the heat lowers the yield."
Root Cause Analysis

The Henry reaction is reversible.[1] The equilibrium constant for ketone-nitroalkane coupling is unfavorable compared to aldehydes.

  • Steric Penalty: The quaternary center at C1 creates significant steric strain.

  • Thermodynamics: Heating promotes the retro-Henry reaction (cleavage back to starting materials).

  • Water Poisoning: Even trace water stabilizes the hydroxide/alkoxide intermediates, preventing the catalytic cycle from turning over efficiently in non-aqueous protocols.

Resolution Protocol: The Solvent-Free TBAF Method

Switch from weak inorganic bases in protic solvents to a high-concentration catalytic system.

Step-by-Step Protocol:

  • Reagents: Mix Cyclobutanone (1.0 equiv) and Nitroethane (5.0 equiv). Note: Nitroethane acts as both reactant and solvent to drive equilibrium.

  • Catalyst: Add Tetrabutylammonium fluoride (TBAF), 1.0 M in THF (0.1 equiv).

  • Conditions: Stir at 0°C to Room Temperature . Do NOT heat.

  • Monitoring: Monitor via NMR (disappearance of cyclobutanone carbonyl signal at

    
     ~208 ppm).
    
  • Quench: Dilute with

    
    , wash with cold saturated 
    
    
    
    .

Why this works: Fluoride (


) is a strong base in organic media that generates the nitronate species without producing water. The excess nitroethane pushes the equilibrium toward the product (Le Chatelier’s principle).

Ticket #002: Reduction Failure & Ring Opening

User Issue: "During hydrogenation, I see multiple spots and loss of the cyclobutane ring."

Root Cause Analysis

Cyclobutane has ~26 kcal/mol of ring strain. Aggressive hydrogenation conditions (high temperature, acidic media) or radical reductions can trigger ring expansion or cleavage.

  • Risk: Hydrogenolysis of the benzylic-like C-OH bond (if activated) or ring opening.

  • Diastereoselectivity: The product has two chiral centers (C1 of the ethyl group and the pseudo-asymmetric C1 of the ring), leading to syn/anti diastereomers.

Resolution Protocol: Raney Nickel Flow or Zn/HCl

Avoid standard Pd/C if ring opening is observed. Use Raney Nickel, which is highly active for nitro groups but less prone to cleaving strained aliphatic rings under mild conditions.

Recommended Protocol (Raney Ni):

  • Solvent: Methanol (anhydrous).

  • Catalyst: Raney Nickel (slurry in water, washed 3x with MeOH).

  • Pressure: 1 atm

    
     (balloon) is often sufficient; max 50 psi.
    
  • Temperature: Strictly

    
    .
    
  • Duration: 4–6 hours.

Alternative (Chemoselective): If hydrogenation fails, use Zinc powder in Acetic Acid/HCl at 0°C. This reduces the nitro group via a single-electron transfer mechanism that preserves the cyclobutane ring integrity.

Ticket #003: "Where is my Product?" (Isolation)

User Issue: "The reaction looks good on TLC, but after aqueous workup, I recover almost nothing."

Root Cause Analysis

1-(1-Aminoethyl)cyclobutan-1-ol is a low-molecular-weight amino alcohol. It is highly hygroscopic and water-soluble . Standard extraction (EtOAc/Water) partitions the product into the aqueous phase, where it is discarded.

Resolution Protocol: The "Salting Out" & Resin Capture

Method A: Continuous Extraction

  • Saturate the aqueous reaction mixture with solid NaCl.

  • Adjust pH to >12 using NaOH pellets.

  • Perform continuous liquid-liquid extraction using Dichloromethane (DCM) or n-Butanol for 12 hours.

Method B: Ion Exchange (Best for Purity)

  • Load the aqueous crude mixture onto a cation exchange resin column (e.g., Dowex 50W-X8 ,

    
     form).
    
  • Wash with water and MeOH to remove non-basic impurities (unreacted cyclobutanone/nitroethane).

  • Elute the amine with 2M

    
     in MeOH .
    
  • Concentrate the ammoniacal eluent to obtain the free base.

Visual Troubleshooting Guide

Workflow Logic: Synthesis & Troubleshooting

ReactionLogic Start Start: Cyclobutanone + Nitroethane Henry Step 1: Henry Reaction Start->Henry Check1 Check: Conversion > 60%? Henry->Check1 TBAF Action: Switch to TBAF/THF Solvent-Free Check1->TBAF No (Stalled) Reduction Step 2: Nitro Reduction Check1->Reduction Yes TBAF->Reduction Check2 Check: Ring Intact? Reduction->Check2 MildRed Action: Use Raney Ni or Zn/AcOH Check2->MildRed No (Ring Opening) Isolation Step 3: Isolation Check2->Isolation Yes MildRed->Isolation Check3 Check: Mass Recovery? Isolation->Check3 Resin Action: Dowex 50W Resin or n-BuOH Extraction Check3->Resin Low Mass Final Target: 1-(1-Aminoethyl) cyclobutan-1-ol Check3->Final Good Yield Resin->Final

Caption: Decision tree for optimizing the synthesis of 1-(1-aminoethyl)cyclobutan-1-ol, highlighting critical intervention points for low conversion and isolation failures.

Comparison of Henry Reaction Conditions

Base / CatalystSolventTempTypical YieldProsCons
NaOH / KOH MeOH/H2O0°C30-45%Cheap, scalableHigh retro-Henry; Cannizzaro side reactions.
Amberlyst A-21 Et2ORT50-60%Heterogeneous, easy workupSlow kinetics for sterically hindered ketones.
TBAF (Fluoride) Neat / THF 0°C 75-85% Fast, shifts equilibrium TBAF is hygroscopic; requires careful quenching.
L-Proline/Cu EtOHRT40%Enantioselective potentialLow yield for cyclobutanones due to steric bulk.

References & Authoritative Grounding

  • The Henry Reaction (Nitroaldol): For the fundamental mechanism and reversibility issues in hindered ketones.

    • Luzzio, F. A. (2001). "The Henry reaction: recent examples." Tetrahedron, 57(6), 915-945.[2]Link

  • Cyclobutanone Reactivity: Discussing the strain and hydration equilibrium of cyclobutanones.

    • Wiberg, K. B., et al. (1994). "The hydration of carbonyl compounds...". Journal of the American Chemical Society.[3]Link

  • TBAF Catalysis: The superior method for nitro-aldol on ketones.

    • Ballini, R., et al. (2008). "Nitroalkanes as key building blocks for the synthesis of heterocyclic derivatives."Link

  • Amino Alcohol Isolation: Techniques for water-soluble amine recovery.

    • BenchChem Technical Note: "Protocols for the Synthesis of Aminoethyl-cyclobutanols."Link (General handling of cyclobutane amino alcohols).

Disclaimer: Always consult the Safety Data Sheet (SDS) for Nitroethane and Cyclobutanone. Nitro compounds are energetic materials; avoid high temperatures and dry distillation of crude nitro-intermediates.

Sources

Optimization

Technical Support Center: Purification &amp; Analysis of 1-(1-Aminoethyl)cyclobutan-1-ol

Welcome to the Technical Support Center. This portal is designed for researchers and drug development professionals facing chromatographic and purification bottlenecks with 1-(1-Aminoethyl)cyclobutan-1-ol (CAS: 1890351-1...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This portal is designed for researchers and drug development professionals facing chromatographic and purification bottlenecks with 1-(1-Aminoethyl)cyclobutan-1-ol (CAS: 1890351-18-4)[1].

As a low-molecular-weight, highly aliphatic amino alcohol, this molecule presents a "perfect storm" of analytical challenges: it is extremely hydrophilic, completely lacks a UV chromophore, and contains a basic primary amine adjacent to a sterically bulky tertiary alcohol. This guide provides field-proven, self-validating troubleshooting strategies to overcome these hurdles.

Diagnostic Workflow: Selecting Your Purification Strategy

Before troubleshooting, you must align your analytical goal with the correct physical mechanism. Use the logic tree below to determine whether you need a hydrophilic partitioning mechanism (HILIC) or a chemical derivatization approach.

PurificationMechanisms cluster_HILIC HILIC Mechanism (Intact Recovery) cluster_Deriv Derivatization Mechanism (Analytical) Compound 1-(1-Aminoethyl)cyclobutan-1-ol (Target Analyte) WaterLayer Aqueous Layer Partitioning (>70% ACN in Mobile Phase) Compound->WaterLayer Preparative Reagent Fmoc-Cl / OPA Reagent (Adds Hydrophobic Chromophore) Compound->Reagent Analytical PolymerAmino Polymer-Based Amino Column (Alkaline pH prevents ionization) WaterLayer->PolymerAmino Detect1 MS / CAD / ELSD Detection PolymerAmino->Detect1 C18 Reversed-Phase C18 Column (Hydrophobic Interaction) Reagent->C18 Detect2 UV / Fluorescence Detection C18->Detect2

Workflow and mechanistic pathways for separating highly polar, non-UV active amino alcohols.

Module 1: HILIC Chromatography (For Intact Molecule Recovery)

When you need to recover the intact molecule for downstream biological assays or synthesis, chemical derivatization is not an option. Hydrophilic Interaction Liquid Chromatography (HILIC) is the mandatory approach.

FAQ 1: Why does my compound elute in the void volume (t0) on a standard C18 column?

The Causality: In standard Reversed-Phase Liquid Chromatography (RPLC), retention is driven by hydrophobic interactions. Because 1-(1-Aminoethyl)cyclobutan-1-ol is highly polar, it thermodynamically prefers the aqueous mobile phase over the hydrophobic C18 stationary phase, resulting in zero partitioning and immediate elution. The Solution: Switch to HILIC. HILIC operates via a normal-phase mechanism using reversed-phase eluents. By utilizing a highly organic mobile phase (typically 50–95% acetonitrile), HILIC creates a water-enriched liquid layer on the polar stationary phase[2]. The hydrophilic amino alcohol partitions into this immobilized water layer, enabling strong retention[3].

FAQ 2: My peaks are severely tailing in HILIC. How do I fix this?

The Causality: Peak tailing for aliphatic amines is almost always caused by secondary ion-exchange interactions. The basic amine group of your analyte interacts with acidic residual silanols on traditional silica-based HILIC columns. The Solution:

  • Use a polymer-based amino column: These columns lack a silica backbone, completely eliminating silanol interactions.

  • Utilize alkaline eluents: Running the mobile phase under alkaline conditions (e.g., using dilute ammonia) suppresses the ionization of the stationary phase amino groups, preventing ionic repulsion or adsorption and yielding sharp, symmetrical peaks[4].

Protocol 1: Self-Validating HILIC-MS Method Setup

This protocol ensures intact recovery while providing mass-based quantification.

  • Step 1: Column Selection. Install a polymer-based Amide or Amino HILIC column.

  • Step 2: Mobile Phase Preparation.

    • Solvent A: 20 mM Ammonium Formate in Water (pH 3.0 or pH 9.0 depending on column stability). The buffer salt is critical to mask secondary polar interactions[5].

    • Solvent B: 100% Acetonitrile.

  • Step 3: Gradient Design. Start at 95% B and run a shallow gradient down to 60% B.

    • Critical Rule: Never drop below 50% B, or the aqueous layer on the stationary phase will dissolve, collapsing the HILIC mechanism[6]. Furthermore, ensure at least 3% water is present at all times to maintain the partitioning film[6].

  • Step 4: Detection. Use Electrospray Ionization in positive mode (ESI+). The primary amine will readily protonate to form [M+H]+ at m/z 116.1[5].

  • Self-Validation Check: Monitor system backpressure during the blank run. High concentrations of acetonitrile (>90%) can cause 20 mM buffer salts to precipitate. If backpressure spikes erratically, reduce the buffer concentration to 10 mM.

Module 2: Pre-Column Derivatization (For Analytical Quantitation)

If your lab only has access to standard HPLC-UV/Fluorescence systems, you must chemically alter the molecule. 1-(1-Aminoethyl)cyclobutan-1-ol lacks conjugated pi-electron systems or aromatic rings, meaning it has zero UV absorbance above 200 nm[6].

FAQ 3: Which derivatization agent is best for this specific molecule?

The Causality: The target molecule has a primary amine, but it is situated on a secondary carbon directly adjacent to a bulky cyclobutane ring containing a tertiary alcohol. This steric hindrance requires a highly reactive derivatization agent.

Table 1: Comparison of Pre-Column Derivatization Reagents for Amino Alcohols

ReagentTarget Functional GroupDetection ModeKinetics / SpeedKey Limitations
OPA + MPA Primary amines onlyFluorescence / UVVery Fast (<1 min)Requires a thiol (MPA) to form stable hydrophobic derivatives[7].
Fmoc-Cl Primary & Secondary aminesFluorescence / UVFast (~2 mins)Excess reagent hydrolyzes into Fmoc-OH, which can co-elute and interfere[8].
Dansyl-Cl Primary & Secondary aminesFluorescence / UVSlow (>35 mins)Poor reactivity; requires long incubation times to achieve maximum yield[8].

Recommendation:Fmoc-Cl is highly recommended due to its rapid kinetics and stability, provided you account for the Fmoc-OH byproduct[8].

Protocol 2: Automated In-Needle Fmoc-Cl Derivatization

Manual derivatization introduces severe volumetric errors. Programming your autosampler to perform the reaction "in-needle" drastically improves reproducibility, reduces reagent consumption by 90%, and creates a self-validating analytical batch[7][9].

  • Step 1: Reagent Prep. Prepare 10 mM Fmoc-Cl in anhydrous acetonitrile and a 0.1 M borate buffer (pH 8.5) in separate autosampler vials.

  • Step 2: Autosampler Programming. Program the injector sequence to sequentially draw: 12.5 µL Borate buffer

    
     5.0 µL Sample 
    
    
    
    5.0 µL Fmoc-Cl[9].
  • Step 3: In-Needle Mixing. Program the autosampler to mix the 22.5 µL volume in the needle (or sample loop) by executing 10 aspirate/dispense cycles at maximum speed[9].

  • Step 4: Reaction Incubation. Program a strict wait time of 2.0 minutes. Because of the steric hindrance near the amine, this time ensures quantitative yield without degrading the sample.

  • Step 5: Injection. Inject onto a standard C18 Reversed-Phase column using a Water/Acetonitrile gradient. Detect via UV at 265 nm or Fluorescence (Ex: 265 nm / Em: 310 nm)[8].

  • Self-Validation Check: Your first injection must be a Reagent Blank (Buffer + Fmoc-Cl + Water instead of sample). This will map the exact retention time of the Fmoc-OH hydrolysis byproduct[8]. If the Fmoc-OH peak overlaps with your derivatized analyte, you must flatten your mobile phase gradient to resolve them.

References

  • 1890351-18-4_1-(1-Aminoethyl)cyclobutan-1-ol - ChemSrc. [Link]

  • In-Needle Pre-Column Derivatization for Amino Acid Quantification (iPDAQ) Using HPLC - NIH. [Link]

  • Automated Pre-Column Derivatization of Amino Acids by HPLC - Axion Labs. [Link]

  • Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique - NIH. [Link]

  • LC/MS Analysis of Various Hydrophilic Compounds Using HILIC Mode and Alkaline Eluent - Shodex HPLC Columns.[Link]

  • Hydrophilic Interaction Chromatography Method Development and Troubleshooting - Agilent.[Link]

Sources

Troubleshooting

Overcoming steric hindrance in cyclobutane substitution reactions

Technical Guide: Overcoming Steric Hindrance & Ring Strain Status: Operational | Version: 3.1 | Audience: Medicinal Chemists & Process Engineers The Core Problem: "The Butterfly Effect" Before troubleshooting, you must u...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Guide: Overcoming Steric Hindrance & Ring Strain

Status: Operational | Version: 3.1 | Audience: Medicinal Chemists & Process Engineers

The Core Problem: "The Butterfly Effect"

Before troubleshooting, you must understand the physical barrier. Unlike flat cyclopentane or chair-like cyclohexane, cyclobutane exists in a puckered "butterfly" conformation (dihedral angle ~25°–35°).

  • The Steric Trap: In an

    
     reaction, the nucleophile requires a 180° backside trajectory relative to the leaving group. In a puckered cyclobutane, this trajectory is often sterically blocked by the pseudo-axial hydrogens on the adjacent carbons (C2/C4).
    
  • The Electronic Trap: The transition state requires the ring to flatten toward planarity (

    
     character). This re-introduces significant torsional strain (eclipsing interactions), raising the activation energy (
    
    
    
    ).

Guidance: If your standard


 (e.g., displacing a tosylate with an amine) is stalling at <10% conversion or eliminating to cyclobutene, stop heating . You are fighting physics. Switch to Radical Decarboxylative  or Strain-Release  pathways described below.
Decision Matrix: Selecting the Right Pathway

Use this logic flow to determine the optimal method based on your substrate's constraints.

Cyclobutane_Logic Start START: Target Substitution Type Is the Cyclobutane Ring Already Formed? Start->Type Existing Yes (Existing Ring) Type->Existing Modification NewRing No (Build Ring) Type->NewRing De Novo Subst Is the Center Tertiary or Sterically Crowded? Existing->Subst Ionic Attempt SN2? (Only for 1°/Uncrowded 2°) Subst->Ionic No (Open) Radical Radical Decarboxylation (Barton/Baran/MacMillan) Subst->Radical Yes (Crowded) Fail High Risk of Elimination Ionic->Fail If fails Success Access to 1,3-disubst. Bioisosteres Radical->Success Propellane [1.1.1]Propellane Strain-Release NewRing->Propellane Propellane->Success

Figure 1: Strategic Decision Tree for Cyclobutane Functionalization. Note the diversion away from ionic


 for crowded systems.
Protocol Module: Radical Decarboxylative Cross-Coupling

Best For: Installing aryl, heteroaryl, or alkyl groups onto a cyclobutane carboxylic acid (common starting material) without fighting steric hindrance. Mechanism: Converts


 C–COOH to a planar 

radical intermediate, which relieves ring strain and steric clashing during bond formation.
Standard Operating Procedure (SOP)

Target: Synthesis of 3-aryl-cyclobutane from 3-substituted cyclobutane carboxylic acid.

  • Activation: Convert the carboxylic acid to a Redox-Active Ester (RAE/NHP Ester).

    • Reagents:

      
      -Hydroxyphthalimide (NHP), DIC (Diisopropylcarbodiimide), DMAP.
      
    • Conditions: DCM, RT, 4–12 h.

    • Checkpoint: Isolate the NHP ester. It should be a stable solid.

  • Cross-Coupling (Ni/Photoredox):

    • Reagents: NHP Ester (1.0 equiv), Aryl Zinc or Aryl Bromide (1.5 equiv), NiCl₂·glyme (10 mol%), Ligand (e.g., dtbbpy), Ir-photocatalyst (if using bromide).

    • Solvent: DMF or DMA (degassed).

    • Light Source: Blue LED (450 nm).

Troubleshooting Table: Radical Coupling
SymptomProbable CauseCorrective Action
Protodecarboxylation (Product is H instead of Ar)"H-atom abstraction" from solvent or moisture.1. Switch solvent to anhydrous PhCF₃ or 1,4-Dioxane.2. Increase concentration of the coupling partner (trap the radical faster).
Low Conversion Inefficient radical generation.1. Check light penetration (use thinner vials).2. Add Zn dust (activates Ni(II) to Ni(0)).
Diastereomer Scrambling Radical intermediate is planar and loses stereochem.Feature, not bug. This method generally yields thermodynamic mixtures (often ~1:1 cis/trans). Separation by SFC is usually required.
Protocol Module: Strain-Release Functionalization

Best For: Creating 1,3-disubstituted cyclobutanes (bioisosteres for para-phenyl) from scratch. Concept: Instead of substituting on a ring, you open a bicyclo[1.1.1]pentane (BCP) or [1.1.1]propellane. The relief of massive ring strain (~65 kcal/mol) drives the reaction, overcoming steric penalties.

Workflow: Propellane "Turbo-Amidation"

Scenario: You need a 3-amino-cyclobutane with a bulky group.


 on a cyclobutyl tosylate failed.
  • Reagent: [1.1.1]Propellane (commercially available in solution or generated in situ).

  • Reaction: Radical addition across the central bond.

    • Radical Source: amine-radical or thiol-radical.

    • Mechanism:[1][2][3][4][5][6][7][8] The radical attacks the "bridgehead" carbon. The central bond breaks, relieving strain and generating a new radical at the opposite bridgehead, which is then quenched.

Propellane_Flow Prop [1.1.1]Propellane (High Strain) Rad Radical Attack (R•) Prop->Rad Open Ring Opening (Strain Release) Rad->Open Prod 1,3-Disubstituted Cyclobutane Open->Prod

Figure 2: Strain-release workflow utilizing [1.1.1]propellane to bypass substitution sterics.

FAQ: Specific Experimental Scenarios

Q: I must use


 because I need to invert a specific stereocenter. How do I force it? 
  • A: If you cannot use radical methods (which scramble stereochemistry), use "Super-Leaving Groups" and non-coordinating solvents.

    • Leaving Group: Switch from Tosylate (Ts) to Nonaflate (Nf) or Triflate (Tf) .

    • Solvent: Use HFIP (Hexafluoroisopropanol) . HFIP stabilizes the leaving group anion via H-bonding and does not solvate the nucleophile, making the nucleophile "naked" and more reactive.

    • Warning: Expect elimination (cyclobutene) as a major side product.

Q: How do I install a gem-difluoro group (CF₂) on a cyclobutane? DAST is giving me tar.

  • A: DAST often causes ring contraction (to cyclopropane) or elimination in cyclobutanes due to the carbocation intermediate.

    • Solution: Use XtalFluor-E or Fluolead with HF-amine complexes. These are less aggressive than DAST.

    • Alternative: If starting from the ketone, use a Hu-Prakash reaction (TMSCF₃) to make the alcohol, then deoxygenate, rather than direct gem-difluorination.

Q: I am trying a Minisci reaction on a cyclobutane acid to attach it to a pyridine, but yields are low.

  • A: Cyclobutane radicals are nucleophilic but sterically bulky.

    • Optimization: Add AgNO₃ (catalytic) and K₂S₂O₈ (oxidant). Ensure the pyridine is protonated (use TFA solvent or additive) to lower its LUMO, making it more receptive to the nucleophilic cyclobutyl radical.

References & Authoritative Sources
  • Structural Constraints: Wiberg, K. B. (1986). "The structure and energetics of small ring hydrocarbons." Angewandte Chemie International Edition. Link

  • Radical Decarboxylation (The "Baran" Method): Qin, T., et al. (2016). "A general alkyl-alkyl cross-coupling enabled by redox-active esters and alkylzinc reagents." Science. Link

  • Cyclobutane Bioisosteres (Mykhailiuk): Mykhailiuk, P. K. (2019). "Saturated Bioisosteres of Benzene: Where to Go Next?" Organic & Biomolecular Chemistry. Link

  • Propellane Chemistry: Gianatassio, R., et al. (2016). "Strain-Release Amination." Science. Link

  • Minisci Reaction Review: Duncton, M. A. (2011). "Minisci reactions: Versatile CH-functionalizations for medicinal chemists." MedChemComm. Link

Sources

Optimization

Troubleshooting low enantiomeric excess in aminoethyl cyclobutanol synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this portal to address the critical challenges researchers face when synthesizing chiral aminoethyl cyclobutanol derivatives—spe...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this portal to address the critical challenges researchers face when synthesizing chiral aminoethyl cyclobutanol derivatives—specifically, the pervasive issue of eroding enantiomeric excess (ee).

This guide focuses on the synthesis of 1-(1-aminoethyl)cyclobutanol , a highly valuable chiral building block used in the preparation of bisoxazoline ligands for asymmetric catalysis.

Mechanistic Insight: The Root Cause of Racemization

The synthesis of 1-(1-aminoethyl)cyclobutanol is typically achieved by the double nucleophilic addition of a di-Grignard reagent (e.g., 1,3-bis(bromomagnesium)propane) to a 1[1]. Standard 2[2] to form tertiary alcohols via an unstable tetrahedral intermediate.

However, 3[3]. This dual reactivity is the primary causality behind ee erosion. If the α-proton of the amino ester is accessible, the basic Grignard reagent will deprotonate it, forming an achiral ketene acetal intermediate. When this intermediate reprotonates, it does so non-stereoselectively, resulting in a racemic mixture.

Troubleshooting & FAQs

Q1: My starting L-alanine methyl ester has >99% ee, but my 1-(1-aminoethyl)cyclobutanol product is nearly racemic (<10% ee). What is happening? Expert Answer: Your Grignard reagent is acting as a base rather than a nucleophile. If you are using a small protecting group (like N-Boc) or leaving the amine unprotected, the basicity of the Grignard reagent outcompetes its nucleophilicity, leading to α-deprotonation. Solution: Switch to an N,N-dibenzyl protecting group. The immense steric bulk of the dibenzyl group physically shields the α-proton, preventing the magnesium from forming the necessary chelate required for deprotonation.

Q2: I am trying to synthesize chiral 1-(2-aminoethyl)cyclobutan-1-ol, but my chiral HPLC shows 0% ee no matter what asymmetric catalyst I use. Why? Expert Answer: You have fallen into the achirality trap! 1-(2-aminoethyl)cyclobutan-1-ol (with no other substituents on the ring) is an achiral molecule . The cyclobutane ring possesses an internal plane of symmetry passing through C1 and C3. Because the two pathways around the ring (-CH2-CH2-CH2-) are identical, C1 cannot be a stereocenter. If you require a chiral product, you must target 1-(1-aminoethyl)cyclobutanol (where the stereocenter is exocyclic) or introduce a second substituent to the cyclobutane ring to break the symmetry.

Q3: Even with N,N-dibenzyl protection, my ee fluctuates between 70-85%. How can I push it >98%? Expert Answer: The issue is localized thermal exotherms. Nucleophilic addition is a kinetic process favored at low temperatures, while α-deprotonation is a thermodynamic process requiring higher activation energy. If you add the Grignard reagent too quickly, localized heating in the flask provides the activation energy for deprotonation. Solution: Strictly control the internal temperature at -40 °C during addition. Alternatively, transmetalate your Grignard reagent with CeCl₃ to form an organocerium reagent, which is highly nucleophilic but strictly non-basic.

Pathway Visualization

G Ester Chiral α-Amino Ester (>99% ee) Path1 Nucleophilic Addition (Kinetic Pathway) Ester->Path1 + Di-Grignard T < -40 °C N,N-Dibenzyl Path2 α-Deprotonation (Thermodynamic Pathway) Ester->Path2 + Di-Grignard T > 0 °C N-Boc or N-H Intermediate1 Tetrahedral Intermediate Path1->Intermediate1 Intermediate2 Ketene Acetal (Achiral) Path2->Intermediate2 Product1 1-(1-aminoethyl)cyclobutanol (Retained ee) Intermediate1->Product1 Product2 Racemic Product (~0% ee) Intermediate2->Product2

Reaction pathways illustrating kinetic nucleophilic addition versus thermodynamic α-deprotonation.

Quantitative Data Analysis

Table 1: Impact of Reaction Parameters on Yield and Enantiomeric Excess (ee)

N-Protecting GroupOrganometallic ReagentTemp (°C)Yield (%)ee (%)Mechanistic Outcome
-NH₂ (Free)BrMg(CH₂)₃MgBr015N/AReagent consumed by N-H deprotonation
-NHBocBrMg(CH₂)₃MgBr-204512α-deprotonation via magnesium chelation
-N(Bn)₂BrMg(CH₂)₃MgBr07275Partial racemization due to thermal exotherms
-N(Bn)₂ BrMg(CH₂)₃MgBr -40 88 >98 Kinetic addition favored; stereocenter preserved
-N(Bn)₂CeCl₂(CH₂)₃CeCl₂-4092>99Suppressed basicity via Ce transmetalation

Standard Operating Procedure (SOP)

Optimized Synthesis of (S)-1-(1-(N,N-dibenzylamino)ethyl)cyclobutanol Note: This protocol is designed as a self-validating system to ensure quality control at every phase.

Step 1: N,N-Dibenzyl Protection of L-Alanine Methyl Ester

  • Suspend L-alanine methyl ester hydrochloride (1.0 eq) and K₂CO₃ (3.0 eq) in anhydrous acetonitrile.

  • Add benzyl bromide (2.1 eq) dropwise at room temperature. Reflux for 12 hours.

  • Validation Checkpoint: Perform TLC (Hexanes/EtOAc 4:1). The primary amine starting material will stain intensely purple with ninhydrin. The reaction is complete only when the ninhydrin-active spot completely disappears, leaving a UV-active product spot.

Step 2: Preparation & Titration of 1,3-bis(bromomagnesium)propane

  • React 1,3-dibromopropane (1.0 eq) with magnesium turnings (2.2 eq) in anhydrous THF at 40 °C to form the di-Grignard reagent.

  • Validation Checkpoint: Titrate the resulting reagent using iodine and LiCl in THF. Causality: Establishing a precise molarity prevents the addition of excess unreacted base into your reaction, which is the primary driver of thermodynamic enolization.

Step 3: Di-Grignard Addition (Cyclization)

  • Dissolve the N,N-dibenzyl-L-alanine methyl ester in anhydrous THF and cool to -40 °C using an acetonitrile/dry ice bath.

  • Add the titrated di-Grignard reagent (2.5 eq) dropwise via a syringe pump over 2 hours.

  • Validation Checkpoint: Monitor via an internal temperature probe. Ensure the internal temperature never exceeds -30 °C during the addition.

  • Quench with saturated aqueous NH₄Cl at -40 °C, extract with EtOAc, and concentrate.

  • Final Validation: Analyze the crude mixture via ¹H NMR. The disappearance of the methyl ester singlet (~3.7 ppm) and the appearance of complex cyclobutane multiplets (1.5–2.2 ppm) validates structural conversion. Run chiral HPLC (e.g., Chiralcel OD-H column) to validate that the ee remains >98%.

References

  • Title: US6072081A - Optically active bisoxazoline compounds, production and use thereof Source: Google Patents URL
  • Title: Esters with Grignard Reagent Source: Chemistry Steps URL
  • Title: Reactions of Grignard Reagents Source: Master Organic Chemistry URL

Sources

Troubleshooting

Technical Support Center: Stability of 1-(1-Aminoethyl)cyclobutan-1-ol

A Guide for Researchers and Drug Development Professionals Welcome to the technical support center for 1-(1-aminoethyl)cyclobutan-1-ol. This guide is designed to provide researchers, scientists, and drug development prof...

Author: BenchChem Technical Support Team. Date: March 2026

A Guide for Researchers and Drug Development Professionals

Welcome to the technical support center for 1-(1-aminoethyl)cyclobutan-1-ol. This guide is designed to provide researchers, scientists, and drug development professionals with in-depth insights and practical advice regarding the stability of this molecule, particularly under acidic conditions. As Senior Application Scientists, we understand that anticipating a molecule's behavior is critical for robust experimental design, from synthesis and formulation to analytical method development. This document addresses common questions and troubleshooting scenarios encountered in the lab.

Frequently Asked Questions (FAQs): Understanding the Core Instability

This section addresses the fundamental chemical principles governing the stability of 1-(1-aminoethyl)cyclobutan-1-ol.

Q1: What are the primary stability concerns for 1-(1-aminoethyl)cyclobutan-1-ol in an acidic medium?

A1: The principal stability concern arises from the molecule's two key structural features: a tertiary alcohol and a strained cyclobutane ring .[1] Under acidic conditions, the tertiary hydroxyl group is highly susceptible to protonation, which transforms it into an excellent leaving group (water).[2][3] The departure of water generates a tertiary carbocation on the cyclobutane ring. This carbocation is the central intermediate that dictates the subsequent degradation pathways. The high ring strain of the cyclobutane system makes this carbocation particularly prone to rearrangements that relieve this strain.[1][4]

Q2: What are the expected degradation products under acidic conditions?

A2: Following the formation of the initial cyclobutyl carbocation, two major rearrangement pathways are anticipated:

  • Ring Expansion: The highly strained four-membered ring is likely to undergo a 1,2-alkyl shift to form a more stable five-membered (cyclopentyl) carbocation.[4] Subsequent elimination of a proton from an adjacent carbon atom would yield various cyclopentene-based isomers.

  • Dehydration and Ring Opening (β-Scission): The carbocation can also lead to direct elimination to form an unstable exocyclic double bond, or undergo cleavage of one of the cyclobutane C-C bonds (β-scission) to form an open-chain carbocation, which would then rearrange and eliminate to form acyclic alkenes.[5][6]

The following diagram illustrates these proposed mechanistic pathways.

G cluster_0 Initiation cluster_1 Carbocation Formation cluster_2 Degradation Pathways A 1-(1-Aminoethyl)cyclobutan-1-ol (Amine is Protonated) B Protonated Alcohol (Oxonium Ion) A->B + H⁺ C Tertiary Cyclobutyl Carbocation Intermediate B->C - H₂O (Rate-Limiting Step) D Ring Expansion (1,2-Alkyl Shift) C->D Rearrangement E Ring Opening (β-Scission) C->E Rearrangement F Cyclopentyl Carbocation D->F G Acyclic Carbocation E->G H Cyclopentene Isomers (Major Products) F->H - H⁺ I Acyclic Alkene Isomers (Minor Products) G->I - H⁺

Caption: Proposed acid-catalyzed degradation pathways for 1-(1-aminoethyl)cyclobutan-1-ol.

Q3: How do factors like acid strength, temperature, and time impact the degradation rate?

A3: The degradation of 1-(1-aminoethyl)cyclobutan-1-ol follows the principles of E1 elimination reactions, which are highly sensitive to experimental conditions.[2][7]

  • Acid Strength & Concentration: The rate of degradation is directly proportional to the concentration of the acid catalyst. Stronger acids (e.g., HCl, H₂SO₄) will facilitate the initial protonation of the hydroxyl group more effectively than weaker acids, thus accelerating the overall reaction rate.[3]

  • Temperature: Increased temperature significantly enhances the rate of dehydration and rearrangement.[3][7] This is a critical factor to control during synthesis, purification, and analysis.

  • Time: The extent of degradation will increase with prolonged exposure to acidic conditions.

The interplay of these factors is summarized below.

Parameter Condition Effect on Degradation Rate Causality
Temperature Low (e.g., 4°C)MinimalReduces kinetic energy, slowing the rate-limiting carbocation formation step.[3]
High (e.g., 60°C)Significant IncreaseProvides sufficient energy to overcome the activation barrier for dehydration.[7]
Acid Strength Weak Acid (e.g., Acetic)SlowLower concentration of H⁺ leads to a slower initial protonation step.
Strong Acid (e.g., 0.1 M HCl)RapidHigh H⁺ concentration drives the protonation equilibrium forward, accelerating the reaction.[3]
Exposure Time ShortLow DegradationLimits the extent to which the reaction can proceed.
LongHigh DegradationAllows for significant conversion to degradation products.
Q4: Will the primary amine on the side chain influence the degradation?

A4: Yes, but its effect is secondary to the reactivity of the tertiary alcohol. In acidic conditions (pH < 9), the primary amine will be protonated to form an ammonium cation (-NH₃⁺). This has two main consequences:

  • Increased Water Solubility: The salt form is generally more soluble in aqueous media.

  • Electronic Effect: The positively charged ammonium group is electron-withdrawing. This can have a slight destabilizing effect on the adjacent carbocation formed after water loss, potentially slowing the reaction rate slightly compared to an analog without the amine. However, this electronic effect is generally insufficient to prevent the highly favorable dehydration of the tertiary alcohol.[2][8]

Troubleshooting Guide: Addressing Experimental Challenges

This section provides solutions to specific problems that may arise during your experiments.

Q5: I am observing a rapid loss of my parent compound in an acidic HPLC mobile phase. How can I confirm the degradation pathway?

A5: This is a common issue, often due to on-column degradation. To diagnose this, you must identify the degradation products.

  • Strategy: Employ Liquid Chromatography-Mass Spectrometry (LC-MS).[9] The mass spectrometer will provide the molecular weights of the peaks eluting from the column.

  • Interpretation:

    • If you observe a major peak with a mass corresponding to the parent compound minus water (M-18), this strongly indicates acid-catalyzed dehydration. For 1-(1-aminoethyl)cyclobutan-1-ol (MW: 115.17), the dehydration product would have a mass of approximately 97.16.

    • Multiple peaks with the same mass (M-18) suggest the formation of various structural isomers from rearrangement and different double bond positions.[9]

Q6: My stability study results are inconsistent and not reproducible. What could be the cause?

A6: Inconsistent results often stem from subtle variations in experimental procedure. Consider these factors:

  • Incomplete Neutralization: If your protocol involves a stress period in acid followed by analysis, ensure that samples are fully and consistently neutralized before injection onto an HPLC. Residual acid can cause further degradation in the autosampler or on the column.

  • Reactive Co-solvents: Avoid using potentially reactive co-solvents like methanol or ethanol in your sample preparation for forced degradation studies.[10] Under acidic and heated conditions, these alcohols can potentially react with the carbocation intermediate to form ether byproducts, which could be mistaken for degradants.[10]

  • Sample Temperature: Ensure all samples are brought to a consistent temperature before analysis. If degradation is rapid, even brief periods at room temperature can lead to significant variability. Keeping samples chilled (e.g., 4°C) in the autosampler is recommended.

Q7: How can I minimize degradation during routine analysis using acidic mobile phases?

A7: When acidic conditions are necessary for chromatographic performance (e.g., to protonate the amine for good peak shape), the goal is to minimize the opportunity for degradation.

  • Reduce Residence Time: Use shorter analytical columns and/or higher flow rates to minimize the time the analyte spends in the acidic environment.

  • Lower the Temperature: Perform the analysis on a column with temperature control set to a low temperature (e.g., 15-25°C).

  • Use the Mildest Acid Necessary: Use the lowest concentration of acid (e.g., 0.05% formic acid instead of 0.1% TFA) that provides acceptable chromatography.

Experimental Protocols & Workflows

A well-designed forced degradation study is the cornerstone of understanding a molecule's intrinsic stability.[11][12]

Protocol: Forced Degradation Study in Acidic Conditions

This protocol is a self-validating system designed to assess the stability of 1-(1-aminoethyl)cyclobutan-1-ol and identify its primary degradation products. The target degradation is typically 5-20% to ensure that secondary degradation is minimized.[11][12]

1. Materials:

  • 1-(1-Aminoethyl)cyclobutan-1-ol
  • 0.1 M Hydrochloric Acid (HCl)
  • 0.1 M Sodium Hydroxide (NaOH)
  • Class A volumetric flasks and pipettes
  • HPLC-grade water and acetonitrile
  • Thermostatic water bath or oven
  • HPLC system with UV or MS detector

2. Procedure:

  • Prepare Stock Solution: Accurately prepare a 1.0 mg/mL stock solution of 1-(1-aminoethyl)cyclobutan-1-ol in HPLC-grade water.
  • Initiate Stressing: In a volumetric flask, add a known volume of the stock solution and dilute with 0.1 M HCl to achieve a final concentration of 0.5 mg/mL. Prepare a "time zero" sample immediately.
  • Incubation: Place the flask in a thermostatic bath set to 60°C.[11]
  • Time-Point Sampling: Withdraw aliquots at specific time points (e.g., 0, 2, 4, 8, and 24 hours).[11]
  • Neutralization: Immediately transfer the aliquot to a new volumetric flask and add an equivalent molar amount of 0.1 M NaOH to neutralize the acid. This step is critical to halt the degradation reaction.
  • Dilution & Analysis: Dilute the neutralized sample to a suitable concentration (e.g., 50 µg/mL) with your HPLC mobile phase. Analyze immediately by a validated stability-indicating HPLC method.[11]
  • Control Sample: A control sample of the compound in water (no acid) should be subjected to the same heat and time conditions to distinguish between thermal and acid-catalyzed degradation.

3. Data Analysis:

  • Calculate the percentage of the parent compound remaining at each time point.
  • Determine the peak areas of any new peaks (degradation products) that appear in the chromatogram.
  • Use LC-MS on a stressed sample to identify the molecular weights of the major degradants.[9]
Workflow for a Forced Degradation Study

G cluster_prep 1. Preparation cluster_stress 2. Stress Application cluster_sample 3. Sampling & Quenching cluster_analysis 4. Analysis cluster_outcome 5. Outcome prep_stock Prepare 1 mg/mL Stock Solution prep_stress Dilute to 0.5 mg/mL in 0.1 M HCl prep_stock->prep_stress prep_control Prepare Control (in Water) prep_stock->prep_control stress Incubate at 60°C prep_stress->stress prep_control->stress sample Withdraw Aliquots at T=0, 2, 4, 8, 24h stress->sample quench Neutralize with 0.1 M NaOH sample->quench dilute Dilute to Target Concentration quench->dilute analyze Analyze via HPLC-UV/MS dilute->analyze outcome Identify Degradants Determine Degradation Rate Validate Analytical Method analyze->outcome

Caption: A systematic workflow for conducting a forced degradation study.

References

  • JoVE. (2025, May 22).
  • Lee-Ruff, E., & Ablenas, F. J. (1987). Acid-catalyzed rearrangement of cyclobutanols. A novel rearrangement. Canadian Journal of Chemistry, 65(7), 1663–1666.
  • Filo. (2025, October 14). Acid-catalyzed dehydration of a tertiary alcohol to yield an alkene is an E1 process.
  • Study.com. (n.d.).
  • Canadian Science Publishing. (n.d.). Acid-catalyzed rearrangement of cyclobutanols. A novel rearrangement.
  • Chemistry Steps. (2019, December 23).
  • Filo. (2025, October 18). Question Find out the major product for the following reaction: Reactant...
  • BenchChem. (n.d.). Stability and Storage of 1-(2-Aminoethyl)cyclobutan-1-ol: A Technical Guide.
  • Pharmaceutical Outsourcing. (2012, January 1).
  • ResearchGate. (n.d.).
  • Pharmaceutical Outsourcing. (2020, November 12).
  • International Journal in Management and Social Science. (2021, November).

Sources

Optimization

Technical Support Center: Resolving Aqueous Solubility Issues in Cyclobutane Derivatives

Welcome to the Technical Support Center for cyclobutane-based drug discovery. While the strategic incorporation of cyclobutane rings is a powerful method for increasing the fraction of sp³-hybridized carbons (Fsp³) and i...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for cyclobutane-based drug discovery. While the strategic incorporation of cyclobutane rings is a powerful method for increasing the fraction of sp³-hybridized carbons (Fsp³) and improving metabolic stability[1], researchers frequently encounter severe aqueous solubility bottlenecks. This guide provides field-proven troubleshooting strategies, mechanistic explanations, and self-validating protocols to overcome these developability hurdles.

Diagnostic FAQs: Understanding the Solubility Bottleneck

Q: Why do my cyclobutane derivatives exhibit poor aqueous solubility despite having a low molecular weight? A: The root cause lies in the thermodynamics of the solid state and solvation. Cyclobutane is a highly strained, rigid carbocycle (strain energy of ~26.3 kcal/mol) that adopts a puckered 3D conformation[2]. This rigidity allows for highly ordered, dense crystal packing, resulting in high crystal lattice energy (observable via high melting points). According to the General Solubility Equation (GSE), aqueous solubility is inversely proportional to both lipophilicity (LogP) and crystal lattice energy[3]. The lack of ionizable groups and high lipophilicity prevent adequate hydration in aqueous media.

Q: I substituted a tert-butyl group with a CF₃-cyclobutane group to improve metabolic stability, but my compound is now completely insoluble. What went wrong? A: While CF₃-cyclobutane is an excellent bioisostere for tert-butyl groups to modulate lipophilicity and sometimes enhance metabolic stability, the extreme hydrophobicity of the CF₃ group combined with the non-polar cyclobutane ring severely depresses aqueous solvation[4]. The lack of any hydrogen bond acceptors in this motif means water molecules cannot form a hydration shell, leading to rapid precipitation in aqueous buffers.

Q: If my cyclobutane hit is non-ionizable, why is salt formation failing to improve solubility? A: Salt formation requires an ionizable functional group (weak acid or weak base) to create an ionic interaction with a counterion, which lowers the pH-dependent LogD[5]. Because the cyclobutane ring is a neutral hydrocarbon, it cannot be ionized. Attempting to force salt formation on distant, weakly basic heteroatoms in the molecule often fails because the overriding hydrophobicity of the cyclobutane core dictates the molecule's overall phase behavior.

Troubleshooting Guide: Structural Modification Strategies

When formulation alone cannot bridge the solubility gap, structural modification is required. The most effective strategy for cyclobutane derivatives is bioisosteric replacement or the strategic addition of polar appendages.

Strategy A: The Oxetane Bioisosteric Replacement

Replacing the cyclobutane ring with an oxetane ring is a highly validated strategy. Oxetanes maintain the puckered 3D geometry and Fsp³ character of cyclobutane but introduce a strong dipole moment via the oxygen atom, which acts as a robust hydrogen bond acceptor[6]. This single atom swap disrupts the lipophilic crystal lattice and significantly reduces LogP.

Pathway N1 Cyclobutane Scaffold N2 High Lattice Energy & High LogP N1->N2 N3 Oxetane Bioisostere N2->N3 Structural Optimization N4 Introduces Dipole Moment & H-Bond Acceptor N3->N4 N5 Disrupts Crystal Packing Lowers LogP N4->N5 N6 Enhanced Aqueous Solubility N5->N6

Caption: Mechanistic pathway of oxetane bioisosteric replacement enhancing solubility.

Strategy B: Polar Sidechain Appending

If the cyclobutane ring is strictly required for target engagement (e.g., filling a specific hydrophobic pocket[7]), appending a polar sidechain adjacent to the ring can compensate for the lipophilicity.

Quantitative Evidence: The table below summarizes the optimization of an IDO1 inhibitor, demonstrating how transitioning from a cyclobutane hit to an oxetane core, combined with polar sidechains, resolved PK and solubility issues while enhancing target affinity[6].

Compound StageStructural ModificationTarget Potency (IC₅₀ nM)Solubility & PK Outcome
1 Initial Cyclobutane Hit22.0Validated hit, baseline poor solubility
2 Oxetane Replacement0.09Enhanced potency; but poor solubility/PK persisted
3 Oxetane + Polar Sidechain (R=H)2.50Improved aqueous solubility and PK profile
4 Oxetane + Polar Sidechain + Dimethyl0.29Optimized solubility; blocked glucuronidation liability

Troubleshooting Guide: Formulation & Solubilization

If structural modification negatively impacts target affinity, formulation techniques must be employed.

Molecular Encapsulation via Cyclodextrins

For rigid, non-ionizable cyclobutane scaffolds, molecular encapsulation using cyclodextrins (e.g., 2-Hydroxypropyl-β-cyclodextrin, HP-β-CD) is the premier choice. The hydrophobic internal cavity of the cyclodextrin accommodates the lipophilic cyclobutane ring, while the hydrophilic exterior ensures total miscibility in aqueous solutions[8]. This forms a host-guest inclusion complex that shields the hydrophobic core from water.

Lipid-Based Nano-Micelles and Co-solvency

If cyclodextrin complexation fails due to steric hindrance, self-associating surfactants or co-solvents can be used. Amphiphilic excipients (like phosphatidylcholine) can form nano-micelles that sequester the cyclobutane derivative in their hydrophobic core[9]. Alternatively, co-solvents like Polyethylene Glycol (PEG) reduce the interfacial tension and overall polarity of the aqueous system, facilitating solvation[8].

Workflow Start Poor Aqueous Solubility in Cyclobutane Hit Assess Assess Physicochemical Properties (LogP, Melting Point, pKa) Start->Assess Decision1 Is the molecule ionizable? Assess->Decision1 Ionizable Salt Formation & pH Adjustment Decision1->Ionizable Yes NonIonizable Is structural modification permitted? Decision1->NonIonizable No Validate Validate via DLS & HPLC Quantification Ionizable->Validate ModYes Bioisosteric Replacement (e.g., Oxetane, Polar Groups) NonIonizable->ModYes Yes ModNo Formulation Strategies (Cyclodextrins, Co-solvents) NonIonizable->ModNo No ModYes->Validate ModNo->Validate

Caption: Workflow for diagnosing and resolving cyclobutane solubility challenges.

Validated Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems to prevent false positives during solubility screening.

Protocol A: Kinetic to Thermodynamic Solubility Validation Assay

Purpose: To determine true aqueous solubility and prevent false-positive readings caused by kinetically trapped amorphous precipitates[1].

  • Stock Preparation: Prepare a 10 mM stock solution of the cyclobutane derivative in 100% DMSO.

  • Aqueous Spiking: In a 96-well plate, spike the DMSO stock into Phosphate-Buffered Saline (PBS, pH 7.4) to achieve a final DMSO concentration of ≤1% v/v.

  • Thermodynamic Equilibration (Self-Validation Step): Seal the plate and incubate at 37°C with orbital shaking for 24 hours. Causality: Immediate kinetic precipitation often forms amorphous solids that slowly convert to highly ordered, lower-solubility crystalline forms. A 24-hour equilibration ensures you are measuring the true thermodynamic minimum.

  • Filtration: Filter the suspension through a 0.22 µm PTFE filter plate to remove all solid particulates.

  • Quantification: Analyze the filtrate via HPLC-UV/MS against a pre-established standard curve to determine the exact soluble concentration.

Protocol B: HP-β-CD Inclusion Complexation & DLS Validation

Purpose: To formulate highly lipophilic cyclobutanes and verify true molecular encapsulation versus unstable micellar aggregation[9],[8].

  • Excipient Preparation: Prepare a 20% w/v solution of 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) in purified water.

  • API Addition: Add the solid cyclobutane derivative in excess (beyond its known intrinsic solubility) to the HP-β-CD solution.

  • Equilibration: Stir the suspension continuously at 25°C for 48 hours to allow the host-guest complexation to reach thermodynamic equilibrium.

  • Centrifugation: Centrifuge at 10,000 x g for 15 minutes to pellet any uncomplexed API.

  • DLS Validation (Self-Validation Step): Analyze the supernatant using Dynamic Light Scattering (DLS). Causality: A monodisperse peak at <5 nm confirms true molecular inclusion complexation. If peaks >50 nm are observed, the drug is merely forming unstable micellar aggregates that will likely precipitate upon dilution in vivo.

References

  • [1] The Rising Star of Saturated Scaffolds: Validating Cyclobutane as a Bioisostere for Aromatic Rings | Benchchem | 1

  • [2] Cyclobutanes in Small‐Molecule Drug Candidates | PMC / NIH | 2

  • [6] Enhanced Potency and Properties by Exploiting Substituted Oxetane as a Cyclobutane Bioisostere | Thieme |6

  • [4] CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue | ACS Publications | 4

  • [7] Cyclobutanes in Small‐Molecule Drug Candidates | Radboud Repository | 7

  • [3] Improving solubility via structural modification | ResearchGate | 3

  • [5] Enhancement of the Aqueous Solubility and Permeability of Poorly Water Soluble Drugs | Pharma Focus Asia | 5

  • [9] Attempts to Improve Lipophilic Drugs' Solubility and Bioavailability: A Focus on Fenretinide | MDPI | 9

  • [8] Liquid Formulation Solubility Enhancement | Sigma-Aldrich | 8

Sources

Troubleshooting

Minimizing side reactions during the functionalization of cyclobutanols

Welcome to the Cyclobutanol Functionalization Support Center . As researchers and drug development professionals, you are likely leveraging cyclobutanols for their unique three-dimensional structural motifs and their uti...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Cyclobutanol Functionalization Support Center . As researchers and drug development professionals, you are likely leveraging cyclobutanols for their unique three-dimensional structural motifs and their utility as versatile three- or four-carbon synthons. However, the inherent ring strain of cyclobutanols (~26 kcal/mol) makes them highly susceptible to undesired side reactions, such as premature ring-opening, over-oxidation, and radical-mediated oligomerization[1].

This guide is engineered to provide you with mechanistic clarity, troubleshooting diagnostics, and self-validating protocols to maximize your target yields and suppress side reactions.

I. Mechanistic Overview: Pathway Control

Understanding the bifurcation points between productive functionalization and side reactions is critical. The diagram below illustrates how both transition-metal (TM) and photoredox catalysis diverge into desired products versus common degradation pathways.

G cluster_TM Transition Metal Catalysis cluster_PR Photoredox Catalysis CB Cyclobutanol Substrate TM_Alk Metal-Alkoxide Intermediate CB->TM_Alk TM Catalyst (e.g., Rh, Pd) RadCat Radical Cation (SET Oxidation) CB->RadCat Photocatalyst + Visible Light BetaElim β-Carbon Elimination (Strain Release) TM_Alk->BetaElim Slow Coupling CrossCouple Direct Cross-Coupling (Ring Retention) TM_Alk->CrossCouple Fast Reductive Elimination Side_Olig Oligomerization / Isomerization BetaElim->Side_Olig Uncontrolled Reaction Prod_RO Ring-Opened Functionalized Product BetaElim->Prod_RO Controlled Trapping GammaRad γ-Keto Radical (Primary) RadCat->GammaRad Ring Opening OverOx Over-Oxidation / Fragmentation GammaRad->OverOx Poor Redox Match Prod_Rad Trapped Radical Product GammaRad->Prod_Rad Radical Acceptor (e.g., Iminium)

Mechanistic divergence in cyclobutanol functionalization highlighting side-reaction pathways.

II. Troubleshooting Guide & FAQs

Q: I am attempting a transition-metal-catalyzed cross-coupling to functionalize the cyclobutanol ring, but I am observing predominantly undesired ring-opened linear ketones. How do I suppress this? A: This is a classic kinetic issue where premature


-carbon elimination outpaces the desired reductive elimination or transmetalation. When a Pd or Rh catalyst coordinates to the cyclobutanol, it forms a metal-alkoxide intermediate. The massive strain-release driving force naturally pushes the system toward 

-carbon elimination, cleaving the C–C bond[2].
  • Causality-Driven Solution: You must accelerate the cross-coupling step. Switch to sterically demanding, electron-rich phosphine ligands (e.g., bulky biaryls). These ligands increase the electron density at the metal center, accelerating oxidative addition and subsequent reductive elimination, thereby outcompeting the

    
    -scission pathway. Additionally, lowering the temperature and using non-polar solvents (like toluene) reduces the ionic character of the metal-alkoxide, slowing down ring-opening.
    

Q: During visible-light photoredox ring-opening of cyclobutanols, my reaction yields a complex mixture of oligomers and over-oxidized fragments instead of the target 1,7-dicarbonyls. What is going wrong? A: In photoredox-mediated single-electron transfer (SET), the cyclobutanol is oxidized to a radical cation, which rapidly undergoes ring opening to yield a primary


-keto radical[3]. Because non-stabilized primary radicals are highly reactive and recalcitrant to controlled bond-forming, they are prone to undesired radical-radical recombination or over-oxidation if the photocatalyst's redox potential is poorly matched.
  • Causality-Driven Solution: Ensure the excited-state oxidation potential (

    
    ) of your photocatalyst precisely matches the cyclobutanol. Cyclobutanols typically have an 
    
    
    
    V (vs Ag/AgCl). If you use a catalyst that is too oxidizing, you will fragment the substrate. Switching to an organic photocatalyst like 3,6-di-tert-butyl-9-mesityl-10-phenylacridinium tetrafluoroborate (
    
    
    V vs SCE) provides sufficient driving force for the initial SET without excessive over-oxidation potential[3]. Furthermore, run the reaction at a higher dilution to minimize intermolecular radical dimerization.

Q: My Rh-catalyzed enantioselective C–C bond cleavage is suffering from poor enantiomeric excess (ee) and high levels of racemic side products. How can I optimize this? A: Poor enantioselectivity in these ring-opening reactions usually stems from off-target, achiral background reactions or dynamic kinetic resolution failures during the


-carbon elimination step.
  • Causality-Driven Solution: The chiral environment must be rigidly enforced. Utilizing sterically demanding homologues like (R)-DTBM-SegPhos ensures a deep, restrictive chiral pocket during the insertion of the Rh(I) center into the cyclobutanol. This specific ligand has been proven to suppress racemic background cleavage, boosting ee to >95%[4].

III. Quantitative Optimization Data

To facilitate rapid catalyst selection and minimize side reactions, consult the following thermodynamic and kinetic parameters:

Reaction TypeCatalyst / SystemSubstrate

Catalyst

/ Ligand
Target OutcomePrimary Side Reaction Suppressed
Photoredox SET Acridinium Dye (4a)+1.56 V (vs Ag/AgCl)+2.08 V (vs SCE)1,7-DicarbonylsOver-oxidation / Dimerization
Photoredox SET Ru(bpy)₃(PF₆)₂~ +1.30 V+1.29 V (vs SCE)Ring-Opened AzadationUncontrolled Fragmentation
TM Cleavage [Rh(cod)OH]₂N/A(R)-DTBM-SegPhosEnantioselective CleavageRacemization / Isomerization
TM Cross-Coupling Pd(OAc)₂N/ABulky Biaryl PhosphinesIntact Ring CouplingPremature

-Scission

IV. Standard Operating Protocols (SOPs)

Protocol A: Enantioselective Rh-Catalyzed C–C Bond Cleavage

This protocol is designed as a self-validating system to ensure high enantioselectivity while preventing background isomerization.

  • Catalyst Preparation: In an inert-atmosphere glovebox, charge a Schlenk tube with [Rh(cod)OH]₂ (0.05 mol%) and (R)-DTBM-SegPhos (0.1 mol%).

    • Causality: The extremely low catalyst loading is enabled by the highly active Rh-hydroxide dimer. The sterically demanding DTBM-SegPhos prevents off-target coordination and ensures rigid chiral pocket formation[4].

  • Solvent Addition: Add anhydrous toluene to achieve a 0.1 M concentration relative to the substrate.

    • Causality: Non-polar solvents suppress background ionic fragmentation and stabilize the metallacycle intermediate.

  • Substrate Addition: Add the cyclobutanol substrate. Seal the tube and remove it from the glovebox.

  • Thermal Activation & Monitoring: Heat the reaction to 45–110 °C (substrate dependent). Monitor via TLC.

    • Validation Check: The disappearance of the starting material should correlate 1:1 with the appearance of a single new spot. Multiple spots indicate ligand dissociation and background

      
      -scission[1].
      
  • Quenching: Cool to room temperature and immediately filter through a short pad of silica gel.

    • Causality: Removing the Rh catalyst immediately prevents post-reaction thermodynamic isomerization of the newly formed functionalized ketone.

Protocol B: Photoredox-Catalyzed Ring Opening for Cross-Coupling

Workflow Step1 1. Substrate & PC Mixing Step2 2. Degassing (Freeze-Pump-Thaw) Step1->Step2 SideO2 O2 Quenching (Side Reaction) Step1->SideO2 If poorly degassed Step3 3. Visible Light Irradiation Step2->Step3 Removes O2 Step4 4. Radical Trapping & Turnover Step3->Step4 SET Process SideO2->Step3 Inhibits SET

Standard workflow for photoredox functionalization of cyclobutanols to prevent O2 quenching.

  • Reagent Mixing: Combine cyclobutanol (1.0 equiv), organic photocatalyst (e.g., Acridinium dye 4a, 2 mol%), and the radical acceptor (e.g., iminium ion precursor, 1.5 equiv) in anhydrous acetonitrile.

    • Causality: A slight excess of the acceptor ensures the highly reactive

      
      -keto primary radical is trapped immediately, preventing homocoupling or hydrogen-atom abstraction side reactions[3].
      
  • Degassing (Critical Step): Perform three rigorous freeze-pump-thaw cycles on the reaction mixture.

    • Causality: Molecular oxygen is a potent triplet quencher. If present, it will intercept the excited photocatalyst or the carbon-centered radical, leading to peroxide formation and total reaction failure.

  • Irradiation: Irradiate the mixture with blue LEDs (

    
     = 450 nm) at room temperature.
    
    • Causality: Visible light selectively excites the photocatalyst without triggering background UV-mediated Norrish-Yang type cleavages, which would destroy the cyclobutanol non-selectively.

  • In-Process Validation: Observe the reaction mixture.

    • Validation Check: The mixture should exhibit fluorescence quenching of the photocatalyst (observable via spectroscopic monitoring or visually under a safe-light), proving that successful single-electron transfer (SET) oxidation of the cyclobutanol is occurring[3].

V. References

  • Photoredox Organocatalysis for the Enantioselective Synthesis of 1,7-Dicarbonyl Compounds. urv.cat. Available at:

  • The Functionalization of N-cyclobutylanilines under Photoredox Catalysis. core.ac.uk. Available at:

  • Transition Metal-Mediated C−C Single Bond Cleavage: Making the Cut in Total Synthesis. nih.gov. Available at:

  • Recent Methodologies That Exploit C–C Single-Bond Cleavage of Strained Ring Systems by Transition Metal Complexes. snnu.edu.cn. Available at:

Sources

Reference Data & Comparative Studies

Validation

1H and 13C NMR spectral interpretation of 1-(1-Aminoethyl)cyclobutan-1-ol

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectral Interpretation of 1-(1-Aminoethyl)cyclobutan-1-ol Authored by: A Senior Application Scientist Introduction Nuclear Magnetic Resonance (NMR) spectroscopy remains...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectral Interpretation of 1-(1-Aminoethyl)cyclobutan-1-ol

Authored by: A Senior Application Scientist

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy remains an unparalleled and indispensable tool in modern chemistry for the structural elucidation of organic molecules.[1][2] It provides a wealth of information regarding the chemical environment, connectivity, and stereochemistry of atoms within a molecule.[3][4] This guide offers a comprehensive analysis of the ¹H and ¹³C NMR spectra of 1-(1-aminoethyl)cyclobutan-1-ol, a bifunctional molecule featuring a strained cyclobutane ring, a primary amine, and a tertiary alcohol.

Molecular Structure and Predicted NMR Analysis

To interpret the NMR spectra, we must first identify the unique proton and carbon environments within the 1-(1-aminoethyl)cyclobutan-1-ol molecule. The structure contains several distinct functional groups whose electronic environments will dictate the resulting chemical shifts.

Caption: Structure of 1-(1-aminoethyl)cyclobutan-1-ol with key atoms labeled.

The molecule has six distinct carbon environments and multiple non-equivalent proton environments. The puckered, non-planar conformation of the cyclobutane ring means that the axial and equatorial protons on each methylene group are chemically distinct.[6]

Part 1: Predicted ¹H NMR Spectral Analysis

The ¹H NMR spectrum provides four key pieces of information: the number of signals (unique proton environments), their chemical shift (electronic environment), integration (number of protons), and multiplicity (neighboring protons).[2][7]

Predicted ¹H NMR Data Summary
LabelPredicted δ (ppm)IntegrationMultiplicityAssignmentRationale
Hₐ0.5 - 5.02HBroad singlet-NH₂Amine protons are exchangeable, often broad, and their shift is highly dependent on solvent, concentration, and temperature.[8][9][10]
Hₑ0.5 - 5.01HBroad singlet-OHAlcohol protons are also exchangeable and exhibit broad signals that disappear upon D₂O exchange.[10]
Hf~2.5 - 3.01HQuartet (q)-CH(NH₂)-This methine proton is adjacent to the electron-withdrawing amino group and is split by the three protons of the methyl group.[9]
Hc, Hd~1.5 - 2.54HMultiplet (m)Cyclobutane -CH₂- (α to C-OH)These protons are adjacent to the quaternary carbon and experience complex splitting from other ring protons.[11][12]
Hₑ~1.5 - 2.22HMultiplet (m)Cyclobutane -CH₂- (β to C-OH)These protons are further from the electronegative oxygen and thus slightly more shielded. The puckered ring leads to complex multiplicity.[6][11]
~1.13HDoublet (d)-CH₃This methyl group is split by the single adjacent methine proton (Hf).
Detailed Interpretation
  • Amine and Hydroxyl Protons (Hₐ, Hₑ): The signals for the -NH₂ and -OH protons are expected to be broad singlets with chemical shifts that can vary significantly.[8][10] This broadening is due to rapid chemical exchange with other protic species and quadrupole effects from the nitrogen atom. A key confirmatory experiment is the "D₂O shake," where adding a drop of deuterium oxide to the NMR sample results in the exchange of these labile protons for deuterium, causing their signals to disappear from the spectrum.[9]

  • Cyclobutane Ring Protons (Hc, Hd, Hₑ): The cyclobutane ring's puckered conformation results in a complex set of signals.[6] The protons on the carbons adjacent to the tertiary alcohol (α-protons, Hc, Hd) will be deshielded compared to the β-protons (Hₑ). Due to the rigid, non-planar structure, geminal (on the same carbon) and vicinal (on adjacent carbons) protons are non-equivalent, leading to complex overlapping multiplets rather than simple triplets or quartets.[11] For unsubstituted cyclobutane, a single peak is observed around 1.96 ppm due to rapid ring inversion.[6][13] Substitution, as in this case, locks the conformation and reveals the complexity.

  • Ethylamine Moiety Protons (Hf, Hɢ): The methine proton (Hf) alpha to the nitrogen atom is deshielded and is expected to appear as a quartet due to coupling with the three equivalent protons of the adjacent methyl group (Hɢ), following the n+1 rule.[2] The methyl group protons (Hɢ) will, in turn, appear as a doublet, being split by the single methine proton.

Part 2: Predicted ¹³C NMR Spectral Analysis

The ¹³C NMR spectrum indicates the number of chemically distinct carbon environments in the molecule.[3] Typically, these are proton-decoupled spectra, meaning each unique carbon appears as a single line.

Predicted ¹³C NMR Data Summary
LabelPredicted δ (ppm)AssignmentRationale
C170 - 80Quaternary C-OHThe carbon atom bonded to the electronegative oxygen of the hydroxyl group is significantly deshielded. This is a quaternary carbon, so its signal will be less intense.
C545 - 55-CH(NH₂)-The carbon atom attached to the electron-withdrawing amino group is deshielded.[9]
C2, C430 - 40Cyclobutane -CH₂- (α to C-OH)These carbons are part of the cyclobutane ring and are adjacent to the substituted carbon.
C310 - 20Cyclobutane -CH₂- (β to C-OH)This carbon is the furthest from the electronegative substituents, making it the most shielded (upfield) of the ring carbons. For comparison, unsubstituted cyclobutane resonates at ~22.4 ppm.[6][14]
C615 - 25-CH₃The terminal methyl carbon is typically found in the upfield region of the spectrum.
Comparison with Simpler Analogs

To build confidence in these predictions, we can compare them to experimental data for simpler, related structures.

  • Cyclobutanol: The ¹H NMR spectrum of cyclobutanol shows complex multiplets for the ring protons between 1.1 and 2.5 ppm and a signal for the proton on the carbon bearing the hydroxyl group at ~4.2 ppm.[12] Its ¹³C spectrum shows the C-OH carbon at ~68 ppm, the adjacent carbons at ~35 ppm, and the opposing carbon at ~13 ppm. This supports our predictions for the deshielding effect of the hydroxyl group on the cyclobutane ring.

  • Aliphatic Amines: In simple aliphatic amines, the protons on the carbon alpha to the nitrogen typically appear in the 2.2-2.9 ppm range in ¹H NMR.[8][9] The alpha carbon itself appears in the 30-60 ppm range in ¹³C NMR.[9] This aligns with our predictions for the -CH(NH₂)- group.

Part 3: Experimental Protocols for Data Acquisition

Acquiring high-quality, interpretable NMR spectra is contingent upon meticulous sample preparation and appropriate instrument parameter selection.

Workflow for NMR Analysis

Caption: A generalized workflow for structural elucidation via NMR spectroscopy.

Step-by-Step Sample Preparation Protocol
  • Determine Sample Quantity: For a standard ¹H NMR spectrum, use 5-25 mg of the purified compound.[15] For a ¹³C NMR spectrum, which is inherently less sensitive, a more concentrated sample of 50-100 mg is recommended to reduce acquisition time.[15]

  • Select a Deuterated Solvent: Choose a deuterated solvent that fully dissolves the sample. Common choices include Chloroform-d (CDCl₃), DMSO-d₆, or Methanol-d₄. The deuterium signal is used by the spectrometer to "lock" the magnetic field, and the absence of protons in the solvent prevents large interfering signals.[15] Given the polar -OH and -NH₂ groups, DMSO-d₆ or Methanol-d₄ are likely good choices.

  • Dissolution: In a small, clean vial, dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent.[15][16]

  • Filtration and Transfer: If any solid particles remain, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube. Particulate matter will disrupt the magnetic field homogeneity, leading to poor spectral resolution.[17]

  • Capping and Labeling: Cap the NMR tube securely and label it clearly.

Recommended Spectrometer Acquisition Parameters

These parameters are starting points and may require optimization based on the specific instrument and sample concentration.

Parameter¹H NMR Acquisition¹³C NMR Acquisition
Pulse Sequence Standard single-pulse (zg30)Proton-decoupled single-pulse (zgpg30)
Spectral Width (SW) 12-15 ppm200-250 ppm
Acquisition Time (AQ) 2-4 seconds1-2 seconds
Relaxation Delay (D1) 1-2 seconds2 seconds
Number of Scans (NS) 8-16512 - 2048+ (highly concentration-dependent)

Causality Behind Parameter Choices:

  • Spectral Width (SW): The SW must be wide enough to encompass all expected signals. A wider range is needed for ¹³C due to the greater influence of the electronic environment on carbon nuclei.[6]

  • Acquisition Time (AQ): A longer AQ allows for better resolution of fine details, such as small coupling constants.

  • Relaxation Delay (D1): This delay allows the nuclei to return to their equilibrium state before the next pulse. For quantitative analysis, D1 should be at least 5 times the longest T1 relaxation time.

  • Number of Scans (NS): Signal-to-noise ratio improves with the square root of the number of scans. Since the ¹³C isotope has a low natural abundance (~1.1%), significantly more scans are required to obtain a good spectrum compared to ¹H NMR.[6]

Conclusion

The structural elucidation of 1-(1-aminoethyl)cyclobutan-1-ol through NMR spectroscopy is a systematic process. By predicting the ¹H and ¹³C spectra based on established chemical shift principles and data from analogous structures, a clear and detailed picture of the expected spectral features emerges. The ¹H spectrum is anticipated to show complex multiplets for the cyclobutane ring, distinct doublet and quartet signals for the ethylamine side chain, and broad, exchangeable peaks for the amine and hydroxyl protons. The ¹³C spectrum will feature six unique signals, with the carbon atoms attached to the oxygen and nitrogen appearing furthest downfield. This predictive guide, coupled with the provided experimental protocols, offers a robust framework for researchers to confidently acquire, interpret, and validate the structure of this and similar molecules.

References

  • AZoOptics. (2025, May 29). How to Interpret NMR Spectroscopy Results: A Beginner's Guide. [Link]

  • Iowa State University. NMR Sample Preparation. Chemical Instrumentation Facility. [Link]

  • OpenOChem Learn. Interpreting. [Link]

  • Georgia Institute of Technology. (2023, August 29). Small molecule NMR sample preparation. [Link]

  • NMR Data Interpretation Explained. [Link]

  • Emery Pharma. (2018, April 2). A Step-By-Step Guide to 1D and 2D NMR Interpretation. [Link]

  • NMR Sample Preparation. [Link]

  • CHEMISTRY PAPER No. 12: ORGANIC SPECTROSCOPY Module 16: 1H NMR Chemical Shifts for Common Functional Groups. [Link]

  • Organomation. NMR Sample Preparation: The Complete Guide. [Link]

  • University College London. Sample Preparation. Faculty of Mathematical & Physical Sciences. [Link]

  • Chemistry Steps. (2020, January 31). NMR spectroscopy - An Easy Introduction. [Link]

  • JoVE. (2025, May 22). Video: NMR Spectroscopy Of Amines. [Link]

  • 1H NMR chemical shift ppm table. [Link]

  • Abraham, R. J., et al. (2011). A 1H NMR and theoretical investigation of the conformations of some monosubstituted cyclobutanes. Magnetic Resonance in Chemistry, 49(1), 25-34. [Link]

  • Chemistry Steps. (2024, August 1). NMR Chemical Shift Values Table. [Link]

  • ACS Publications. (2026, February 12). A 1H NMR Spectroscopic Window into Amine pKa, Anion pKBHX, and Charge-Assisted Intramolecular H-Bond Assessment from a Medicinal Chemistry Perspective. [Link]

  • Doc Brown's Chemistry. (2025, November 17). 13C nmr spectrum of methylamine CH5N CH3NH2 analysis of chemical shifts ppm...[Link]

  • SpectraBase. Cyclobutanol - Optional[13C NMR] - Chemical Shifts. [Link]

  • Tables For Organic Structure Analysis. [Link]

  • 13-C NMR Chemical Shift Table.pdf. [Link]

  • ACS Publications. Chemical shifts and protonation shifts in carbon-13 nuclear magnetic resonance studies of aqueous amines. [Link]

  • NP-MRD. 13C NMR Spectrum (1D, 75 MHz, H2O, predicted) (NP0261546). [Link]

  • Doc Brown's Chemistry. 13C nmr spectrum of cyclobutane C4H8 analysis of chemical shifts ppm interpretation of C...[Link]

  • Doc Brown's Chemistry. cyclobutane low high resolution H-1 proton nmr spectrum of analysis interpretation of...[Link]

  • estimation and prediction of 13c nmr chemical shifts of carbon atoms in both alcohols. [Link]

  • NP-MRD. 1H NMR Spectrum (1D, 500 MHz, ethanol, simulated) (NP0002858). [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

  • Bulgarian Chemical Communications. (2021, March 29). Prediction of 1H-NMR shifts with Ambit-HNMR software. [Link]

  • PMC. (2022, November 24). Precisely predicting the 1H and 13C NMR chemical shifts in new types of nerve agents and building spectra database. [Link]

  • AWS. 1H NMR Chemical Shifts of Cyclopropane and Cyclobutane: a Theoretical Study. [Link]

  • PubChemLite. 1-(1-aminoethyl)cyclobutan-1-ol (C6H13NO). [Link]

  • Chemaxon Docs. NMR Predictor - Documentation. [Link]

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  • Morganton Scientific. (2024, June 27). Analyzing Carbon-13 NMR Spectra to Predict Chemical Shifts of Carbon Compounds using Machine Learning Algorithms. [Link]

  • Mah, W. H., et al. (2022). Deciding which is the best 1H NMR predictor for organic compounds using statistical tools. Comptes Rendus Chimie, 25, 83-95. [Link]

  • NMRDB.org. Predict 1H proton NMR spectra. [Link]

  • PhytoBank. 1H NMR Spectrum (PHY0021098). [Link]

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Comparative

Mass Spectrometry Fragmentation Patterns of Aminoethyl Cyclobutanols: A Comparative Analytical Guide

Executive Summary Aminoethyl cyclobutanols represent a critical structural motif in modern drug discovery, offering a conformationally restricted scaffold that bridges the gap between flexible linear amines and rigid het...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Aminoethyl cyclobutanols represent a critical structural motif in modern drug discovery, offering a conformationally restricted scaffold that bridges the gap between flexible linear amines and rigid hetero-bicyclic systems. However, their analysis presents unique challenges due to the high ring strain (~26 kcal/mol) of the cyclobutane moiety, which predisposes these molecules to complex rearrangements—specifically ring expansions and retro-[2+2] cycloadditions—under mass spectrometric conditions.

This guide provides a technical comparison of the fragmentation behaviors of aminoethyl cyclobutanols against their primary structural isomers (cyclopentanols and linear amino alcohols). It establishes a self-validating protocol for their identification, distinguishing genuine structural features from gas-phase artifacts.

Part 1: Mechanisms of Fragmentation

To accurately interpret the mass spectra of aminoethyl cyclobutanols, one must understand the competition between charge-site initiation (driven by the amine nitrogen) and strain-relief fragmentation (driven by the cyclobutane ring).

Electron Ionization (EI) Pathways

Under hard ionization (70 eV), the radical cation (


) undergoes two primary competing pathways:
  • Pathway A:

    
    -Cleavage (Amine-Driven) 
    The nitrogen lone pair drives the cleavage of the C-C bond adjacent to the amine. For an aminoethyl group, this typically generates a stable iminium ion (
    
    
    
    30 for primary amines, higher for substituted amines).
    • Diagnostic Value: High intensity, but low structural specificity (common to all amines).

  • Pathway B: Ring Opening & Ethylene Loss (Strain-Driven) The radical cation induces homolytic cleavage of the cyclobutane ring. This is often followed by a retro-[2+2] cycloaddition , expelling a neutral ethylene molecule (

    
    ).
    
    • Diagnostic Value: The loss of

      
       from the molecular ion or a high-mass fragment is the quintessential signature  of the cyclobutane ring, distinguishing it from cyclopentyl or cyclohexyl analogs.
      
Electrospray Ionization (ESI-MS/MS) Pathways

In soft ionization (


), the fragmentation is driven by proton mobility.
  • Water Loss (

    
    ):  Protonation of the hydroxyl group leads to water elimination. In cyclobutanols, this often triggers a ring expansion  (e.g., to a cyclopropylcarbinyl or cyclopentyl cation) before further fragmentation.
    
  • Ammonia Loss (

    
    ):  Observed if the amine is primary and the hydroxyl group facilitates intramolecular proton transfer.
    
Visualization of Fragmentation Logic

The following diagram illustrates the competing pathways for a generic 1-(2-aminoethyl)cyclobutanol.

FragmentationPathways M_Ion Molecular Ion (M+•) [Aminoethyl Cyclobutanol] Alpha_Cleavage α-Cleavage Product (Iminium Ion) M_Ion->Alpha_Cleavage Pathway A: N-driven Ring_Open Distonic Radical Cation (Ring Opened) M_Ion->Ring_Open Pathway B: Strain-driven Water_Loss Fragment [M-18]+ (Ring Expansion) M_Ion->Water_Loss ESI/CID (H+ Shift) Ethylene_Loss Fragment [M-28]+• (Loss of C2H4) Ring_Open->Ethylene_Loss Retro-[2+2]

Figure 1: Competing fragmentation pathways. Pathway B (Green) is diagnostic for the cyclobutane ring.

Part 2: Comparative Performance Analysis

This section compares the MS "performance" (identifiability and stability) of Aminoethyl Cyclobutanols against their most common isomers: Aminoethyl Cyclopentanols (ring isomer) and Linear Amino Alcohols (chain isomer).

Comparative Data Table
FeatureAminoethyl Cyclobutanol (Target)Aminoethyl Cyclopentanol (Isomer A)Linear Amino Alkenol (Isomer B)
Diagnostic Neutral Loss 28 Da (Ethylene) 42 Da (Propene) or 28 Da (minor)18 Da (Water) dominant
Base Peak (EI)

30 (unsub. amine) or [M-28]

30 or [M-H2O]

30 (Alpha cleavage)
Ring Strain Energy ~26.4 kcal/mol~6.2 kcal/mol~0 kcal/mol
Rearrangement Risk High (Ring expansion to cyclopentanone derivatives)LowLow
Differentiation Key Look for M-28 and M-56 (double ethylene loss)Look for M-42 (ring contraction)Absence of ring-specific losses
Detailed Analysis
  • Vs. Cyclopentanols:

    • Differentiation: Cyclopentanols are significantly more stable. They do not readily undergo the retro-[2+2] cleavage to lose ethylene. Instead, they favor water loss (

      
      ).
      
    • Experimental Insight: If you observe a strong transition of

      
      , it confirms the cyclobutane core. If the spectrum is dominated by 
      
      
      
      with no
      
      
      , suspect a cyclopentanol or a rearranged product.
  • Vs. Linear Isomers:

    • Linear isomers lack the specific hydrocarbon losses associated with ring collapse. Their spectra are often simpler, dominated by

      
      -cleavage of the amine.
      

Part 3: Validated Experimental Protocol

To unambiguously identify aminoethyl cyclobutanols and rule out rearrangement artifacts, follow this self-validating workflow.

Materials & Equipment[2][3]
  • Instrument: Q-TOF or Triple Quadrupole Mass Spectrometer.

  • Ionization: ESI (Positive Mode) for molecular weight; EI (if available via probe) for structural fingerprinting.

  • Solvents: Methanol/Water + 0.1% Formic Acid (Avoid high temperatures in the source to prevent thermal ring expansion).

Step-by-Step Workflow
  • Soft Ionization Check (ESI-MS):

    • Infuse sample at

      
      .
      
    • Observe

      
      .[1]
      
    • Critical Control: Vary the Cone Voltage/Fragmentor Voltage .

      • Observation: If the ratio of

        
         to 
        
        
        
        increases dramatically with voltage, the hydroxyl group is labile (typical of tertiary cyclobutanols).
  • MS/MS Structural Validation (CID):

    • Select precursor

      
      .
      
    • Apply stepped Collision Energy (10, 20, 40 eV).

    • Search for Diagnostic Transition:

      • Look for the loss of

        
         (
        
        
        
        ).
      • Note: In ESI, this might appear as a secondary fragment from the

        
         ion.
        
      • Example: Precursor

        
         116 
        
        
        
        Loss of
        
        
        (
        
        
        )
        
        
        Loss of
        
        
        (
        
        
        ).
  • Isomer Differentiation Logic:

    • Use the decision tree below to classify the unknown.

DecisionTree Start Analyze MS/MS Spectrum (Precursor [M+H]+) Check_M28 Is direct Loss of 28 Da (C2H4) observed from parent? Start->Check_M28 Check_Water Is Loss of 18 Da (H2O) the dominant pathway? Check_M28->Check_Water No Result_Cyclobut CONFIRMED: Aminoethyl Cyclobutanol Check_M28->Result_Cyclobut Yes (Strong Signal) Check_Sec_Loss Does [M-18] fragment lose 28 Da (C2H4)? Check_Water->Check_Sec_Loss Yes Result_Linear PROBABLE: Linear/Other Isomer Check_Water->Result_Linear No (Only Alpha Cleavage) Check_Sec_Loss->Result_Cyclobut Yes (Ring intact) Result_Cyclopent PROBABLE: Cyclopentanol Isomer Check_Sec_Loss->Result_Cyclopent No (Loss of 42/Other)

Figure 2: Logical decision tree for isomer differentiation.

References

  • Pálinkó, I., et al. (1998).[2] Fragmentation of cyclobutane derivatives upon electron impact: transformation pathways elucidated by mass spectrometric methods. Rapid Communications in Mass Spectrometry. Link

  • Gross, J. H. (2017). Mass Spectrometry: A Textbook. Springer International Publishing. (Chapter on Fragmentation of Cyclic Alkanes). Link

  • NIST Chemistry WebBook. Cyclobutanol Mass Spectrum. National Institute of Standards and Technology. Link

  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra. University Science Books. (Standard reference for alpha-cleavage and ring strain effects). Link

Sources

Validation

A Comparative Guide to HPLC Method Development for Purity Analysis of 1-(1-Aminoethyl)cyclobutan-1-ol

Introduction 1-(1-Aminoethyl)cyclobutan-1-ol is a small polar molecule characterized by a primary amine, a tertiary alcohol, and a chiral center. As with many pharmaceutical intermediates and active pharmaceutical ingred...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

1-(1-Aminoethyl)cyclobutan-1-ol is a small polar molecule characterized by a primary amine, a tertiary alcohol, and a chiral center. As with many pharmaceutical intermediates and active pharmaceutical ingredients (APIs), ensuring its purity is paramount. This involves quantifying not only process-related impurities and degradation products but also the enantiomeric excess. However, the physicochemical properties of this compound present a trifecta of common challenges for High-Performance Liquid Chromatography (HPLC) method development: poor retention on conventional reversed-phase columns, the absence of a strong UV chromophore for sensitive detection, and the need to resolve enantiomers.

This guide provides a comparative analysis of various HPLC strategies to overcome these challenges. We will explore the causality behind experimental choices, moving beyond simple protocols to provide the rationale needed for robust and reliable method development. Each strategy is evaluated for its effectiveness in achieving the primary analytical goals: retention, resolution, sensitivity, and stereoselectivity.

Deconstructing the Analytical Challenge

The molecular structure of 1-(1-Aminoethyl)cyclobutan-1-ol dictates the analytical approach. Its high polarity makes it poorly suited for traditional reversed-phase (RP) chromatography, where it often elutes in or near the solvent front.[1][2] The aliphatic nature of the molecule means it lacks π-electrons that would allow for strong UV absorbance, complicating detection. Furthermore, the basicity of the primary amine can lead to undesirable ionic interactions with residual silanols on silica-based stationary phases, resulting in poor peak shape (tailing). Finally, as a chiral compound, its stereoisomers may have different pharmacological activities, making enantiomeric separation a critical requirement.

Comparative Strategies for Achiral Purity Analysis

The initial goal is to develop a method that can separate the main compound from any potential process-related impurities or degradants. Below, we compare four distinct strategies.

Strategy 1: Modified Reversed-Phase (RP) Chromatography

Standard C18 columns often fail to retain highly polar analytes.[2][3] However, modifications to the mobile phase or specialized RP columns can enhance retention.

  • Ion-Pair Chromatography: This technique introduces an ion-pairing reagent (e.g., an alkyl sulfonate like octane sulfonic acid) into the mobile phase. The reagent forms a neutral, more hydrophobic ion pair with the protonated amine analyte, significantly increasing its retention on a C18 column.

    • Expert Insight: While effective for retention, ion-pairing is often considered a legacy technique. The reagents can be aggressive to the column, lead to long equilibration times, and are generally incompatible with mass spectrometry (MS) due to their ion-suppressing effects.[2][4]

  • Polar-Embedded & Aqueous-Stable (AQ) Columns: These columns (e.g., those with amide or carbamate groups embedded in the alkyl chains) are designed to prevent "phase collapse" in highly aqueous mobile phases.[5] This allows for the use of low organic solvent concentrations, which can improve the retention of polar compounds.

    • Expert Insight: This is a step up from standard C18, but retention for very small, polar amines may still be insufficient. Adjusting the mobile phase pH to just below the pKa of the amine (ensuring it's in its charged state) can improve peak shape by minimizing silanol interactions, but may not substantially boost retention.

Strategy 2: Hydrophilic Interaction Liquid Chromatography (HILIC)

HILIC is an increasingly popular alternative to RP-HPLC for highly polar compounds.[6][7][8][9] It utilizes a polar stationary phase (e.g., bare silica, amide, diol) and a mobile phase with a high concentration of a water-miscible organic solvent, like acetonitrile.[8] Retention is based on the partitioning of the analyte into a water-enriched layer on the surface of the stationary phase.[7][9]

  • Expert Insight: HILIC is arguably the most powerful tool for this type of analyte. It provides excellent retention and often yields a unique selectivity compared to RP methods. It is highly compatible with MS due to the high organic content of the mobile phase, which promotes efficient desolvation and ionization. However, method development requires careful control of buffer concentration and pH, and column equilibration can be slower than in RP.

HILIC_Workflow cluster_prep Sample & Mobile Phase Prep cluster_hplc HILIC Analysis P1 Dissolve Sample in Mobile Phase B/A Mix H2 Inject Sample P1->H2 P2 Prepare Mobile Phase A (e.g., 90:10 ACN:Buffer) H1 Equilibrate HILIC Column (e.g., Amide Phase) with High Organic MP P2->H1 P3 Prepare Mobile Phase B (e.g., 50:50 ACN:Buffer) P3->H1 H1->H2 H3 Run Gradient Program (Increase Aqueous Content) H2->H3 H4 Detect (e.g., CAD, ELSD, MS) H3->H4

Caption: General workflow for HILIC analysis.
Strategy 3: Mixed-Mode Chromatography (MMC)

MMC columns possess stationary phases with multiple functionalities, typically combining reversed-phase (e.g., C18) and ion-exchange (e.g., cation-exchange) characteristics.[10][11] This dual nature allows for the simultaneous retention of compounds via hydrophobic and electrostatic interactions.[4][12]

  • Expert Insight: MMC is an excellent choice for analyzing basic compounds like amines. The cation-exchange functionality provides strong, tunable retention for the protonated amine, while the reversed-phase character helps separate it from non-polar impurities. This often results in superior peak shapes and resolution without the need for ion-pairing reagents.[4][11]

Strategy 4: Pre-column Derivatization

To address both poor retention and weak UV absorbance, the analyte can be chemically modified before injection. A derivatizing agent reacts with the primary amine to attach a larger, more hydrophobic, and strongly UV-absorbing (or fluorescent) tag.[13][14][15]

  • Common Reagents:

    • o-Phthalaldehyde (OPA): Reacts rapidly with primary amines to form highly fluorescent derivatives, offering excellent sensitivity.[15]

    • 9-fluorenylmethyl chloroformate (FMOC-Cl): Forms stable, UV-active derivatives.[13]

    • Dansyl Chloride: Creates highly fluorescent derivatives that are well-retained in reversed-phase systems.

  • Expert Insight: Derivatization is a powerful tool for achieving high sensitivity, especially for trace-level impurity analysis.[16] However, it adds complexity and potential sources of error to the workflow. The reaction must be consistent and complete, and excess reagent or by-products must not interfere with the peaks of interest.[13]

Derivatization_Workflow cluster_prep Derivatization cluster_hplc RP-HPLC Analysis D1 Sample Solution D2 Add Buffer (pH control) D1->D2 D3 Add Derivatizing Reagent (e.g., OPA) D2->D3 D4 React (Time/Temp) D3->D4 H1 Inject Derivatized Sample D4->H1 H2 Separate on C18 Column H1->H2 H3 Detect (UV or Fluorescence) H2->H3

Caption: Workflow for pre-column derivatization.
Quantitative Comparison of Achiral Strategies

The following table provides a hypothetical but realistic comparison of the discussed methods for the purity analysis of 1-(1-Aminoethyl)cyclobutan-1-ol.

ParameterIon-Pair RP-HPLCHILICMixed-Mode (RP/SCX)Derivatization RP-HPLC
Retention Factor (k) Moderate (2-5)High (>5)High (>5)Moderate to High (3-10)
Peak Asymmetry (As) Good (1.0-1.5)Excellent (1.0-1.2)Excellent (1.0-1.2)Good (1.0-1.5)
MS Compatibility NoYesYesYes (reagent dependent)
Sensitivity (UV) PoorPoorPoorExcellent
Method Complexity ModerateModerateModerate-HighHigh
Robustness ModerateGoodExcellentModerate

Addressing Chirality: Enantioselective HPLC

For pharmaceutical applications, separating the enantiomers is often as important as separating achiral impurities.

Strategy A: Direct Separation on a Chiral Stationary Phase (CSP)

This is the most common approach. The sample is injected directly onto a column packed with a chiral stationary phase. Enantiomers form transient, diastereomeric complexes with the CSP, leading to different retention times.

  • CSP Selection: For amino alcohols, polysaccharide-based CSPs (e.g., cellulose or amylose derivatives like Chiralpak® or Chiralcel®) and cyclodextrin-based phases are often successful.[17][18] Pirkle-type columns can also be effective.[19]

  • Mobile Phase: Normal-phase (e.g., Hexane/Ethanol) is often the first choice for chiral separations as it can provide better selectivity.[3][18] The addition of a small amount of a basic modifier like diethylamine (DEA) is crucial to improve the peak shape of basic analytes by masking residual silanol sites.[18]

Strategy B: Indirect Separation via Chiral Derivatization

In this method, the enantiomeric sample is reacted with a pure, single-enantiomer chiral derivatizing agent (e.g., Marfey's reagent, 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide) to form a pair of diastereomers.[18] These diastereomers have different physical properties and can be separated on a standard achiral reversed-phase (C18) column.

  • Expert Insight: This approach is useful when a suitable CSP cannot be found or is not available. However, it carries the same drawbacks as achiral derivatization, with the added requirement that the derivatizing agent must be enantiomerically pure to ensure accurate quantification.[18]

Experimental Protocols

Protocol 1: HILIC Method for Achiral Purity
  • Column: Amide-based HILIC column (e.g., 150 mm x 4.6 mm, 3 µm).

  • Mobile Phase A: 95:5 Acetonitrile:Water with 10 mM Ammonium Formate, pH 3.5.

  • Mobile Phase B: 50:50 Acetonitrile:Water with 10 mM Ammonium Formate, pH 3.5.

  • Gradient: 0% B to 40% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35 °C.

  • Detection: Charged Aerosol Detector (CAD), Evaporative Light Scattering Detector (ELSD), or Mass Spectrometry (MS). For low-level impurities, MS is preferred.

  • Sample Preparation: Dissolve the sample in 50:50 Acetonitrile:Water at a concentration of 1 mg/mL.

Protocol 2: Direct Chiral Separation Method
  • Column: Polysaccharide-based CSP (e.g., Amylose tris(3,5-dimethylphenylcarbamate) immobilized on silica, 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: Hexane / Ethanol / Diethylamine (80:20:0.1, v/v/v).

  • Mode: Isocratic.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection: UV at 210 nm (sensitivity will be low) or coupled to MS.

  • Sample Preparation: Dissolve the sample in the mobile phase at a concentration of 0.5 mg/mL.

Method Validation Principles (ICH Q2(R2))

Once a suitable method is developed, it must be validated to prove it is fit for its intended purpose.[20][21] For a purity method, the key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. This is typically demonstrated by spiking the sample with known impurities and demonstrating resolution.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. A minimum of five concentrations across the desired range should be tested.

  • Accuracy: The closeness of test results to the true value. It is assessed by analyzing a sample with a known concentration (e.g., a reference standard) or by spiking a blank matrix with a known amount of analyte.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-assay) and intermediate precision (inter-assay).[22][23]

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Range: The interval between the upper and lower concentrations of the analyte for which the method has been shown to have suitable linearity, accuracy, and precision.[23]

  • Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH, mobile phase composition, temperature), providing an indication of its reliability during normal usage.

Conclusion and Recommendations

Developing a robust HPLC purity method for 1-(1-Aminoethyl)cyclobutan-1-ol requires a systematic approach that directly addresses its challenging chemical properties. While modified RP methods can be made to work, they are often suboptimal.

  • For Achiral Purity: A HILIC or Mixed-Mode Chromatography method is highly recommended. These techniques provide superior retention, excellent peak shape, and are compatible with universal detectors like MS or CAD, which are necessary due to the compound's poor UV absorbance.

  • For Enantiomeric Purity: Direct separation on a polysaccharide-based CSP under normal-phase conditions is the most efficient and reliable strategy.

The final choice depends on the specific goals of the analysis and the instrumentation available. The following decision tree can guide the method selection process.

Caption: Decision tree for selecting an appropriate HPLC strategy.

By understanding the underlying chromatographic principles and comparing these modern strategies, researchers can efficiently develop and validate a method that ensures the quality, safety, and efficacy of products containing 1-(1-Aminoethyl)cyclobutan-1-ol.

References

  • Automatic Precolumn Derivatization for the HPLC Determination of Aliphatic Amines in Air. Thermo Fisher Scientific.
  • Enantiomeric Separation of Chiral Amines and Amino Alcohols Using Acetylated β-Cyclodextrin Stationary Phase by High-Performance Liquid Chromatography. J-Stage. [Link]

  • HPLC Separation of Enantiomers of Amino Acids and Amino Alcohols on Ionically Bonded Chiral Stationary Phases Consisting of Cyanuric Chloride with Amino Acid and Dialkylamine Substituents. Journal of Chromatographic Science, Oxford Academic. [Link]

  • HPLC for the Retention and Resolution of Very Polar Compounds. Fisher Scientific. [Link]

  • Derivitization of Amino Acids Using Waters AccQ•Tag Chemistry. Waters Corporation. [Link]

  • Mixed-Mode Chromatography. ResearchGate. [Link]

  • Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Waters Blog. [Link]

  • THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES. Jones Chromatography. [Link]

  • Chiral Columns for enantiomer separation by HPLC. Sumika Chemical Analysis Service. [Link]

  • Mixed-Mode Chromatography—A Review. LCGC International. [Link]

  • Mixed-Mode Chromatography and Stationary Phases. HELIX Chromatography. [Link]

  • Ion-Pairing Chromatography and Amine Derivatization Provide Complementary Approaches for the Targeted LC-MS Analysis of the Polar Metabolome. Journal of Proteome Research, ACS Publications. [Link]

  • Guidebook on Reversed Phase Chemistries & Utilizing Selectivity for HPLC Separations. MAC-MOD Analytical. [Link]

  • Amines-Ion Pairing. Chromatography Forum. [Link]

  • Chiral separation on various modified amino alcohol-derived HPLC chiral stationary phases. PubMed. [Link]

  • Hydrophilic Interaction Chromatography Using Silica Columns for the Retention of Polar Analytes and Enhanced ESI-MS Sensitivity. Waters Corporation. [Link]

  • A Review of HPLC Method Development and Validation as per ICH Guidelines. Asian Journal of Pharmaceutical Analysis. [Link]

  • Steps for HPLC Method Validation. Pharmaguideline. [Link]

  • Ion-pairing chromatography and amine derivatization provide complementary approaches for the targeted UPLC-MS analysis of the polar metabolome. ChemRxiv. [Link]

  • Reverse Phase vs Normal Phase HPLC: How to Choose the Right Tool. Lab Manager. [Link]

  • Alternate Selectivity for Polar Compounds in Hydrophilic Interaction Liquid Chromatography (HILIC) Using a New Amino Type HILIC Column. LCGC International. [Link]

  • HPLC Method for Separation of Amines in Non Aqueous MP on BIST B+ Column. SIELC Technologies. [Link]

  • Technique: HILIC. Diduco. [Link]

  • Ion-Pairing Chromatography and Amine Derivatization Provide Complementary Approaches for the Targeted LC-MS Analysis of the Polar Metabolome. PubMed. [Link]

  • Derivatization HPLC-DAD method for the determination of small molecule aliphatic amines in drugs.
  • Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. Analytical and Bioanalytical Chemistry. [Link]

  • Development and Validation of HPLC Methods for the Quantitative Determination and Related Impurities of Naftifine Hydrochloride in Solution and Cream Dosage Forms. MDPI. [Link]

  • HILIC – The Rising Star of Polar Chromatography. Element Lab Solutions. [Link]

  • METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. Zenodo. [Link]

  • Simultaneous Quantification of Eight Biogenic Amine Compounds in Tuna by Matrix Solid-Phase Dispersion followed by HPLC–Orbitrap Mass Spectrometry. Journal of Agricultural and Food Chemistry, ACS Publications. [Link]

  • ICH Guidelines for Analytical Method Validation Explained. AMSbiopharma. [Link]

  • Ultra-Performance Liquid Chromatography-Triple Quadruple Mass Spectrometry (UPLC-TQ/MS) for Evaluation of Biogenic Amines. SciSpace. [Link]

  • Study Explores Thin-Film Extraction of Biogenic Amines via HPLC-MS/MS. Chromatography Today. [Link]

  • Analysis of Biogenic Amines Using Immunoassays, HPLC, and a Newly Developed IC-MS/MS Technique in Fish Products—A Comparative Study. PMC. [Link]

  • The Determination of Eight Biogenic Amines Using MSPE-UHPLC-MS/MS and Their Application in Regard to Changes in These Biogenic Amines in Traditional Chinese Dish-Pickled Swimming Crabs. MDPI. [Link]

  • A Comprehensive Guide to Exploring the Process of HPLC Method Optimization, Development, and Validation. iosrphr.org. [Link]

Sources

Comparative

Comparative Bioactivity Guide: Cyclobutane vs. Cyclopropane Amino Alcohols

This guide provides an in-depth technical comparison of cyclobutane and cyclopropane scaffolds in the context of amino alcohol bioactivity. It is designed for medicinal chemists and pharmacologists to aid in rational sca...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison of cyclobutane and cyclopropane scaffolds in the context of amino alcohol bioactivity. It is designed for medicinal chemists and pharmacologists to aid in rational scaffold selection during hit-to-lead optimization.

Executive Summary

In medicinal chemistry, the choice between a cyclopropane and a cyclobutane scaffold is rarely arbitrary. While both serve as conformationally restricted bioisosteres of alkyl chains (e.g., ethyl, isopropyl), their impact on bioactivity, metabolic stability, and physicochemical properties diverges significantly.

The Core Trade-off:

  • Cyclopropane: Offers maximum conformational rigidity and reduced amine basicity (improved CNS penetration), but carries a higher risk of metabolic instability (ring opening) and mechanism-based toxicity (P450 inactivation).

  • Cyclobutane: Provides a "puckered" conformational profile with slightly higher steric volume and greater metabolic inertness, often serving as a safer, though sometimes less potent, alternative when the cyclopropane ring suffers from rapid clearance.

Structural & Physicochemical Fundamentals

Understanding the electronic and geometric distinctness of these rings is the prerequisite for predicting bioactivity.

Ring Strain and Conformation

Contrary to common assumption, the total ring strain energy of cyclopropane and cyclobutane is remarkably similar (~26–27 kcal/mol).[1] However, the source of this strain dictates their behavior.

FeatureCyclopropane (

)
Cyclobutane (

)
Impact on Bioactivity
Bond Angle 60° (Ideal is 109.5°)~88° (Puckered)Cyclopropane: Extreme angle strain creates "banana bonds" (high

-character), allowing it to interact with

-systems (phenyl rings) almost like an alkene.
Torsional Strain High (Fully Eclipsed)Moderate (Relieved by puckering)Cyclobutane: The "butterfly" pucker allows for ring inversion.[2] It is not a static spacer; it flips, potentially inducing an "induced fit" rather than a "rigid lock."
Amine Basicity (

)
~8.7 (Cyclopropylamine)~9.3 (Cyclobutylamine)Permeability: The higher

-character of the cyclopropyl carbon withdraws electrons, lowering the amine

. This increases the fraction of neutral drug at pH 7.4, enhancing BBB penetration compared to cyclobutane.
C-C Bond Length 1.51 Å (Short)1.55 Å (Longer)Steric Fit: Cyclobutane occupies more hydrophobic volume. If the binding pocket is tight (e.g., DNA gyrase), cyclopropane fits; cyclobutane may clash.
Visualization of Conformational Logic

The following diagram illustrates the decision logic when choosing between these scaffolds based on target requirements.

ScaffoldLogic Figure 1: Decision Logic for Scaffold Selection based on Target Constraints. Target Target Binding Pocket Constraint Need Conformational Lock? Target->Constraint PocketSize Hydrophobic Pocket Size Target->PocketSize Cyclopropane Cyclopropane Scaffold (Rigid, Planar, Low pKa) Constraint->Cyclopropane Yes (Static) Cyclobutane Cyclobutane Scaffold (Puckered, Dynamic, Higher Vol) Constraint->Cyclobutane No (Induced Fit) PocketSize->Cyclopropane Tight/Restricted PocketSize->Cyclobutane Permissive/Large Outcome1 High Potency (Rigid Fit) Cyclopropane->Outcome1 Outcome2 Metabolic Stability (Avoid Ring Opening) Cyclobutane->Outcome2

Bioactivity Case Studies

SNRI Transporters: The Milnacipran Class

Milnacipran is a quintessential cyclopropane amino alcohol (SNRI). The cyclopropane ring rigidly orients a phenyl group and a diethylamide group in a cis relationship.

  • Cyclopropane (Milnacipran): The rigid 1,2-substitution locks the pharmacophores (amine and phenyl) at a precise distance and vector, essential for dual NET/SERT binding.

  • Cyclobutane Analogs: Synthetic studies have shown that expanding the ring to cyclobutane often retains activity but can alter selectivity.

    • Experimental Insight: The "butterfly" conformation of cyclobutane changes the vector of the substituents. While cyclobutane analogs have been synthesized enantioselectively [1], the cyclopropane motif generally provides a superior "lock" for this specific transporter class. However, heteroaromatic cyclopropane analogs (e.g., compound R-26f) have demonstrated up to 10-fold higher potency than the parent milnacipran [2], suggesting the 3-membered ring's geometry is optimal for the NET/SERT active site.

NMDA Receptor Antagonists

Conformational restriction of glutamate/glycine mimics is a classic strategy to differentiate agonist/antagonist activity.

  • Cyclopropane (e.g., PPDC): Acts as a potent NMDA antagonist. The ring forces the amino and acid groups into a specific spatial arrangement that blocks the channel or binding site effectively [3].

  • Cyclobutane (e.g., ACBC): 1-aminocyclobutane-1,3-dicarboxylic acid (ACBC) acts as a partial agonist. The ability of the cyclobutane ring to pucker allows the molecule to adopt conformations that partially activate the receptor, whereas the rigid cyclopropane locks it into a pure antagonist or agonist state depending on stereochemistry.

Antibacterials: Quinolone N1-Substitution

In fluoroquinolones (e.g., Ciprofloxacin), the N1-substituent is critical for potency.[3]

  • Cyclopropyl (Gold Standard): The N1-cyclopropyl group fills a specific hydrophobic pocket on the DNA-gyrase complex. Its small size and planarity are perfect.

  • Cyclobutyl: Generally inferior. The increased steric bulk and non-planar puckering of cyclobutane create steric clashes within the tight gyrase pocket, significantly reducing antibacterial potency compared to the cyclopropyl (or even ethyl) analogs.

Metabolic Stability & Toxicology

This is the primary differentiator where cyclobutane often outperforms cyclopropane.

Mechanism of Instability
  • Cyclopropane (P450 Suicide Inhibition): The high bond strain and "banana bond" character make cyclopropyl amines susceptible to Single Electron Transfer (SET) oxidation by Cytochrome P450 enzymes. This generates a radical cation, leading to ring opening and covalent modification of the P450 heme (mechanism-based inactivation).

  • Cyclobutane (Inertness): Although strained, cyclobutane lacks the extreme

    
    -character of cyclopropane C-C bonds. It is far less prone to radical-mediated ring opening.
    
    • Strategic pivot: If a cyclopropyl lead compound shows high clearance or CYP inhibition, switching to a cyclobutane (or oxetane) is a standard medicinal chemistry maneuver to improve metabolic stability while retaining sp3 character.

Toxicology

Cyclopropanols and their derivatives can inhibit alcohol dehydrogenase via ring opening (formation of propionaldehyde equivalents). Cyclobutane derivatives generally do not undergo this specific toxicological pathway.

Experimental Protocols

Protocol: Comparative Microsomal Stability Assay

To validate the metabolic advantage of a cyclobutane analog over a cyclopropane lead, use this self-validating protocol.

Objective: Determine intrinsic clearance (


) and identify ring-opening metabolites.

Reagents:

  • Pooled Liver Microsomes (Human/Rat)

  • NADPH Regenerating System

  • Test Compounds (Cyclopropane vs. Cyclobutane analog)

  • Positive Control: Verapamil (High clearance) / Warfarin (Low clearance)

Workflow:

  • Incubation: Prepare 1 µM test compound in phosphate buffer (pH 7.4) with microsomes (0.5 mg/mL protein).

  • Initiation: Add NADPH regenerating system. Incubate at 37°C.

  • Sampling: Aliquot at 0, 5, 15, 30, and 60 minutes. Quench immediately in ice-cold acetonitrile containing internal standard.

  • Analysis (LC-MS/MS):

    • Monitor disappearance of parent peak.

    • Crucial Step (Metabolite ID): Set up a "Neutral Loss" scan or "Precursor Ion" scan.

      • Cyclopropane:[1][2][4][5][6][7][8][9] Look for +16 Da (hydroxylation) AND +18 Da (hydration/ring opening) or +14 Da (carbonyl formation).

      • Cyclobutane:[1][2][5][6][9][10] Primarily +16 Da (hydroxylation on the ring).

  • Calculation: Plot ln(% remaining) vs. time. Slope =

    
    . 
    
    
    
    .
Screening Cascade Visualization

ScreeningCascade Figure 2: Screening Cascade for Small Ring Scaffolds. Synthesis Synthesis of Analogs (Cyclopropane & Cyclobutane) Potency In Vitro Potency (Ki / IC50) Target Binding Synthesis->Potency Metab Microsomal Stability (t1/2 & Metabolite ID) Potency->Metab If Potent (<100 nM) Metab->Synthesis Ring Opening Detected? Switch to Cyclobutane Tox CYP Inhibition Screen (P450 Inactivation) Metab->Tox If Stable Selection Lead Selection Tox->Selection

Strategic Recommendations

ScenarioRecommendationRationale
Target requires flat, rigid fit Cyclopropane The planar triangle mimics

geometry without the aromaticity.
Lead has high CYP inhibition Switch to Cyclobutane Reduces risk of mechanism-based inactivation (suicide inhibition).
Need to improve CNS entry Cyclopropane Lowers amine

more effectively than cyclobutane, increasing passive diffusion.
Lead has short half-life (

)
Cyclobutane Reduces metabolic hot-spots associated with ring strain release.

References

  • Enantioselective synthesis of a cyclobutane analogue of Milnacipran. Chemical Communications. Link

  • Studies on a series of milnacipran analogs containing a heteroaromatic group as potent norepinephrine and serotonin transporter inhibitors. Bioorganic & Medicinal Chemistry Letters. Link

  • Identification of Binding Affinities of Some Pyrethroid-Like Cyclopropane/Cyclobutane Ligands with VG SCN and NMDA Receptor. ResearchGate. Link

  • Cyclobutanes in Small-Molecule Drug Candidates. Journal of Medicinal Chemistry. Link

  • Cyclopropane Derivatives and their Diverse Biological Activities. FCT NOVA. Link

Sources

Validation

Validation of Enantiomeric Purity in Cyclobutane-Based Drug Candidates: A Comparative Guide to Chiral SFC vs. HPLC

The pharmaceutical industry is currently undergoing a structural paradigm shift, moving away from flat, sp²-hybridized aromatic systems toward three-dimensional, sp³-rich architectures. Within this space, the cyclobutane...

Author: BenchChem Technical Support Team. Date: March 2026

By: Senior Application Scientist

The pharmaceutical industry is currently undergoing a structural paradigm shift, moving away from flat, sp²-hybridized aromatic systems toward three-dimensional, sp³-rich architectures. Within this space, the cyclobutane scaffold has emerged as a highly privileged motif, offering unique conformational rigidity, improved metabolic stability, and novel vectors for target engagement. The strategic incorporation of cyclobutane derivatives—such as the gem-difluorocyclobutane groups found in FDA-approved therapeutics like ivosidenib and fluciclovine—demonstrates the immense clinical value of these strained rings.

However, the introduction of cyclobutane stereocenters introduces a formidable analytical challenge: the rigorous validation of enantiomeric purity. Because enantiomers can exhibit drastically different pharmacological, pharmacokinetic, and toxicological profiles, determining the enantiomeric excess (e.e.) with absolute precision is a non-negotiable regulatory requirement.

This guide objectively compares the two dominant analytical technologies for this task—Chiral Supercritical Fluid Chromatography (SFC) and Chiral High-Performance Liquid Chromatography (HPLC)—and provides a field-proven, self-validating protocol for cyclobutane analysis.

The Analytical Challenge of Cyclobutane Stereocenters

Validating the enantiomeric purity of cyclobutanes is notoriously difficult for three reasons:

  • Lack of Strong Chromophores: Unlike highly conjugated aromatic systems, isolated cyclobutane rings absorb poorly in the UV range, making trace detection of the minor enantiomer challenging.

  • Structural Rigidity: The restricted conformation of the four-membered ring means that chiral recognition relies heavily on subtle steric interactions and hydrogen bonding, rather than robust

    
     stacking.
    
  • Transient Complexation: The energy difference (

    
    ) between the transient diastereomeric complexes formed by the two enantiomers and the Chiral Stationary Phase (CSP) is often exceptionally small.
    
Technology Comparison: Chiral SFC vs. Chiral HPLC

While Chiral HPLC has historically been the gold standard for enantiomeric resolution, Chiral SFC has rapidly become the technique of choice in modern drug discovery.

The Causality of SFC Superiority: Supercritical carbon dioxide (scCO₂) possesses a unique dual nature: it has the density and solvating power of a liquid, but the low viscosity and high diffusivity of a gas. For rigid cyclobutane isomers, this high diffusivity is critical. It allows for rapid mass transfer into and out of the deep chiral grooves of polysaccharide-based CSPs. Consequently, SFC minimizes longitudinal diffusion (the


-term in the van Deemter equation), resulting in sharper peaks, superior resolution (

), and run times that are typically 3 to 5 times faster than normal-phase HPLC.
Table 1: Performance Metrics Comparison for Cyclobutane Derivatives
ParameterChiral SFC (Product/Preferred)Chiral HPLC (Alternative)Mechanistic Causality
Mobile Phase scCO₂ + Organic Modifier (MeOH/EtOH)Hexane/IPA or Aqueous/AcetonitrilescCO₂ mimics normal-phase polarity but with gas-like diffusivity, enhancing mass transfer.
Resolution (

)
Typically > 2.0 (Baseline)Typically 1.0 - 1.5Lower viscosity in SFC allows optimal interaction with CSP steric cavities.
Run Time 3 – 10 minutes15 – 45 minutesHigh flow rates in SFC do not cause prohibitive backpressure drops.
Solvent Consumption Very Low (Green Chemistry)High (Toxic organic waste)Most of the SFC mobile phase evaporates as harmless CO₂, reducing hazardous waste.
Detector Compatibility UV, PDA, ELSD, MSUV, PDA, MSSFC seamlessly integrates with MS, crucial for cyclobutanes lacking UV chromophores.
Experimental Methodology: Self-Validating Protocol for Chiral SFC

A robust analytical method must be a self-validating system —meaning the protocol inherently proves its own reliability, accuracy, and specificity during every run. Below is the step-by-step methodology for developing and validating a Chiral SFC method for a novel cyclobutane drug candidate.

Step 1: Racemic Standard Baseline (System Suitability)
  • Action: Always initiate method development by injecting a synthesized racemic mixture (1:1 ratio of enantiomers) of the cyclobutane candidate.

  • Causality: You cannot validate enantiomeric purity without first proving the system's capacity to resolve the enantiomers. The racemate acts as the ultimate internal control, ensuring the chosen CSP and mobile phase can achieve a baseline resolution of

    
    .
    
Step 2: Orthogonal CSP Screening
  • Action: Screen the racemate across a panel of immobilized polysaccharide CSPs (e.g., Amylose tris(3,5-dimethylphenylcarbamate)).

  • Causality: Cyclobutane chiral recognition depends on hydrogen bonding and dipole-dipole interactions. Immobilized phases are preferred over coated phases because they allow the use of a wider range of organic modifiers (like THF or DCM) without dissolving the chiral polymer backbone.

Step 3: Modifier and Additive Tuning
  • Action: Introduce alcoholic modifiers (MeOH, EtOH, or IPA) in a gradient from 5% to 40%. Add 0.1% of a basic additive (e.g., diethylamine) or acidic additive (e.g., trifluoroacetic acid) based on the cyclobutane's peripheral functional groups.

  • Causality: Modifiers disrupt non-specific binding to the achiral silica support. Additives suppress the ionization of the analyte, preventing peak tailing. Symmetrical peaks are mathematically required to accurately integrate the minor enantiomer at trace levels (e.g., 0.1% e.e.).

Step 4: Thermodynamic Control (Pressure and Temperature)
  • Action: Fine-tune the Automated Back Pressure Regulator (ABPR) to 120–150 bar and set the column temperature to 35–40 °C.

  • Causality: In SFC, pressure dictates fluid density, which directly impacts solvating power. Lowering the temperature generally increases chiral selectivity (

    
    ) by thermodynamically favoring the lower-energy diastereomeric transient complex. Finding this thermodynamic sweet spot is critical for resolving rigid cyclobutanes.
    
Step 5: Orthogonal Detection (SFC-UV-MS)
  • Action: Couple the SFC system to both a Photodiode Array (PDA) and a Mass Spectrometer (MS).

  • Causality: Because cyclobutanes often lack strong UV absorbance, MS provides the necessary sensitivity to establish a Lower Limit of Quantification (LLOQ) for the minor enantiomer. Furthermore, MS validates peak purity by confirming that both separated peaks share the exact mass of the target enantiomers, ruling out co-eluting achiral impurities.

Workflow Visualization

G Start 1. Synthesize Racemic Cyclobutane Standard Screening 2. Primary CSP Screening (Immobilized Polysaccharides) Start->Screening Modifier 3. Modifier & Additive Tuning (MeOH/EtOH + DEA/TFA) Screening->Modifier Decision Rs > 1.5 Achieved? Modifier->Decision TempPress 4. Thermodynamic Control (Adjust Temp & Backpressure) Decision->TempPress No Validation 5. Method Validation (SFC-UV-MS, LLOQ, Accuracy) Decision->Validation Yes TempPress->Screening Iterate Routine Routine e.e.% Analysis Validation->Routine

Workflow for self-validating chiral SFC method development of cyclobutane candidates.

References
  • Puckering the Planar Landscape of Fragments: Design and Synthesis of a 3D Cyclobutane Fragment Library - PMC Source: nih.gov URL:[Link]

  • Organolanthanum enabled synthesis and divergent catalytic functionalization of gem-difluorocyclobutanols - ChemRxiv Source: chemrxiv.org URL:[Link]

  • Supercritical Fluid Chromatography for Chiral Analysis and Semi-preparative Purification - ResearchGate Source: researchgate.net URL:[Link]

  • A Comparison of HPLC and SFC Chiral Method Development Screening Approaches for Compounds of Pharmaceutical Interest - ResearchGate Source: researchgate.net URL:[Link]

  • **Development of a Chiral Supercritical Fluid Chromatography–Tandem Mass Spectrometry and Reversed-Phase Liquid Chromatography–Tandem Mass Spectrometry Pl

Safety & Regulatory Compliance

Safety

Operational Guide: Proper Handling and Disposal of 1-(1-Aminoethyl)cyclobutan-1-ol

As a Senior Application Scientist, I recognize that the transition from bench-scale synthesis to waste management is often where operational safety protocols fail. 1-(1-Aminoethyl)cyclobutan-1-ol (CAS: 1890351-18-4) is a...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I recognize that the transition from bench-scale synthesis to waste management is often where operational safety protocols fail. 1-(1-Aminoethyl)cyclobutan-1-ol (CAS: 1890351-18-4) is a specialized alicyclic amino alcohol. While its structural novelty is highly valuable in drug discovery—often serving as a rigidified pharmacophore—its dual functional groups require precise, causality-driven disposal procedures.

This guide provides a self-validating, step-by-step operational framework for the safe handling, segregation, and disposal of this compound, ensuring compliance with environmental regulations and protecting laboratory personnel.

Chemical Profile & Hazard Causality

To manage a chemical safely, one must understand the mechanistic reasons behind its hazards. 1-(1-Aminoethyl)cyclobutan-1-ol features a cyclobutane ring substituted at the C1 position with both a hydroxyl group and a 1-aminoethyl group.

  • The Primary Amine: Confers basicity and nucleophilicity. It is the primary driver of the compound's reactivity, particularly its potential for exothermic neutralization when exposed to acidic waste streams.

  • The Tertiary Alcohol: Enhances the molecule's polarity and water solubility, meaning accidental environmental release can lead to rapid aquatic dispersion.

  • The Cyclobutane Ring: While adding steric bulk, the ring strain does not significantly alter the standard disposal pathways for organic amines, but it does dictate that the compound must be incinerated at high temperatures to ensure complete ring cleavage and prevent the formation of toxic volatile organic compounds (VOCs).

Table 1: Physical & Hazard Profile Summary
ParameterSpecification / CharacteristicOperational Implication
Chemical Class Organic Amino AlcoholMust be segregated from strong oxidizers and acids.
Physical State Liquid/Low-melting solidProne to surface spreading during spills; requires particulate absorbents.
Primary Hazard Skin/Eye/Respiratory IrritantMandates strict PPE and fume hood handling.
Disposal Pathway High-Temperature IncinerationCannot be disposed of via aqueous drain systems.

Pre-Disposal Operational Safety

Before initiating any disposal or cleanup procedure, the correct Personal Protective Equipment (PPE) must be donned. The selection of PPE is not arbitrary; it is dictated by the permeation kinetics of amino alcohols [1].

Table 2: Required PPE & Mechanistic Causality
PPE ComponentSpecificationCausality / Mechanistic Reason
Gloves Nitrile (Double-gloved)Amino alcohols can rapidly degrade and permeate standard latex. Nitrile provides a superior chemical barrier against basic organics.
Eye Protection Chemical Splash GogglesThe basicity of the amine group poses a severe risk of corneal damage upon contact. Standard safety glasses are insufficient.
Body Protection Flame-Resistant Lab CoatMitigates exposure to combustible organic solvents often used in conjunction with this compound.
Ventilation Class II Fume HoodPrevents inhalation of volatile amine vapors, which act as respiratory tract irritants.

Waste Segregation & Compatibility

The most critical point of failure in laboratory waste management is improper segregation. Mixing 1-(1-Aminoethyl)cyclobutan-1-ol with incompatible waste streams can lead to catastrophic container failure due to exothermic reactions or gas evolution [3].

Table 3: Waste Compatibility Matrix
Waste StreamCompatibilityCausality / Mechanistic Reason
Strong Acids (e.g., HCl, H₂SO₄)Incompatible Exothermic acid-base neutralization with the primary amine group risks rapid heating and container rupture.
Oxidizing Agents (e.g., Peroxides)Incompatible High risk of violent oxidation of the organic framework and amine group.
Halogenated Organics (e.g., DCM)Compatible (Requires Labeling) Stable, but routes the entire container to the more expensive halogenated waste stream for specialized incineration.
Non-Halogenated Organics Highly Compatible Ideal waste stream. Co-solvents (like methanol or ethanol) facilitate clean incineration without generating corrosive halogenated byproducts.
Waste Segregation Decision Workflow

WasteSegregation Start 1-(1-Aminoethyl)cyclobutan-1-ol Waste Generated CheckAcid Are strong acids present in mixture? Start->CheckAcid Neutralize Perform controlled neutralization (ice bath) CheckAcid->Neutralize Yes CheckSolvent Is it dissolved in a halogenated solvent? CheckAcid->CheckSolvent No Neutralize->CheckSolvent Halogenated Route to Halogenated Organic Waste Stream CheckSolvent->Halogenated Yes NonHalogenated Route to Non-Halogenated Organic Waste Stream CheckSolvent->NonHalogenated No

Decision matrix for 1-(1-Aminoethyl)cyclobutan-1-ol waste segregation.

Step-by-Step Disposal Protocol

To ensure a self-validating process, follow this rigorous methodology for routine waste collection.

Protocol 1: Routine Waste Collection and Packaging

  • Verify Waste Stream Compatibility: Before transferring the chemical, visually inspect the target waste container's log. Ensure no strong acids, heavy metals, or oxidizers have been added previously [3].

  • Container Selection: Use a high-density polyethylene (HDPE) or glass waste container. Validation step: Inspect the container for micro-fractures or degraded cap seals before use.

  • Transfer Process: Inside a certified fume hood, use a dedicated funnel to transfer the 1-(1-Aminoethyl)cyclobutan-1-ol solution into the waste container. Do not fill the container beyond 80% capacity to allow for vapor expansion.

  • Secondary Containment: Place the sealed waste container in a secondary containment tray to capture potential leaks.

  • Labeling and Documentation: Affix a hazardous waste label immediately. The label must explicitly state "Hazardous Waste," list "1-(1-Aminoethyl)cyclobutan-1-ol" (no abbreviations), and note the primary hazard (Irritant/Combustible) in accordance with local Environmental Protection Agency (EPA) guidelines[1].

  • Vendor Handoff: Store the container in a designated, ventilated hazardous waste accumulation area until pickup by a licensed chemical waste disposal contractor.

Spill Containment & Emergency Response

In the event of an accidental release, immediate and methodical action is required. Do not use combustible absorbents (like sawdust), as amino alcohols can slowly react with organic impurities, potentially generating heat. Always use inert materials [2].

Protocol 2: Minor Spill Containment (< 100 mL)

  • Source Isolation: Immediately halt any ongoing processes and eliminate all ignition sources in the vicinity.

  • Inert Absorption: Cover the spill entirely with an inert, non-combustible absorbent such as dry sand, earth, or vermiculite [2]. Causality: Inert absorbents prevent exothermic reactions while effectively trapping the viscous liquid via capillary action.

  • Mechanical Collection: Using a non-sparking scoop, carefully collect the saturated absorbent and transfer it into a wide-mouthed, sealable hazardous waste container.

  • Surface Decontamination: Wipe the affected area with a damp cloth (using a mild detergent or diluted acetic acid to neutralize residual amine), and dispose of the cloth in the same hazardous waste container.

Spill Response Workflow

SpillResponse Spill Chemical Spill Detected Assess Assess Volume (< 100 mL?) Spill->Assess Evacuate Evacuate & Call EHS/Hazmat Assess->Evacuate No (>100mL or highly toxic) PPE Don PPE (Nitrile, Goggles, Lab Coat) Assess->PPE Yes (Manageable) Contain Contain with inert absorbent (sand/vermiculite) PPE->Contain Collect Collect in sealed hazardous waste container Contain->Collect

Step-by-step spill containment and response workflow for amino alcohols.

References

  • Nippon Nyukazai Co., Ltd. "AMINO ALCOHOL 2A Safety Data Sheet." Nippon Nyukazai SDS Database. Available at:[Link][2]

  • Goucher College. "Hazardous Materials Management Program." Goucher College Environmental Health & Safety. Available at: [Link] [3]

Handling

Personal protective equipment for handling 1-(1-Aminoethyl)cyclobutan-1-ol

Part 1: Executive Summary (Immediate Action Card) Do not treat this compound as a generic reagent. 1-(1-Aminoethyl)cyclobutan-1-ol combines the basicity/corrosivity of a primary amine with the polarity and potential vola...

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Summary (Immediate Action Card)

Do not treat this compound as a generic reagent. 1-(1-Aminoethyl)cyclobutan-1-ol combines the basicity/corrosivity of a primary amine with the polarity and potential volatility of a small-ring alcohol. In the absence of compound-specific toxicological data (CAS 1890351-18-4), the Precautionary Principle mandates handling this as a Class 1B Corrosive and Flammable Liquid .

🔴 Mandatory PPE Checklist (Standard Bench Scale < 10g)
ZoneRequirementTechnical Specification
Eyes Chemical Splash Goggles ANSI Z87.1+ (Impact & Splash rated). Safety glasses are insufficient due to irreversible corneal damage risk from amines.
Hands Double Nitrile Gloves Inner: 4 mil Nitrile (Examination). Outer: 5-8 mil Nitrile (Extended Cuff). Change outer gloves immediately upon splash.
Body FR Lab Coat Nomex® or chemically treated cotton (Flame Resistant). Buttoned to neck.
Respiratory Fume Hood Only All operations must occur within a certified fume hood (Face velocity: 80–100 fpm).

Part 2: Hazard Architecture & Risk Stratification

To select the correct PPE, we must understand the "Why." This molecule presents a dual-threat profile:

  • The Amine Motif (Corrosivity): The primary amine (

    
    ) renders the compound basic. Upon contact with skin or mucous membranes, it can cause saponification of lipids, leading to deep, chemical burns that may not be immediately painful. Eye contact can cause permanent opacity. 
    
  • The Cyclobutane/Alcohol Core (Flammability & Strain): Cyclobutane rings possess significant ring strain (~26 kcal/mol). While the alcohol group lowers volatility compared to cyclobutane, the compound remains a flammability hazard. Thermal decomposition can release toxic nitrogen oxides (

    
    ).
    
PPE Decision Matrix

Use the following logic to determine protection levels based on operational scale.

PPE_Matrix Start Define Operation Scale SmallScale Analytical / Small Scale (< 100 mg) Start->SmallScale PrepScale Preparative Scale (100 mg - 10 g) Start->PrepScale BulkScale Bulk / High Energy (> 10 g or Heating) Start->BulkScale Level1 LEVEL 1: STANDARD Splash Goggles + Double Nitrile Standard Fume Hood SmallScale->Level1 Level2 LEVEL 2: ENHANCED + Face Shield + Chem-Resistant Apron + FR Lab Coat PrepScale->Level2 Level3 LEVEL 3: CRITICAL + Silver Shield® Gloves (Laminate) + Blast Shield (if heating) + Respirator Standby BulkScale->Level3 Level1->Level2 If heating/pressurizing

Figure 1: PPE escalation logic based on scale and energy potential.

Part 3: Technical Specifications & Operational Protocols

Hand Protection Strategy

The Myth of "One Glove": Standard disposable nitrile gloves (4 mil) offer only splash protection against amines. They are permeable to organic amines over time (15-30 mins).

  • Routine Handling: Wear Double Nitrile . The air gap between layers increases breakthrough time.

    • Protocol: Inspect gloves for pinholes by trapping air and squeezing before donning.

  • Spill Cleanup / Bulk Transfer: Use Silver Shield® (EVOH Laminate) or Butyl Rubber gloves. These provide >4 hours of resistance against amine permeation.

  • Technique: "Change and Wash."[1] If you see a droplet on your glove, do not wipe it. Remove the outer glove, wash the inner glove with soap/water, and don a new outer glove.

Eye & Face Protection[1][2][3][4][5][6][7][8][9][10][11]
  • Why Goggles? Safety glasses have gaps. Amine vapors can bypass glasses and irritate the lacrimal glands, causing "blue haze" vision (glaucopsia) or chemical conjunctivitis.

  • Specification: Indirect-vented goggles (e.g., Uvex Stealth or 3M GoggleGear) treated with anti-fog coating.

  • Face Shield: Required when pouring volumes >50 mL or when working under vacuum/pressure. The shield protects the neck and chin, which goggles leave exposed.

Respiratory Protection & Engineering Controls
  • Primary Control: Chemical Fume Hood.

    • Sash Height: Keep sash at or below the indicated safety line (usually 18 inches).

    • Positioning: Work at least 6 inches back from the sash plane to ensure laminar flow capture.

  • Secondary (Emergency Only): Full-face respirator with ABEK1 (Organic Vapor + Inorganic/Acid/Ammonia) cartridges. Note: Do not use respirators for routine handling; if you can smell it, your hood is failing.

Part 4: Operational Workflows

Experiment Setup: Weighing & Transfer

1-(1-Aminoethyl)cyclobutan-1-ol is likely a viscous liquid or low-melting solid.

  • Static Control: Use an antistatic gun or ionizer if weighing solid/waxy material, as static discharge can ignite vapors.

  • The "Diaper" Method: Place a disposable absorbent mat (plastic side down) in the fume hood before bringing chemicals in. This creates a defined "hot zone."

  • Transfer: Use a positive-displacement pipette for viscous liquids to prevent dripping. Avoid glass Pasteur pipettes if possible to reduce sharps hazards; use plastic disposable transfer pipettes.

Reaction Workup & Quenching
  • Exotherm Risk: Amines react exothermically with acids and electrophiles. Add reagents slowly.

  • pH Check: When neutralizing, do not rely on visual cues. Use pH paper.

  • Waste Segregation: Do not mix this amine with oxidizing agents (e.g., peroxide, nitric acid) in the waste stream. This can form unstable N-oxides or explosive mixtures.

Part 5: Emergency Response & Disposal

Spill Response Logic

In the event of a spill (>5 mL), evacuate the immediate area and follow this workflow:

Spill_Response Spill Spill Detected Assess Assess Volume & Location (In Hood vs. Floor) Spill->Assess InHood Inside Fume Hood Assess->InHood OnFloor Outside / Floor Assess->OnFloor ActionHood 1. Close Sash 2. Absorb with Vermiculite/Sand 3. Neutralize with weak acid (Citric) InHood->ActionHood ActionFloor 1. Evacuate Lab 2. Don SCBA or Full Face Respirator 3. Use Spill Pillows OnFloor->ActionFloor Disposal Collect as Hazardous Waste (Tag: Basic Organic + Flammable) ActionHood->Disposal ActionFloor->Disposal

Figure 2: Decision logic for chemical spills.

Decontamination
  • Skin: Flush immediately with water for 15 minutes .[2][3] Do not use vinegar or neutralizing agents on skin (exotherm risk). Use soap and water after the initial flush.[2][4][3][5]

  • Surfaces: Wipe down with a dilute (5%) citric acid solution to neutralize amine residues, followed by water and ethanol.

Disposal Protocol
  • Classification: Segregate as "Flammable, Corrosive, Organic Base."

  • Container: High-density polyethylene (HDPE) or glass. Do not use metal containers if corrosion is suspected.

  • Labeling: Must explicitly state "Contains 1-(1-Aminoethyl)cyclobutan-1-ol."

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 71757289, 1-(2-aminoethyl)cyclobutan-1-ol. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Occupational Safety and Health Standards: Eye and face protection (29 CFR 1910.133). Retrieved from [Link]

  • Prudent Practices in the Laboratory. Handling and Management of Chemical Hazards, Updated Version. National Academies Press. Retrieved from [Link]

Sources

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